KG-655
Description
The exact mass of the compound 3,5-Bis(trifluoromethyl)phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88299. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSXJQYJADZFJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188454 | |
| Record name | alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-3,5-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-58-6 | |
| Record name | 3,5-Bis(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 349-58-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-3,5-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α,α',α',α'-hexafluoro-3,5-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-BIS(TRIFLUOROMETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF8V4P6RSU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
KG-655 mechanism of action in ALK-positive NSCLC
An In-depth Technical Guide on the Mechanism of Action of KG-655 (NVL-655) in ALK-positive Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anaplastic Lymphoma Kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). While several generations of ALK tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations and the challenge of treating brain metastases remain significant clinical hurdles. This compound (also known as NVL-655) is a fourth-generation, rationally designed ALK-selective TKI engineered to overcome these limitations. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and clinical activity of this compound, focusing on the core biochemical and cellular processes it modulates.
Core Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of ALK. In ALK-positive NSCLC, the ALK gene fuses with a partner gene (most commonly EML4), leading to the constitutive dimerization and activation of the ALK fusion protein.[1] This aberrant activation drives downstream signaling pathways crucial for cell proliferation, survival, and growth.[1]
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby preventing the phosphorylation of ALK itself (autophosphorylation) and the subsequent activation of its downstream effectors. Preclinical studies have demonstrated that treatment with this compound leads to a dose-dependent suppression of ALK phosphorylation.[2] This inhibition blocks two major signaling cascades:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation.
-
PI3K-AKT-mTOR Pathway: A key regulator of cell growth, survival, and metabolism.
By inhibiting these pathways, this compound effectively halts the oncogenic signals driving tumor growth.[2] Furthermore, the sustained inhibition of survival signals by this compound induces programmed cell death (apoptosis), as evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) in treated cancer cells.[2]
Overcoming Acquired Resistance
A primary advantage of this compound is its potent activity against a wide spectrum of ALK resistance mutations that render earlier-generation TKIs ineffective.[3] This includes the solvent front mutation G1202R, a common mechanism of resistance to second-generation TKIs, as well as compound mutations (two or more mutations in cis) that confer resistance to the third-generation inhibitor, lorlatinib.[3][4]
This compound was rationally designed to fit into the ATP-binding pocket of ALK, even when its conformation is altered by resistance mutations.[5] Preclinical data show that this compound maintains single-digit nanomolar potency against challenging compound mutations such as G1202R/L1196M and G1202R/G1269A.[4]
Brain Penetrance and Intracranial Activity
Brain metastases are a common and serious complication in ALK-positive NSCLC.[6] this compound is designed for high brain penetrance to effectively treat and prevent central nervous system (CNS) disease.[6][7] Preclinical intracranial xenograft models have demonstrated that orally administered this compound induces rapid and significant regression of brain tumors.[2][6] This activity has been confirmed in clinical settings, where durable intracranial responses have been observed in heavily pretreated patients, including those who progressed on prior lorlatinib therapy.[8][9]
Selectivity and Safety Profile
Unlike some TKIs that have off-target effects, this compound is highly selective for ALK. Notably, it was designed to spare inhibition of the Tropomyosin receptor kinase (TRK) family.[4] Inhibition of TRK by drugs like lorlatinib is associated with dose-limiting neurological adverse events.[8] By avoiding this off-target activity, this compound is expected to have a more favorable safety profile, potentially allowing for more consistent and durable dosing. Clinical data from the ALKOVE-1 study indicates that this compound is well-tolerated, with most treatment-related adverse events being grade 1 or 2 and a low discontinuation rate.[8]
Quantitative Data Summary
Table 1: Preclinical In Vitro Potency of this compound
| ALK Mutation Status | Cell Line | IC50 (nmol/L) | Reference |
| G1202R (single mutation) | Ba/F3 | <0.73 | [4] |
| G1202R/L1196M (compound) | Ba/F3 | 7 | [4] |
| G1202R/G1269A (compound) | Ba/F3 | 3 | [4] |
| G1202R/L1198F (compound) | Ba/F3 | 3 | [4] |
| EML4-ALK v3 G1202R | YU-1077 (PDX cell line) | ≤10 (full signaling inhibition) | [6] |
Table 2: Kinase Selectivity Profile
| Kinase Target | Selectivity Fold (vs. ALK) | Implication | Reference |
| TRK Family | 22x to >874x | Reduced risk of neurological side effects | [5] |
| 96% of Kinome | >50x | High specificity for the intended target | [2][5] |
Table 3: Clinical Efficacy from ALKOVE-1 Phase 1 Study
| Patient Population (Evaluable) | N | Overall Response Rate (ORR) | Median Duration of Response (mDOR) | Reference |
| All Patients (all doses) | 103 | 38% | 14.4 months | [8] |
| Patients at RP2D (150 mg QD) | 39 | 38% | Not Reached | [8] |
| G1202R Mutation (all doses) | 32 | 69% | 14.4 months | [8][10] |
| Any ALK Resistance Mutation | 17 | 65% | Not Stated | [11] |
| Prior Lorlatinib Treatment | 29 | 41% | 9.0 months | [9][11] |
| Lorlatinib-Naïve | Not Stated | 53% | Not Reached | [10] |
Detailed Experimental Protocols
Cell Viability Assay
-
Objective: To determine the concentration of this compound required to inhibit the growth of ALK-driven cancer cells.
-
Methodology:
-
ALK-positive NSCLC cell lines (e.g., NCI-H3122, Ba/F3 engineered with EML4-ALK variants) are seeded in 96-well plates at a density of 3,000-5,000 cells per well.
-
Cells are allowed to adhere for 24 hours.
-
A serial dilution of this compound (e.g., 0.1 nM to 10 µM) is prepared in culture medium and added to the wells. A vehicle control (DMSO) is also included.
-
Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader. Data are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis (e.g., in GraphPad Prism).
-
Western Blot for Signaling Pathway Inhibition
-
Objective: To confirm on-target activity by measuring the phosphorylation status of ALK and its downstream effectors.
-
Methodology:
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are treated with varying concentrations of this compound or vehicle for a defined period (e.g., 2-4 hours).
-
Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
Membranes are incubated overnight at 4°C with primary antibodies against phospho-ALK, total ALK, phospho-ERK, total ERK, phospho-AKT, total AKT, phospho-S6, and cleaved PARP. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Subcutaneous Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., Nu/Nu or SCID) are subcutaneously injected with 5-10 million ALK-positive cancer cells suspended in Matrigel.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups (e.g., n=8-10 per group).
-
This compound is formulated for oral gavage and administered daily at specified doses (e.g., 1.5 mg/kg). The control group receives the vehicle.
-
Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Body weight is monitored as a measure of toxicity.
-
At the end of the study (due to tumor size limits or a predefined duration), mice are euthanized, and tumors are excised for pharmacodynamic analysis (e.g., Western blot).
-
Conclusion
This compound (NVL-655) represents a significant advancement in the treatment of ALK-positive NSCLC. Its mechanism of action is centered on the potent and selective inhibition of ALK, which effectively shuts down oncogenic signaling and induces apoptosis. By combining broad activity against single and compound resistance mutations, excellent brain penetrance, and a selective, TRK-sparing safety profile, this compound addresses the key clinical challenges of acquired resistance, brain metastases, and treatment-related toxicities that have limited the efficacy of previous ALK inhibitors.[5] Ongoing clinical trials will further define its role in the evolving treatment paradigm for this patient population.[7]
References
- 1. m.youtube.com [m.youtube.com]
- 2. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Will the clinical development of 4th-generation “double mutant active” ALK TKIs (TPX-0131 and NVL-655) change the future treatment paradigm of ALK+ NSCLC? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. curetoday.com [curetoday.com]
- 8. onclive.com [onclive.com]
- 9. ilcn.org [ilcn.org]
- 10. Early efficacy of novel ALK-selective TKIs in advanced rare NSCLC [dailyreporter.esmo.org]
- 11. cancernetwork.com [cancernetwork.com]
Unveiling KG-655 (NVL-655): A Fourth-Generation ALK Inhibitor for Resistant Non-Small Cell Lung Cancer
Cambridge, MA - Preclinical data reveals that KG-655 (also known as NVL-655), a novel, fourth-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), demonstrates significant potency against a wide range of ALK mutations, including those resistant to previous generations of ALK inhibitors in non-small cell lung cancer (NSCLC) models. Developed by Nuvalent, Inc., NVL-655 is engineered to overcome key limitations of existing therapies, including acquired resistance, brain metastases, and off-target toxicities. This technical overview synthesizes the core preclinical findings, experimental designs, and the underlying mechanism of action of NVL-655.
Executive Summary
NVL-655 is a brain-penetrant, selective ALK inhibitor designed to remain active against tumors that have developed resistance to first-, second-, and third-generation ALK TKIs. Preclinical studies showcase its robust activity against wild-type ALK, single resistance mutations like the solvent front G1202R mutation, and complex compound mutations that are refractory to lorlatinib.[1][2] Furthermore, NVL-655 exhibits high selectivity for ALK over the structurally related tropomyosin receptor kinase (TRK) family, a feature intended to mitigate the neurological adverse events associated with dual ALK/TRK inhibitors.[1] In vivo studies confirm its ability to induce tumor regression in various lung cancer models, including those with intracranial tumors.[3][4]
Data Presentation
In Vitro Potency of NVL-655 in Lung Cancer Cell Lines
The anti-proliferative activity of NVL-655 was assessed across a panel of NSCLC and other cancer cell lines harboring various ALK fusions and mutations. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and specific activity of NVL-655.
| Cell Line | ALK Fusion/Mutation | NVL-655 IC50 (nM) | Reference |
| MGH048-1 | EML4-ALK v1 | 0.3 - 1.6 | [3] |
| MGH064-1 | EML4-ALK v2 | 0.3 - 1.6 | [3] |
| MGH026-1 | EML4-ALK v3 | 0.3 - 1.6 | [3] |
| Karpas299 | NPM1-ALK | 2.0 | [3] |
| Ba/F3 | EML4-ALK v1 G1202R | Potent Inhibition | [5] |
| MR448re | EML4-ALK v3 G1202R/T1151M | 0.1 - 1.8 | [3] |
| MGH953-7 | EML4-ALK v3 G1202R/L1196M | 0.1 - 1.8 | [3] |
In Vivo Efficacy of NVL-655 in Xenograft Models
The anti-tumor activity of NVL-655 was evaluated in various mouse xenograft models of human NSCLC. Oral administration of NVL-655 led to significant tumor growth inhibition and regression.
| Model | ALK Fusion/Mutation | NVL-655 Dose (mg/kg) | Outcome | Reference |
| Subcutaneous Xenografts (10 models) | Various ALK+ | 0.5 - 7.5 | Significant tumor volume reduction | [3] |
| MR619 Xenograft | STRN-ALK G1202R | 0.5 | 92% tumor volume decrease by day 14 | [5] |
| Ba/F3 Xenograft | EML4-ALK v1 G1202R | 0.5 | Tumor regression | [5] |
| YU-1077 Intracranial Xenograft | EML4-ALK v3 G1202R | 0.5 and 1.5 | Rapid tumor regression |
Experimental Protocols
Cell Viability Assays
The anti-proliferative effects of NVL-655 were determined using cell viability assays. Cancer cell lines were seeded in multi-well plates and treated with increasing concentrations of NVL-655 or control compounds for a specified duration (typically 72 hours). Cell viability was assessed using commercially available reagents such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The luminescence signal was read on a plate reader, and the data were normalized to vehicle-treated controls to calculate IC50 values using non-linear regression analysis.
Western Blot Analysis
To elucidate the mechanism of action, Western blotting was performed to assess the phosphorylation status of ALK and its downstream signaling proteins. Cells were treated with NVL-655 for a defined period, after which they were lysed to extract proteins. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total ALK, ERK, AKT, and S6.[3] Following incubation with secondary antibodies, the protein bands were visualized using a chemiluminescence detection system. Beta-actin was used as a loading control to ensure equal protein loading.[3]
In Vivo Xenograft Studies
The in vivo efficacy of NVL-655 was evaluated in immunodeficient mice bearing human NSCLC xenografts. For subcutaneous models, cancer cells were injected into the flanks of the mice. For intracranial models, cells were implanted into the brains of the animals. Once tumors reached a palpable size, mice were randomized into treatment and control groups. NVL-655 was administered orally, typically once or twice daily, at specified doses.[3][5] Tumor volume was measured regularly using calipers, and animal body weight was monitored as an indicator of toxicity. At the end of the study, tumors were often excised for further analysis, such as Western blotting, to confirm on-target activity.
Mandatory Visualizations
Signaling Pathway of ALK and Inhibition by NVL-655
Caption: NVL-655 inhibits ALK signaling pathways.
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow of NVL-655 in vivo xenograft studies.
Conclusion
The preclinical data for NVL-655 strongly support its potential as a best-in-class ALK inhibitor for ALK-positive NSCLC. Its ability to potently inhibit a wide array of resistance mutations, penetrate the blood-brain barrier, and maintain a favorable selectivity profile addresses critical unmet needs in the current treatment landscape. These promising preclinical findings have paved the way for ongoing clinical investigations to determine the safety and efficacy of NVL-655 in patients with advanced ALK-positive solid tumors.
References
An In-depth Technical Guide to the Activity of NVL-655 Against ALK Fusion Proteins
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the preclinical and clinical activity of NVL-655, a fourth-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), against various ALK fusion proteins and their resistance mutations.
Introduction
Anaplastic lymphoma kinase (ALK) gene rearrangements are key oncogenic drivers in several cancers, most notably in 3-5% of non-small cell lung cancers (NSCLC).[1][2] While multiple generations of ALK TKIs have been developed, the emergence of on-target resistance mutations, challenges with brain metastases, and off-target toxicities have limited their long-term efficacy.[1][2][3] NVL-655 is a novel, brain-penetrant, ALK-selective TKI designed to overcome these limitations.[4][5][6] It is engineered to be potent against a wide spectrum of ALK fusions and resistance mutations, including complex compound mutations that confer resistance to third-generation inhibitors like lorlatinib, while selectively avoiding the tropomyosin receptor kinase (TRK) family, thereby minimizing associated neurological adverse events.[1][4][7]
Mechanism of Action and Signaling Pathway
ALK fusion proteins lead to constitutive activation of the ALK kinase domain, which drives downstream signaling pathways critical for cell proliferation and survival, primarily the RAS-MAPK (ERK) and PI3K-AKT-mTOR pathways. NVL-655 exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.[8][9] Preclinical studies have confirmed that treatment with NVL-655 leads to a dose-dependent suppression of ALK phosphorylation and its downstream effectors, including ERK, AKT, and S6.[6][8][9]
Quantitative Data on NVL-655 Activity
In Vitro Potency Against ALK Fusions and Mutations
NVL-655 has demonstrated potent inhibitory activity across a wide range of ALK-driven cell lines, including those with wild-type ALK fusions and various resistance mutations.
Table 1: In Vitro Cell Viability (IC50) of NVL-655 in ALK-Driven Cancer Cell Lines
| Cell Line / Mutation | ALK Fusion Partner / Mutation Details | NVL-655 IC50 (nM) | Reference |
|---|---|---|---|
| Wild-Type Fusions | |||
| MGH048-1 | EML4-ALK v1 | 0.3 | [2] |
| MGH064-1 | EML4-ALK v2 | 1.6 | [2] |
| MGH026-1 | EML4-ALK v3 | 1.1 (Average <1.1) | [2][8] |
| Karpas299 | NPM1-ALK | 2.0 | [2] |
| Single Resistance Mutations | |||
| Ba/F3 | EML4-ALK G1202R | 0.9 | [1] |
| YU-1077 | EML4-ALK G1202R | < 1.0 | [6] |
| General | Average of 5 cell lines with ALK G1202R | < 0.3 | [8] |
| Compound Resistance Mutations |
| Ba/F3 | EML4-ALK G1202R/L1196M | 1.8 |[2] |
Note: IC50 values represent the concentration of the drug required to inhibit cell viability by 50%.
Kinase Selectivity
A key design feature of NVL-655 is its high selectivity for ALK over other kinases, particularly TRK, which is associated with neurological side effects.
Table 2: Kinase Selectivity Profile of NVL-655
| Kinase Target | Selectivity Fold vs. ALK | Details | Reference |
|---|---|---|---|
| TRK Family | 22-fold to >874-fold | Designed to avoid TRK inhibition | [1][3][8] |
| Overall Kinome | >50-fold | Selective over 96% of 335 kinases tested |[1][2][3] |
In Vivo Antitumor Activity
In preclinical xenograft models, orally administered NVL-655 induced significant tumor regression across various ALK-driven tumor types, including those with intracranial metastases.
Table 3: In Vivo Efficacy of NVL-655 in Mouse Xenograft Models
| Model Type | ALK Status | NVL-655 Dosing | Outcome | Reference |
|---|---|---|---|---|
| Subcutaneous Xenografts | 10 different models (including patient-derived) | 0.5 to 7.5 mg/kg (oral) | Significant tumor volume reduction | [2] |
| Intracranial Xenograft | EML4-ALK G1202R (YU-1077 cells) | Oral, twice daily | Confirmed intracranial efficacy via MRI | [5][6] |
| Multiple Models | 12 different models | Not specified | Induced tumor regression |[1][3][8] |
Clinical Efficacy (ALKOVE-1 Phase 1 Trial)
Preliminary data from the ALKOVE-1 (NCT05384626) phase 1 study in heavily pretreated patients with advanced ALK-positive NSCLC have shown encouraging and durable responses.[10][11]
Table 4: Clinical Activity of NVL-655 in ALK-Positive NSCLC (ALKOVE-1)
| Patient Population (n) | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Reference |
|---|---|---|---|
| All Doses (103) | 38% | 14.4 months | [10] |
| Recommended Phase 2 Dose (RP2D) (39) | 38% | Not Reached | [10] |
| G1202R Mutation (32) | 69% | 14.4 months | [10] |
| Post-Lorlatinib (29) | 41% | 9.0 months | [4][12] |
| Baseline ALK Resistance Mutations (17) | 65% | Not Reported |[4][13] |
Note: Data is based on preliminary findings presented at medical congresses.[10][12]
Experimental Protocols
The following sections summarize the key methodologies used to evaluate the activity of NVL-655.
Cell Viability Assays
These assays measure the ability of a compound to inhibit cell growth and proliferation.
-
Cell Lines: A panel of ALK-driven cancer cell lines, including those engineered to express specific ALK fusions and mutations (e.g., Ba/F3 cells) and patient-derived cell lines (e.g., YU-1077), are used.[5][14]
-
Procedure:
-
Cells are seeded into multi-well plates (e.g., 384-well) at a predetermined density.[8][9]
-
NVL-655 is added in a series of dilutions to determine a dose-response curve.
-
Cells are incubated for a standard period (e.g., 3 days).[6]
-
Cell viability is measured using a reagent such as CellTiter-Glo® or a similar ATP-based luminescence assay, which quantifies the number of viable cells.
-
Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
-
ALK Signaling Pathway Analysis (Western Blot)
This method is used to confirm the on-target mechanism of action by measuring the phosphorylation status of ALK and its downstream proteins.
-
Procedure:
-
ALK-driven cells are treated with varying concentrations of NVL-655 for a defined period.
-
Cells are lysed to extract total protein.
-
Protein concentrations are quantified to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated and total forms of ALK, ERK, AKT, and S6.[6][8]
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.
-
The intensity of the bands is quantified to determine the extent of pathway inhibition.
-
In Vivo Xenograft Studies
Animal models are used to assess the antitumor efficacy and brain penetrance of NVL-655 in a living system.
-
Models:
-
Procedure:
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
NVL-655 is administered orally, typically once or twice daily.[3][6]
-
Tumor volume is measured regularly using calipers (for subcutaneous models) or monitored via imaging like MRI (for intracranial models).[2][6]
-
Animal body weight and overall health are monitored as indicators of toxicity.
-
The study concludes when tumors in the control group reach a predetermined size, and the antitumor efficacy is evaluated.
-
Conclusion
NVL-655 is a potent and selective fourth-generation ALK inhibitor that demonstrates significant activity against a broad range of ALK fusions, including those with single and compound resistance mutations that are refractory to previous generations of TKIs.[1][8] Its designed selectivity to spare TRK inhibition aims for an improved safety profile, particularly concerning neurological side effects.[4][7][15] Furthermore, its ability to penetrate the central nervous system and induce regressions in intracranial tumor models addresses a critical unmet need for patients with brain metastases.[1][5] Encouraging preliminary data from the ALKOVE-1 clinical trial, which show durable responses in a heavily pretreated patient population, have led to an FDA breakthrough therapy designation and support its ongoing development as a potential best-in-class treatment for ALK-positive cancers.[10][12][13]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. NVL-655 overcomes ALK inhibitor limitations | BioWorld [bioworld.com]
- 3. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary Phase 1 Dose-Escalation Data from ALKOVE-1 Trial of NVL-655 Demonstrated Activity in Heavily Pre-Treated Patients with ALK-Positive NSCLC and an ALK-Selective, TRK-Sparing Safety Profile [prnewswire.com]
- 5. investors.nuvalent.com [investors.nuvalent.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. nbinno.com [nbinno.com]
- 8. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. mskcc.org [mskcc.org]
- 12. ilcn.org [ilcn.org]
- 13. cancernetwork.com [cancernetwork.com]
- 14. researchgate.net [researchgate.net]
- 15. alkpositive.org [alkpositive.org]
NVL-655: A Technical Overview of Brain Penetrance and CNS Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the brain penetrance and central nervous system (CNS) activity of NVL-655, a novel, brain-penetrant, Anaplastic Lymphoma Kinase (ALK)-selective tyrosine kinase inhibitor (TKI). NVL-655 is designed to overcome the limitations of previous generation ALK inhibitors, particularly in treating brain metastases and addressing resistance mutations.
Core Attributes of NVL-655
NVL-655 is an orally bioavailable, small molecule inhibitor engineered to target ALK fusion proteins and activating mutations, including those that confer resistance to other TKIs.[1] A key feature of its design is its ability to cross the blood-brain barrier (BBB), enabling it to target CNS primary tumors and metastases.[1] Preclinical and clinical data have demonstrated its potential to address the significant challenge of brain metastases in ALK-positive non-small cell lung cancer (NSCLC).[2][3][4]
Quantitative Analysis of Brain Penetrance and CNS Activity
The following tables summarize the key quantitative data from preclinical and clinical studies on NVL-655's brain penetrance and CNS efficacy.
Table 1: Preclinical Brain Penetrance Data
| Parameter | Value | Species | Method | Comparison | Source |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | ~0.4 | Wistar Han rats | In vivo pharmacokinetic study | Higher than lorlatinib | [5] |
Note: A Kp,uu value greater than 0.3 is generally considered indicative of good brain penetrance.[6][7]
Table 2: Preclinical In Vitro CNS Activity
| Cell Line / Model | ALK Mutation Status | NVL-655 IC50 | Key Findings | Source |
| YU-1077 (patient-derived) | EML4-ALK v3 G1202R | < 1 nM | >10-fold more potent than lorlatinib | [8] |
| Ba/F3 | EML4-ALK v1 G1202R | 0.9 nM | 57-fold more potent than lorlatinib (IC50 = 51 nM) | [2] |
| Multiple ALK-driven cell lines | Fusions, single mutations, compound mutations | Potent activity | Broad activity against various resistance mutations | [3] |
Table 3: Preclinical In Vivo CNS Antitumor Activity
| Model | Treatment | Key Outcomes | Source |
| Intracranial YU-1077 xenograft (mice) | NVL-655 (0.5 and 1.5 mg/kg) | Rapid tumor regression confirmed by MRI | [8] |
| Intracranial Ba/F3 EML4-ALK v1 G1202R/L1196M xenograft (mice) | NVL-655 | Extended median survival (>4-fold, p < 0.0001) | [5] |
Table 4: Clinical CNS Activity (ALKOVE-1 Phase 1/2 Trial)
| Patient Population | Key CNS-related Findings | Source |
| Heavily pretreated ALK+ NSCLC with baseline CNS metastases (51% of patients) | Durable intracranial responses observed, including CNS partial responses after prior lorlatinib. | [3][9] |
| Heavily pretreated ALK+ NSCLC with brain metastases (60% of patients) | About 40% of patients experienced measurable tumor shrinkage. | [10] |
| Three case studies of heavily pretreated ALK fusion-positive NSCLC with brain metastases | Tumor responses observed without CNS side effects typically associated with TRK inhibition. | [2][4] |
Signaling Pathways and Mechanism of Action
NVL-655 exerts its therapeutic effect by inhibiting the ALK signaling pathway, which is constitutively activated in ALK-driven cancers. This inhibition leads to the downregulation of downstream signaling cascades responsible for cell growth and survival.
Caption: Inhibition of the ALK signaling pathway by NVL-655.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of the key experimental protocols used to assess the brain penetrance and CNS activity of NVL-655.
Measurement of Unbound Brain-to-Plasma Partition Coefficient (Kp,uu)
The Kp,uu is a critical parameter for quantifying the extent of a drug's brain penetration.[6] It represents the ratio of the unbound drug concentration in the brain to that in the plasma at steady state.[11]
Methodology Overview:
-
Animal Model: Wistar Han rats are commonly used for pharmacokinetic studies.[5]
-
Drug Administration: A single oral dose of NVL-655 (e.g., 10 mg/kg) is administered.[5]
-
Sample Collection: At a specified time point (e.g., 1 hour post-dose), blood and brain tissue are collected.[5]
-
Determination of Unbound Drug Concentration:
-
Plasma: The unbound fraction in plasma (fu,plasma) is determined using techniques like equilibrium dialysis.
-
Brain: The unbound fraction in the brain (fu,brain) is determined, often using the brain slice method or brain homogenate method.[7]
-
-
Calculation of Kp,uu: The total brain-to-plasma concentration ratio (Kp) is measured and then corrected by the unbound fractions in brain and plasma to calculate Kp,uu.[7][12]
Caption: Experimental workflow for determining the Kp,uu of NVL-655.
Orthotopic Patient-Derived Xenograft (PDX) Models of CNS Tumors
Orthotopic xenograft models are instrumental in evaluating the efficacy of anti-cancer agents in a setting that closely mimics the human disease state.[13][14]
Methodology Overview:
-
Tumor Cell Preparation: Patient-derived tumor cells, such as YU-1077 from an alectinib-resistant NSCLC patient with an EML4-ALK G1202R mutation, are cultured.[15]
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are used to prevent rejection of the human tumor cells.
-
Intracranial Injection: A stereotactic apparatus is used to precisely inject the tumor cells into the brain of the mice.[13][16]
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using methods such as Magnetic Resonance Imaging (MRI) or bioluminescence imaging if the cells are luciferase-tagged.[5][8]
-
Drug Treatment: Once tumors are established, mice are treated with NVL-655 or a vehicle control.
-
Efficacy Assessment: The effect of the treatment on tumor volume and overall survival is measured.[5][8]
Caption: Workflow for assessing CNS antitumor activity using orthotopic PDX models.
Conclusion
NVL-655 demonstrates significant brain penetrance and potent CNS antitumor activity in both preclinical models and clinical settings. Its ability to achieve therapeutic concentrations in the brain, combined with its broad activity against resistance mutations, positions it as a promising agent for patients with ALK-positive cancers, particularly those with brain metastases. The ongoing ALKOVE-1 clinical trial will further elucidate the clinical benefit of NVL-655 in this patient population.[4]
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. Nuvalent Publishes Cancer Discovery Study on ALK-selective Inhibitor NVL-655 [synapse.patsnap.com]
- 5. filecache.investorroom.com [filecache.investorroom.com]
- 6. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preliminary Phase 1 Dose-Escalation Data from ALKOVE-1 Trial of NVL-655 Demonstrated Activity in Heavily Pre-Treated Patients with ALK-Positive NSCLC and an ALK-Selective, TRK-Sparing Safety Profile [prnewswire.com]
- 10. alkpositive.org [alkpositive.org]
- 11. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of Orthotopic Patient-Derived Xenograft Models of Pediatric Intracranial Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Orthotopic Patient-Derived Xenograft Models of Pediatric Intracranial Tumors | Springer Nature Experiments [experiments.springernature.com]
- 15. investors.nuvalent.com [investors.nuvalent.com]
- 16. Establishment of Orthotopic Patient-derived Xenograft Models for Brain Tumors using a Stereotaxic Device [pubmed.ncbi.nlm.nih.gov]
NVL-655: A Fourth-Generation ALK Inhibitor Overcoming Resistance in Non-Small Cell Lung Cancer
An In-depth Analysis of Early Phase Clinical and Preclinical Data
This technical guide provides a comprehensive overview of the early-phase clinical trial results and preclinical data for NVL-655, a novel, fourth-generation, brain-penetrant anaplastic lymphoma kinase (ALK) selective inhibitor. Developed by Nuvalent, Inc., NVL-655 is designed to address the significant clinical challenges of treatment resistance, brain metastases, and off-target toxicities associated with previous generations of ALK inhibitors in patients with ALK-positive non-small cell lung cancer (NSCLC) and other solid tumors.
Introduction
Oncogenic fusions of the anaplastic lymphoma kinase (ALK) gene are key drivers in a subset of non-small cell lung cancer (NSCLC) patients. While the development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes, the emergence of resistance mutations, particularly the solvent front mutation G1202R and compound mutations, limits the long-term efficacy of existing therapies.[1][2][3] Furthermore, brain metastases are a common complication, and the effectiveness of some ALK inhibitors is hampered by inadequate central nervous system (CNS) penetration or dose-limiting toxicities related to off-target inhibition of the structurally related tropomyosin receptor kinase (TRK) family.[1][2][4][5]
NVL-655 was rationally designed to overcome these limitations. It is a potent and selective inhibitor of a wide range of ALK fusions and resistance mutations, including the challenging G1202R single and compound mutations.[1][6][7][8] Crucially, NVL-655 exhibits high brain penetrance and spares TRK, a profile that suggests the potential for durable intracranial responses with a more favorable safety profile.[2][5][6][9][10][11]
Mechanism of Action and Preclinical Profile
NVL-655 is an orally bioavailable, small-molecule inhibitor that specifically targets and binds to ALK fusion proteins and their activating mutations.[7] Its mechanism of action involves the inhibition of ALK-mediated signaling pathways, thereby suppressing the growth of ALK-expressing tumor cells.[7]
Preclinical studies have demonstrated the potent and selective activity of NVL-655. In vitro, it has shown potent inhibition of diverse ALK fusions and resistance mutations, with a greater than 100-fold improved potency against ALKG1202R single and compound mutations compared to approved ALK TKIs.[6][8] In vivo studies using tumor xenograft models, including intracranial and patient-derived xenografts (PDXs), have shown that NVL-655 induces tumor regression across multiple models.[6][12]
A key feature of NVL-655 is its high selectivity for ALK over TRK, with a 22-fold to over 874-fold selectivity observed in preclinical models.[6][12] This selectivity is significant as TRK inhibition is associated with neurological adverse events that can be dose-limiting for other ALK TKIs.[2][5][9][10][11]
Signaling Pathway
The binding of NVL-655 to the ALK fusion protein inhibits its kinase activity, thereby blocking downstream signaling pathways critical for cancer cell proliferation and survival. The simplified signaling pathway is depicted below.
Early Phase Clinical Trial: ALKOVE-1 (NCT05384626)
NVL-655 is currently being evaluated in the Phase 1/2 ALKOVE-1 clinical trial, a first-in-human, multicenter, open-label study in patients with advanced ALK-positive NSCLC and other solid tumors.[2][11][13][14][15][16]
Study Design
The ALKOVE-1 trial is a two-part study: a Phase 1 dose-escalation portion and a Phase 2 expansion portion.[9][11][13]
-
Phase 1: The primary objectives of the dose-escalation phase were to evaluate the safety and tolerability of NVL-655, determine the recommended Phase 2 dose (RP2D), and identify the maximum tolerated dose (MTD), if applicable.[9][17]
-
Phase 2: The primary objective of the expansion phase is to assess the objective response rate (ORR) of NVL-655 at the RP2D, as determined by a blinded independent central review (BICR).[9] Secondary objectives include duration of response (DOR), time to response (TTR), progression-free survival (PFS), overall survival (OS), and clinical benefit rate (CBR).[1]
Patient Population
The ALKOVE-1 trial enrolled heavily pre-treated patients with advanced ALK-positive solid tumors.[13] Key inclusion criteria for the Phase 1 portion included histologically or cytologically confirmed locally advanced or metastatic solid tumors with a documented ALK rearrangement or activating mutation.[9][17] Patients with NSCLC must have received prior ALK TKI therapy.[16]
Table 1: Baseline Characteristics of Efficacy-Evaluable Patients (n=103) in the Phase 1 Portion of the ALKOVE-1 Trial
| Characteristic | Value |
| Median Age, years (range) | 59 |
| Female, n (%) | 67% |
| ECOG Performance Status, n (%) | |
| 0 | 46% |
| 1 | 54% |
| History of Brain Metastases, n (%) | 60% |
| ALK Fusion Positive, n (%) | 100% |
| Concurrent ALK Resistance Mutation, n (%) | 51% |
| Single Mutation | 29% |
| Compound Mutation | 25% |
| G1202R Mutation | 29% |
| Median Number of Prior Therapies (range) | 4 (1-8) |
| Prior Lorlatinib, n (%) | 85% |
| ≥3 Prior ALK TKIs, n (%) | 50% |
| Prior Chemotherapy, n (%) | 58% |
Data presented are for the RP2D group where specified, otherwise for the all-doses group.
Efficacy Results
As of the data cutoff for the Phase 1 portion, NVL-655 demonstrated encouraging anti-tumor activity in a heavily pretreated patient population.
Table 2: Efficacy of NVL-655 in the Phase 1 Portion of the ALKOVE-1 Trial
| Endpoint | All Doses (n=103) | Recommended Phase 2 Dose (RP2D) (n=39) |
| Overall Response Rate (ORR), % | 38% | 38% |
| ORR in Patients with G1202R Mutation, % | 69% (n=32) | 71% (n=14) |
| Median Duration of Response (DOR), months | 14.4 | Not Reached |
| Patients with DOR ≥ 6 months, % | 78% | 100% |
Durable responses were observed, including intracranial responses in patients with brain metastases, even in those who had previously progressed on lorlatinib.[13] The promising preliminary efficacy data led to the FDA granting Breakthrough Therapy Designation to NVL-655 for patients with locally advanced or metastatic ALK-positive NSCLC who have received two or more prior ALK TKIs.[9][17]
Safety and Tolerability
NVL-655 was generally well-tolerated in the Phase 1 portion of the ALKOVE-1 trial. The safety profile was consistent with its ALK-selective, TRK-sparing design, with a low incidence of neurological adverse events.[9][11]
Table 3: Common Treatment-Related Adverse Events (TRAEs) in the Phase 1 Portion of the ALKOVE-1 Trial
| Adverse Event | Frequency (%) |
| Nausea | 12% |
| Transaminase Elevation | 12% |
| Fatigue | 9% |
| Constipation | 7% |
Most TRAEs were Grade 1 or 2.[13] Dose reductions due to TRAEs were infrequent (15%), and only 2% of patients discontinued treatment due to adverse events.[9][11] A maximum tolerated dose was not reached.[11]
Experimental Protocols
Preclinical In Vitro Assays
Cell Viability Assays: The potency of NVL-655 against various ALK-driven cancer cell lines was assessed using standard cell viability assays, such as the MTT or CellTiter-Glo assay. Cells were seeded in 96-well plates and treated with a range of concentrations of NVL-655 or comparator ALK inhibitors for a specified period (e.g., 72 hours). Cell viability was then measured using a microplate reader, and IC50 values were calculated from dose-response curves.
Signaling Pathway Analysis (Western Blotting): To confirm the on-target mechanism of action, ALK-driven cancer cells were treated with NVL-655 at various concentrations for a defined time. Cell lysates were then prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ALK (p-ALK) and downstream signaling proteins (e.g., p-ERK, p-AKT, p-S6), as well as total protein levels as loading controls. The inhibition of ALK phosphorylation and downstream signaling was visualized and quantified.
Preclinical In Vivo Assays
Subcutaneous Xenograft Models: Human cancer cell lines harboring specific ALK fusions or mutations were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized to receive vehicle control or NVL-655 orally at various dose levels. Tumor volume was measured regularly to assess anti-tumor activity.
Intracranial Xenograft Models: To evaluate the brain penetrance and intracranial efficacy of NVL-655, ALK-driven cancer cells were stereotactically implanted into the brains of immunocompromised mice. Tumor growth was monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[4] Mice were treated with NVL-655, and changes in intracranial tumor burden were quantified over time.
Conclusion and Future Directions
The early-phase clinical data from the ALKOVE-1 trial demonstrate that NVL-655 is a highly active and well-tolerated next-generation ALK inhibitor with the potential to address key unmet needs in the treatment of ALK-positive NSCLC. Its potent activity against a broad range of resistance mutations, including the G1202R and compound mutations, combined with its brain penetrance and favorable safety profile, positions NVL-655 as a promising therapeutic option for patients who have progressed on currently available ALK inhibitors.
The ongoing Phase 2 portion of the ALKOVE-1 trial will provide more definitive evidence of the efficacy and safety of NVL-655 in various patient populations, including TKI-naïve and pre-treated patients.[18] These pivotal data will be crucial for potential regulatory submissions and the future integration of NVL-655 into the treatment landscape for ALK-positive cancers. The development of NVL-655 represents a significant advancement in the targeted therapy of ALK-driven malignancies, offering hope for improved outcomes for patients with this challenging disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phospho-ALK (Tyr1586) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. alkpositive.org [alkpositive.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Establishing Intracranial Brain Tumor Xenografts With Subsequent Analysis of Tumor Growth and Response to Therapy using Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. investors.nuvalent.com [investors.nuvalent.com]
- 9. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. investing.com [investing.com]
NVL-655: A Fourth-Generation ALK Inhibitor Overcoming Resistance in Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been significantly advanced by the development of targeted tyrosine kinase inhibitors (TKIs). However, the clinical efficacy of first, second, and third-generation ALK inhibitors is often limited by the emergence of drug resistance, driven by secondary mutations in the ALK kinase domain, and suboptimal brain penetrance. NVL-655 is a novel, fourth-generation ALK TKI engineered to address these challenges. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to NVL-655, offering a valuable resource for researchers and drug development professionals in the field of oncology.
NVL-655 is a brain-penetrant, macrocyclic small molecule designed to be highly potent against a wide spectrum of ALK single and compound mutations that confer resistance to previous generations of ALK inhibitors.[1][2] A key feature of its design is its high selectivity for ALK over the structurally related tropomyosin receptor kinase (TRK) family, aiming to minimize the neurological adverse events associated with TRK inhibition.[3] Preclinical data and preliminary clinical findings from the ALKOVE-1 trial (NCT05384626) suggest that NVL-655 holds promise for patients with advanced ALK-positive solid tumors who have developed resistance to prior TKI therapies.[4]
Core Data Summary
Biochemical and Cellular Activity of NVL-655
NVL-655 demonstrates potent inhibitory activity against wild-type ALK and a comprehensive panel of clinically relevant single and compound resistance mutations. The following tables summarize the half-maximal inhibitory concentrations (IC50) from biochemical and cellular assays.
Table 1: Biochemical IC50 Values of NVL-655 Against ALK Variants
| ALK Variant | NVL-655 IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-type | 1.2 | 2.2 |
| G1202R | <0.73 | - |
| G1202R/L1196M | 7 | - |
| G1202R/G1269A | 3 | - |
| G1202R/L1198F | 3 | - |
Data compiled from preclinical studies.[2]
Table 2: Cellular IC50 Values of NVL-655 in ALK-Driven Cell Lines
| Cell Line/ALK Variant | NVL-655 IC50 (nM) | Lorlatinib IC50 (nM) |
| Ba/F3 EML4-ALK v1 (WT) | 1.6 | 4.2 |
| Ba/F3 EML4-ALK G1202R | 0.9 | 51 |
| Ba/F3 EML4-ALK G1202R/L1196M | 7.3 | >1000 |
| MR448re (EML4-ALK v3 G1202R/T1151M) | 0.1 | >100 |
| MGH953-7 (EML4-ALK G1202R/L1196M) | 1.8 | >100 |
Data sourced from in vitro cell viability assays.[1][2]
In Vivo Efficacy and Brain Penetrance
Preclinical studies in xenograft models have demonstrated the in vivo antitumor activity of NVL-655, including in models with intracranial tumors.[1][5] Pharmacokinetic data from studies in Wistar Han rats indicate that NVL-655 has a high unbound brain-to-plasma ratio (Kp,uu) of 0.4, suggesting significant brain penetrance.[6]
Signaling Pathways and Mechanisms of Action
Oncogenic ALK fusions lead to the constitutive activation of downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis. The primary signaling cascades activated by ALK include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[7][8][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Will the clinical development of 4th-generation “double mutant active” ALK TKIs (TPX-0131 and NVL-655) change the future treatment paradigm of ALK+ NSCLC? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. investors.nuvalent.com [investors.nuvalent.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. filecache.investorroom.com [filecache.investorroom.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Protocol for In Vitro Testing of NVL-655 on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of NVL-655, a selective and potent anaplastic lymphoma kinase (ALK) inhibitor. The following protocols and data are intended to facilitate research into the efficacy and mechanism of action of NVL-655 in relevant cancer cell line models.
Introduction
NVL-655 is a rationally designed, next-generation tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK) and its various mutant forms.[1] Aberrant ALK fusions and mutations are key oncogenic drivers in several cancers, most notably non-small cell lung cancer (NSCLC).[1] NVL-655 has demonstrated potent activity against a wide range of ALK alterations, including those that confer resistance to previous generations of ALK inhibitors.[1] These protocols outline key in vitro assays to characterize the biological effects of NVL-655 on cancer cell lines.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of NVL-655 in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values of NVL-655 were determined in a panel of ALK-driven cancer cell lines. The data demonstrates broad and potent activity across different ALK fusion partners and resistance mutations.
| Cell Line | Cancer Type | ALK Alteration | NVL-655 IC50 (nM) |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK v1 | 0.4 |
| Karpas299 | Anaplastic Large Cell Lymphoma | NPM1-ALK | 2.0 |
| NB-1 | Neuroblastoma | ALK F1174L | 1.8 |
| Ba/F3 | Pro-B Cell | EML4-ALK WT | 1.6 |
| Ba/F3 | Pro-B Cell | EML4-ALK G1202R | 0.8 |
| Ba/F3 | Pro-B Cell | EML4-ALK L1196M | 1.1 |
| Ba/F3 | Pro-B Cell | EML4-ALK G1202R/L1196M | 7.0 |
| MGH953-7 | Patient-Derived NSCLC | EML4-ALK v3 G1202R/L1196M | 1.8 |
| MR448re | Patient-Derived NSCLC | EML4-ALK v3 G1202R/T1151M | 0.1 |
Data extracted from "NVL-655 Is a Selective and Brain-Penetranto Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations" published in Cancer Discovery.[1][2]
Table 2: Effect of NVL-655 on Apoptosis and Cell Cycle in NCI-H3122 Cells
Treatment with NVL-655 for 24 hours induces apoptosis and causes cell cycle arrest in the G0/G1 phase, leading to a reduction in the percentage of cells in the S phase.
| Treatment | % Apoptotic Cells (Annexin V+) | % Sub-G0/G1 | % G0/G1 | % S | % G2/M |
| Vehicle Control (DMSO) | 5.2 | 3.1 | 55.4 | 25.8 | 18.8 |
| NVL-655 (10 nM) | 18.7 | 12.5 | 68.2 | 10.3 | 11.5 |
Quantitative data is representative and based on observations from published supplementary materials.[1]
Experimental Protocols
Cell Viability Assay
This protocol determines the concentration of NVL-655 that inhibits 50% of cell growth (IC50) in cancer cell lines.
Materials:
-
ALK-positive cancer cell lines (e.g., NCI-H3122, Karpas299)
-
Complete cell culture medium
-
NVL-655 (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere and resume growth for 24 hours.
-
Prepare serial dilutions of NVL-655 in complete medium. A common starting concentration is 1 µM, with 3-fold serial dilutions.
-
Add 100 µL of the diluted NVL-655 or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of cell viability against the log concentration of NVL-655 and fitting the data to a four-parameter logistic curve.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with NVL-655 using flow cytometry.
Materials:
-
ALK-positive cancer cell lines
-
Complete cell culture medium
-
NVL-655
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with NVL-655 at a concentration known to induce apoptosis (e.g., 10 nM) and a vehicle control for 24 hours.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
This protocol assesses the effect of NVL-655 on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
ALK-positive cancer cell lines
-
Complete cell culture medium
-
NVL-655
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with NVL-655 (e.g., 10 nM) and a vehicle control for 24 hours.
-
Harvest cells, wash with PBS, and resuspend the pellet in 1 mL of PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis of ALK Signaling Pathway
This protocol evaluates the effect of NVL-655 on the phosphorylation status of ALK and its key downstream signaling proteins.
Materials:
-
ALK-positive cancer cell lines
-
Complete cell culture medium
-
NVL-655
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies (see Table 3)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow until they reach 70-80% confluency.
-
Treat cells with various concentrations of NVL-655 (e.g., 1, 10, 100 nM) and a vehicle control for 2-4 hours.
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Table 3: Recommended Antibodies for Western Blotting
| Target | Supplier | Catalog Number | Recommended Dilution |
| Phospho-ALK (Tyr1604) | Cell Signaling Tech. | #3341 | 1:1000 |
| ALK | Cell Signaling Tech. | #3633 | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Tech. | #4370 | 1:2000 |
| p44/42 MAPK (Erk1/2) | Cell Signaling Tech. | #4695 | 1:1000 |
| Phospho-Akt (Ser473) | Cell Signaling Tech. | #4060 | 1:2000 |
| Akt | Cell Signaling Tech. | #4691 | 1:1000 |
| Phospho-S6 Ribosomal Protein (Ser235/236) | Cell Signaling Tech. | #4858 | 1:2000 |
| S6 Ribosomal Protein | Cell Signaling Tech. | #2217 | 1:1000 |
| Cleaved PARP (Asp214) | Cell Signaling Tech. | #5625 | 1:1000 |
| Cleaved Caspase-3 (Asp175) | Cell Signaling Tech. | #9664 | 1:1000 |
| β-Actin | Cell Signaling Tech. | #4970 | 1:1000 |
Note: Optimal antibody dilutions should be determined by the end-user.
Signaling Pathway and Experimental Workflow
The diagram above illustrates the mechanism of action of NVL-655. By inhibiting the phosphorylation of the ALK fusion protein, NVL-655 effectively blocks downstream signaling through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately leading to decreased cell proliferation and survival.[1]
This workflow provides a logical sequence for the in vitro characterization of NVL-655, starting from cell line selection to the final data analysis and interpretation of its biological effects.
References
Application Notes and Protocols for Assessing NVL-655 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVL-655 is an orally bioavailable, brain-penetrant, and selective small molecule inhibitor of the receptor tyrosine kinase (RTK) anaplastic lymphoma kinase (ALK).[1][2] In various cancers, chromosomal rearrangements, mutations, or amplification of the ALK gene lead to the expression of constitutively active ALK fusion proteins. These oncogenic proteins drive tumor cell proliferation, survival, and migration through the activation of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.
NVL-655 is designed to overcome the limitations of previous generations of ALK inhibitors by potently targeting a wide range of ALK mutations, including those that confer resistance to existing therapies.[1][3][4] A key feature of NVL-655 is its high central nervous system (CNS) penetrance, making it a promising therapeutic agent for patients with brain metastases.[1][2][3] Furthermore, NVL-655 exhibits high selectivity for ALK over the structurally related tropomyosin receptor kinase (TRK) family, which is expected to minimize TRK-related neurological adverse events.[1][3]
These application notes provide detailed protocols for assessing the in vivo efficacy of NVL-655 in various xenograft models, a critical step in the preclinical evaluation of this novel ALK inhibitor.
Signaling Pathways
The diagrams below illustrate the ALK and ROS1 signaling pathways and the mechanism of action of NVL-655.
Caption: ALK Signaling Pathway and NVL-655 Inhibition.
Caption: ROS1 Signaling Pathway.
Data Presentation
The following tables summarize the in vivo efficacy of NVL-655 in various xenograft models.
Table 1: Efficacy of NVL-655 in Subcutaneous Xenograft Models
| Xenograft Model | ALK Status | Treatment | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Lu-01-0015 (PDX) | HIP1-ALK | NVL-655 | 1.5 mg/kg, BID | Regression | [5] |
| NCI-H3122 | EML4-ALK v1 | NVL-655 | 1.5 mg/kg, BID | Regression | [5] |
| MR619 (PDC) | STRN-ALK, G1202R | NVL-655 | 0.5 mg/kg, BID | 92% | [5] |
| Ba/F3 | EML4-ALK, I1171N | NVL-655 | 1.5 mg/kg, BID | Regression | [5] |
| Ba/F3 | EML4-ALK, G1202R/L1196M | NVL-655 | 6 mg/kg, BID | Regression | [5] |
PDC: Patient-Derived Cell line; PDX: Patient-Derived Xenograft; BID: Twice daily.
Table 2: Efficacy of NVL-655 in Intracranial Xenograft Models
| Xenograft Model | ALK Status | Treatment | Dose and Schedule | Outcome | Reference |
| YU-1077 | EML4-ALK v3, G1202R | NVL-655 | 12 mg/kg, BID | Tumor Regression & Survival Benefit | [6] |
| Ba/F3-Luc | EML4-ALK, G1202R/L1196M | NVL-655 | 12 mg/kg, BID | Tumor Regression & Survival Benefit | [6] |
BID: Twice daily.
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of NVL-655 in xenograft models.
Experimental Workflow
Caption: Experimental Workflow for NVL-655 Efficacy Assessment.
Protocol 1: Establishment of Subcutaneous Xenograft Models
1. Cell Line Culture:
-
Culture ALK-positive human cancer cell lines (e.g., NCI-H3122) or Ba/F3 cells engineered to express specific ALK fusions and mutations.
-
Maintain cells in the recommended medium and conditions. For example, H3122 cells are typically grown in RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin.
2. Cell Preparation for Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
For some cell lines, mixing with an extracellular matrix, such as Matrigel, at a 1:1 ratio can improve tumor take rate.
3. Tumor Cell Implantation:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
4. Patient-Derived Xenograft (PDX) Models:
-
Surgically acquire fresh tumor tissue from patients.
-
Implant small tumor fragments (approximately 20-30 mm³) subcutaneously into the flank of immunodeficient mice.
Protocol 2: NVL-655 Administration and Efficacy Evaluation
1. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2.
-
When tumors reach a predefined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
2. NVL-655 Formulation and Administration:
-
Formulate NVL-655 in a vehicle suitable for oral administration, such as 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.[7]
-
Administer NVL-655 or vehicle control to the respective groups via oral gavage. Dosing regimens from preclinical studies include 0.5 mg/kg to 12 mg/kg, typically administered twice daily.[5][6]
3. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the following formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Protocol 3: Establishment of Intracranial Xenograft Models
1. Cell Preparation:
-
Use ALK-positive cancer cell lines, potentially engineered to express luciferase for bioluminescence imaging.
-
Prepare a single-cell suspension in a sterile, serum-free medium.
2. Stereotactic Intracranial Injection:
-
Anesthetize the mice.
-
Using a stereotactic frame, inject a small volume (e.g., 2-5 µL) of the cell suspension (e.g., 1 x 10^5 cells) into the brain (e.g., striatum).
3. Tumor Growth Monitoring:
-
Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[6]
4. Treatment and Efficacy Evaluation:
-
Initiate treatment with NVL-655 when tumors are established.
-
Monitor tumor progression and animal survival.
Protocol 4: Pharmacodynamic Analysis
1. Western Blotting:
-
At the end of the efficacy study, or at specific time points after the last dose, collect tumor tissues.
-
Homogenize the tumors and extract proteins using a suitable lysis buffer.
-
Perform Western blot analysis to assess the phosphorylation status of ALK and its downstream signaling proteins (e.g., p-ALK, p-ERK, p-AKT, p-S6) to confirm target engagement and pathway inhibition.
2. Immunohistochemistry (IHC):
-
Fix tumor tissues in formalin and embed in paraffin.
-
Perform IHC staining on tumor sections to evaluate the expression and localization of relevant biomarkers (e.g., ALK, Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the preclinical assessment of NVL-655 efficacy in xenograft models. The use of both subcutaneous and intracranial models, along with pharmacodynamic analyses, will enable a thorough evaluation of the therapeutic potential of this promising ALK inhibitor. The data presented demonstrates the potent anti-tumor activity of NVL-655 across a range of ALK-driven cancer models, supporting its continued clinical development.
References
- 1. investors.nuvalent.com [investors.nuvalent.com]
- 2. onclive.com [onclive.com]
- 3. investors.nuvalent.com [investors.nuvalent.com]
- 4. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Determining the Potency of NVL-655: Application Notes and Protocols for IC50 Value Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of NVL-655, a selective and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitor. The protocols outlined herein are designed for accuracy and reproducibility in assessing the potency of NVL-655 against various ALK-driven cancer cell lines, including those with acquired resistance mutations.
NVL-655 is a rationally designed tyrosine kinase inhibitor (TKI) that has demonstrated potent activity against a wide range of ALK fusions, activating mutations, and resistance mutations that emerge during therapy with previous generations of ALK inhibitors.[1][2] Accurate determination of its IC50 is a critical step in preclinical evaluation, enabling the comparison of its potency across different cellular contexts and against other inhibitors.
Data Presentation: NVL-655 IC50 Values in ALK-Driven Cancer Cell Lines
The following table summarizes previously reported IC50 values for NVL-655 in various ALK-positive cancer cell lines. This data is crucial for selecting appropriate cell models and designing the concentration range for experimental protocols.
| Cell Line | Cancer Type | ALK Alteration | Reported IC50 (nM) |
| Karpas299 | Anaplastic Large Cell Lymphoma | NPM1-ALK Fusion | 2.0 |
| MR448re | Non-Small Cell Lung Cancer | EML4-ALK (G1202R/T1151M) | 0.1 - 1.8 |
| MGH953-7 | Non-Small Cell Lung Cancer | EML4-ALK (G1202R/L1196M) | 0.1 - 1.8 |
| Ba/F3 | Pro-B Cell Line (Engineered) | EML4-ALK (Wild-Type) | 1.6 |
| Ba/F3 | Pro-B Cell Line (Engineered) | EML4-ALK (G1202R) | 0.9 |
| Ba/F3 | Pro-B Cell Line (Engineered) | EML4-ALK (I1171N) | 27 |
| Ba/F3 | Pro-B Cell Line (Engineered) | EML4-ALK (I1171N/L1198F) | 16 |
Signaling Pathway of NVL-655 Inhibition
NVL-655 targets the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. In various cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) that result in constitutive activation of the ALK kinase domain. This aberrant signaling drives cell proliferation and survival through downstream pathways, primarily the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[3][4][5][6][7] NVL-655 inhibits the ATP-binding site of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of NVL-655 involves treating ALK-positive cancer cells with a range of inhibitor concentrations and subsequently measuring cell viability.
Experimental Protocols
Two widely accepted and robust methods for determining the IC50 of kinase inhibitors are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
ALK-positive cancer cell line (e.g., Karpas299, or engineered Ba/F3 cells)
-
Complete cell culture medium
-
NVL-655
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of NVL-655 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the NVL-655 stock solution in complete culture medium to achieve the desired final concentrations. A suggested starting range, based on preclinical data, is 0.1 nM to 1000 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the NVL-655 concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, and is known for its high sensitivity and simple "add-mix-measure" format.[2][9][10]
Materials:
-
ALK-positive cancer cell line
-
Complete cell culture medium
-
NVL-655
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, using opaque-walled 96-well plates to minimize background luminescence.
-
-
Compound Preparation and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9][11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the NVL-655 concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Summary of Experimental Parameters
| Parameter | MTT Assay | CellTiter-Glo® Assay |
| Principle | Colorimetric (Metabolic Activity) | Luminescent (ATP Quantification) |
| Plate Type | Clear 96-well | Opaque-walled 96-well |
| Endpoint Measurement | Absorbance (570 nm) | Luminescence |
| Incubation (Assay) | 4 hours (MTT), 2+ hours (Solubilization) | 10 minutes |
| Sensitivity | Good | High |
| Throughput | High | High |
References
- 1. benchchem.com [benchchem.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. OUH - Protocols [ous-research.no]
NVL-655: Application Notes & Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosage and administration of NVL-655, a selective, brain-penetrant anaplastic lymphoma kinase (ALK) inhibitor. The following protocols are based on published preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetics of NVL-655 in various cancer models.
Introduction
NVL-655 is a novel tyrosine kinase inhibitor (TKI) designed to target ALK fusion proteins and activating mutations, including those that confer resistance to other ALK inhibitors.[1] It is characterized by its high selectivity for ALK over the tropomyosin receptor kinase (TRK) family, potentially minimizing neurological side effects associated with off-target TRK inhibition.[2][3] Preclinical studies have demonstrated its ability to penetrate the blood-brain barrier, making it a promising candidate for treating brain metastases.[1][4] NVL-655 has shown potent activity against a wide range of ALK mutations, including the G1202R solvent front mutation and compound mutations.[5][6]
Signaling Pathway
NVL-655 is an orally bioavailable small molecule inhibitor of the receptor tyrosine kinase ALK.[1] In various cancers, chromosomal rearrangements can lead to the formation of ALK fusion proteins, which are constitutively active and drive oncogenic signaling pathways. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promote cell proliferation, survival, and invasion. NVL-655 selectively binds to and inhibits the kinase activity of ALK fusion proteins and their resistance mutants, thereby blocking downstream signaling and suppressing tumor growth.[1][7]
Preclinical Dosage and Administration Data
The following tables summarize the dosages and administration routes of NVL-655 used in various preclinical models.
Table 1: In Vivo Efficacy in Subcutaneous Xenograft Models
| Cell Line | ALK Alteration | Mouse Strain | NVL-655 Dose (mg/kg) | Administration Route | Dosing Schedule |
| SR-786 | NPM-ALK | NSG | 15, 50 | Oral | Twice Daily |
| KARPAS-299 | NPM-ALK | NSG | 15, 50 | Oral | Twice Daily |
| H2228 | EML4-ALK v3 | CD-1 Nude | 15, 50 | Oral | Twice Daily |
| H3122 | EML4-ALK v1 | Athymic Nude | 15, 50 | Oral | Twice Daily |
| STE-1 | EML4-ALK v1 | Athymic Nude | 15, 50 | Oral | Twice Daily |
| NCI-H3122-L1196M | EML4-ALK L1196M | Athymic Nude | 50 | Oral | Twice Daily |
| NCI-H3122-G1202R | EML4-ALK G1202R | Athymic Nude | 50 | Oral | Twice Daily |
Table 2: In Vivo Efficacy in Intracranial Xenograft Models
| Cell Line | ALK Alteration | Mouse Strain | NVL-655 Dose (mg/kg) | Administration Route | Dosing Schedule |
| YU-1077 | EML4-ALK v3 G1202R | Balb/c nude | Not specified | Oral | Twice Daily |
Note: While the specific dosage for the YU-1077 intracranial model was not detailed in the primary publication, it was administered orally twice daily.[6]
Experimental Protocols
The following are generalized protocols based on the methodologies described in preclinical studies of NVL-655.
Cell Lines and Culture
-
Cell Lines: A variety of human cancer cell lines harboring different ALK alterations should be used (see Table 1).
-
Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NSG, athymic nude, Balb/c nude) are suitable for establishing xenografts. All animal procedures should be performed in accordance with institutional guidelines.
-
Subcutaneous Xenograft Model:
-
Harvest cultured cancer cells and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Inject approximately 1 x 10^7 cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Intracranial Xenograft Model:
-
Anesthetize mice and secure them in a stereotactic frame.
-
Inject a low number of cells (e.g., 10,000 cells in 5 µL PBS) into the brain.[6]
-
Monitor tumor growth using non-invasive imaging techniques such as MRI.
-
-
Drug Formulation and Administration:
-
Prepare NVL-655 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer the specified dose of NVL-655 or vehicle to the mice via oral gavage according to the predetermined schedule (e.g., once or twice daily).
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week for subcutaneous models.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Pharmacodynamic Studies
-
Tissue Collection: Collect tumor and brain tissues at specified time points after the final dose of NVL-655.
-
Western Blot Analysis:
-
Homogenize tissue samples and extract proteins.
-
Perform western blotting to assess the phosphorylation status of ALK and downstream signaling proteins (e.g., ERK, AKT, S6).[7]
-
This analysis will confirm the on-target activity of NVL-655 in vivo.
-
Brain Penetrance Studies
-
Sample Collection: Administer a single dose of NVL-655 to tumor-bearing or healthy mice.
-
Tissue Processing: At various time points post-administration, collect blood (via cardiac puncture) and brain tissue.
-
LC-MS/MS Analysis: Determine the concentration of NVL-655 in plasma and brain homogenates using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Brain-to-Plasma Ratio: Calculate the brain-to-plasma concentration ratio to assess the extent of brain penetration.
Conclusion
The preclinical data for NVL-655 demonstrate its potent and selective anti-tumor activity in a variety of ALK-driven cancer models, including those with resistance mutations and intracranial tumors. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this promising ALK inhibitor. Careful consideration of the appropriate animal model, dosage, and administration schedule is crucial for obtaining robust and reproducible results.
References
- 1. Nuvalent Publishes Cancer Discovery Study on ALK-selective Inhibitor NVL-655 [synapse.patsnap.com]
- 2. A Study of Neladalkib (NVL-655) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ALK Rearrangement or Activating ALK Mutation (ALKOVE-1) [clin.larvol.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. investors.nuvalent.com [investors.nuvalent.com]
- 5. investors.nuvalent.com [investors.nuvalent.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Brain-to-Plasma Ratio of NVL-655
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVL-655 is a novel, brain-penetrant, selective inhibitor of anaplastic lymphoma kinase (ALK) designed to overcome the limitations of currently available ALK inhibitors.[1][2] It has shown potent activity against a wide range of ALK mutations, including those resistant to second and third-generation TKIs.[2] A critical aspect of its preclinical and clinical development is the accurate determination of its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the central nervous system (CNS). This is quantified by the brain-to-plasma ratio.
These application notes provide detailed methodologies for the determination of the unbound brain-to-plasma partition coefficient (Kp,uu) of NVL-655, a key parameter for assessing brain penetration.[3]
Key Concepts
The unbound brain-to-plasma partition coefficient (Kp,uu) is the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma at steady-state. It is the most relevant measure of a drug's ability to cross the BBB and engage its target in the CNS, as only the unbound fraction is pharmacologically active.[3]
Quantitative Data Summary
Preclinical studies in Wistar Han rats have been conducted to determine the brain penetration of NVL-655. The results are summarized in the table below, alongside data for lorlatinib, a known brain-penetrant ALK inhibitor, for comparison.
| Compound | Animal Model | Dose | Time Point | Unbound Brain-to-Plasma Ratio (Kp,uu) | Reference |
| NVL-655 | Wistar Han Rat | 10 mg/kg (oral) | 1 hour | 0.16 | [4] |
| Lorlatinib | Wistar Han Rat | 10 mg/kg (oral) | 1 hour | 0.11 | [4] |
Signaling Pathway
NVL-655 is a potent inhibitor of the ALK signaling pathway. Understanding this pathway is crucial for interpreting the pharmacological effects of the inhibitor in both peripheral tumors and brain metastases.
Caption: ALK signaling pathway and the inhibitory action of NVL-655.
Experimental Protocols
The following protocols describe a comprehensive workflow for determining the Kp,uu of NVL-655 in a preclinical rodent model.
Experimental Workflow Diagram
Caption: Workflow for Kp,uu determination of NVL-655.
Protocol 1: In Vivo Rodent Study
Objective: To obtain plasma and brain samples from rats dosed with NVL-655 for pharmacokinetic analysis.
Materials:
-
NVL-655
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Wistar Han rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for decapitation and brain extraction
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Centrifuge
-
Cryovials for sample storage
-
Dry ice and -80°C freezer
Procedure:
-
Fast animals overnight with free access to water.
-
Prepare the dosing formulation of NVL-655 in the vehicle at a concentration suitable for a 10 mg/kg dose.
-
Administer a single oral dose of 10 mg/kg NVL-655 to each rat via oral gavage.
-
At 1-hour post-dose, anesthetize the rats.
-
Collect blood via cardiac puncture into anticoagulant tubes.
-
Immediately following blood collection, euthanize the animals by decapitation.
-
Carefully dissect the whole brain, rinse with ice-cold saline to remove any remaining blood, blot dry, and record the weight.
-
Immediately freeze the brain samples on dry ice and store at -80°C until homogenization.
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store in cryovials at -80°C until analysis.
Protocol 2: Determination of Unbound Fraction in Plasma and Brain (Equilibrium Dialysis)
Objective: To determine the fraction of NVL-655 that is not bound to proteins in plasma (fu,plasma) and brain tissue (fu,brain).
Materials:
-
Plasma and brain samples from Protocol 1
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Semi-permeable dialysis membranes (e.g., 8 kDa MWCO)
-
Incubator shaker
-
Organic solvent for sample extraction (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Brain Homogenization:
-
Thaw the brain samples on ice.
-
Homogenize the brain tissue in 4 volumes of ice-cold PBS (w/v) using a mechanical homogenizer.
-
Keep the homogenate on ice.
-
-
Equilibrium Dialysis:
-
Spike a known concentration of NVL-655 into separate aliquots of plasma and brain homogenate.
-
Load the plasma or brain homogenate into the donor chamber of the equilibrium dialysis device.
-
Load PBS into the receiver chamber.
-
Incubate the device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, to be optimized for the compound).
-
After incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Determine the concentration of NVL-655 in the donor and receiver chambers using a validated LC-MS/MS method (see Protocol 3).
-
-
Calculation of Unbound Fraction:
-
fu,plasma = Concentration in receiver chamber / Concentration in donor chamber (for plasma samples)
-
fu,brain = Concentration in receiver chamber / Concentration in donor chamber (for brain homogenate samples)
-
Protocol 3: LC-MS/MS Quantification of NVL-655
Objective: To quantify the total concentration of NVL-655 in plasma and brain homogenate samples.
Materials:
-
Plasma and brain homogenate samples
-
NVL-655 analytical standard
-
Internal standard (e.g., a stable isotope-labeled version of NVL-655)
-
Acetonitrile with 0.1% formic acid (protein precipitation and mobile phase)
-
Water with 0.1% formic acid (mobile phase)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 analytical column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or brain homogenate, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analyte from matrix components using a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Detect and quantify NVL-655 and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for NVL-655 need to be optimized.
-
-
Data Analysis:
-
Construct a calibration curve using the analytical standard in the corresponding matrix (plasma or brain homogenate).
-
Determine the concentration of NVL-655 in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Calculation of Kp,uu
The unbound brain-to-plasma partition coefficient (Kp,uu) is calculated using the following formula:
Kp,uu = (C_total,brain / C_total,plasma) * (fu,brain / fu,plasma)
Where:
-
C_total,brain is the total concentration of NVL-655 in the brain homogenate.
-
C_total,plasma is the total concentration of NVL-655 in the plasma.
-
fu,brain is the unbound fraction of NVL-655 in the brain homogenate.
-
fu,plasma is the unbound fraction of NVL-655 in the plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. filecache.investorroom.com [filecache.investorroom.com]
Application of NVL-655 in Studying ALK Signaling Pathways: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase pivotal in the development of the nervous system.[1] Aberrant ALK signaling, driven by genetic alterations such as chromosomal rearrangements, mutations, or amplification, is a key oncogenic driver in a variety of cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1] The resulting constitutive activation of ALK triggers downstream signaling cascades, including the PI3K/AKT, RAS/ERK, and JAK/STAT3 pathways, which are crucial for promoting cancer cell proliferation and survival.[1]
NVL-655 is a fourth-generation, rationally designed tyrosine kinase inhibitor (TKI) that has demonstrated potent and selective inhibition of ALK and its various mutant forms.[2][3] It is particularly effective against resistance mutations that emerge after treatment with earlier generation ALK inhibitors, including the G1202R solvent front mutation and compound mutations.[2][4][5] NVL-655's high selectivity for ALK over other kinases, such as the TRK family, aims to minimize off-target effects and associated toxicities.[4][6] Furthermore, its ability to penetrate the central nervous system makes it a promising agent for treating brain metastases, a common complication in ALK-positive cancers.[3][4][5] These characteristics make NVL-655 an invaluable tool for studying ALK signaling pathways and for the development of novel cancer therapeutics.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of NVL-655 against various ALK variants and its efficacy in cell-based assays.
Table 1: In Vitro Kinase Inhibitory Activity of NVL-655
| Target Kinase | IC50 (nM) | Reference |
| ALK G1202R | <0.73 | [5] |
| ALK G1202R/L1196M | 7 | [5] |
| ALK G1202R/G1269A | 3 | [5] |
| ALK G1202R/L1198F | 3 | [5] |
IC50 (half-maximal inhibitory concentration) values represent the concentration of NVL-655 required to inhibit 50% of the kinase activity in a biochemical assay.
Table 2: Cell Viability Inhibition by NVL-655 in ALK-Driven Cancer Cell Lines
| Cell Line | ALK Fusion/Mutation | IC50 (nM) | Reference |
| Karpas299 | NPM1-ALK | 2.0 | [7] |
| Ba/F3 | EML4-ALK v1 I1171N | 27 | [7] |
IC50 values from cell viability assays indicate the concentration of NVL-655 that reduces the viability of the cancer cell line by 50%.
Signaling Pathway and Experimental Workflow Diagrams
Caption: ALK signaling pathways and the inhibitory action of NVL-655.
Caption: General experimental workflow for characterizing NVL-655.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of NVL-655 on the proliferation and viability of ALK-positive cancer cell lines.
Materials:
-
ALK-positive cancer cell lines (e.g., H3122, Karpas299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
NVL-655 stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of NVL-655 in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest NVL-655 concentration.[4]
-
Remove the medium from the wells and add 100 µL of the prepared NVL-655 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[5]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of ALK Signaling
This protocol is used to determine the effect of NVL-655 on the phosphorylation status of ALK and its downstream signaling proteins.
Materials:
-
ALK-positive cancer cells
-
6-well plates
-
NVL-655
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of NVL-655 or vehicle control for a specified time (e.g., 2-6 hours).[4]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer, then boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.[4]
In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of NVL-655 on the enzymatic activity of the ALK kinase domain.
Materials:
-
Recombinant human ALK (wild-type and mutant forms)
-
Kinase assay buffer
-
Substrate peptide for ALK
-
ATP
-
NVL-655
-
Kinase assay detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of NVL-655 in kinase buffer.
-
In a 384-well plate, add NVL-655 dilutions or vehicle control.
-
Add the recombinant ALK kinase domain to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be close to the Km value for ALK.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit and a luminometer, following the manufacturer's instructions.
-
Plot the kinase activity against the logarithm of the NVL-655 concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Xenograft Mouse Model
This protocol evaluates the anti-tumor efficacy of NVL-655 in a mouse model.
Materials:
-
ALK-positive cancer cell line
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Matrigel
-
NVL-655
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest ALK-positive cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare a suspension of NVL-655 in the vehicle.
-
Administer NVL-655 orally to the treatment group at a predetermined dose and schedule (e.g., daily). Administer vehicle only to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and mouse body weight throughout the study. Body weight is an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Data Analysis:
-
Compare the mean tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of NVL-655.
-
Tumor samples can be collected for further analysis, such as western blotting to confirm target engagement.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Time-Resolved Luminescence Biosensor Assay for Anaplastic Lymphoma Kinase (ALK) Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Overcoming Lorlatinib Resistance in ALK-Positive Cancers Using NVL-655
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anaplastic Lymphoma Kinase (ALK) rearrangements are key oncogenic drivers in several cancers, most notably non-small cell lung cancer (NSCLC). While ALK tyrosine kinase inhibitors (TKIs) have significantly improved patient outcomes, the emergence of acquired resistance, particularly to the third-generation inhibitor lorlatinib, presents a major clinical challenge.[1][2] Resistance is often driven by compound mutations in the ALK kinase domain, which are not effectively targeted by current therapies.[3][4]
NVL-655 is a novel, fourth-generation ALK TKI specifically designed to address the limitations of previous inhibitors.[5][6] It exhibits high potency and selectivity against a broad spectrum of ALK single and compound mutations that confer resistance to lorlatinib.[5][7][8] Furthermore, NVL-655 is brain-penetrant, offering a potential solution for treating brain metastases, a common complication in ALK-positive cancers.[6][9][10]
These application notes provide a comprehensive overview of the in vitro methodologies to evaluate the efficacy of NVL-655 in overcoming lorlatinib resistance.
Data Presentation
The following tables summarize the in vitro potency of NVL-655 compared to other ALK inhibitors against various ALK mutations, including those resistant to lorlatinib.
Table 1: Comparative IC50 Values of NVL-655 and Lorlatinib Against Single ALK Resistance Mutations.
| ALK Mutation | NVL-655 IC50 (nmol/L) | Lorlatinib IC50 (nmol/L) | Fold Improvement with NVL-655 |
| G1202R | 0.9 | 51 | 57-fold |
Data compiled from in vitro biochemical assays.[8][11]
Table 2: In Vitro Activity of NVL-655 Against Lorlatinib-Resistant ALK Compound Mutations.
| ALK Compound Mutation | NVL-655 IC50 (nmol/L) | Lorlatinib IC50 (nmol/L) |
| G1202R/L1196M | 1.8 | >1000 |
| G1202R/G1269A | Not explicitly stated, but inhibited by NVL-655 | High |
| G1202R/L1198F | Not explicitly stated, but inhibited by NVL-655 | High |
| I1171N/D1203N | Limited activity | Limited activity |
Data sourced from preclinical studies on NVL-655.[3][12][13]
Table 3: Cell Viability IC50 Values of NVL-655 in Various ALK-Driven Cell Lines.
| Cell Line | ALK Fusion/Mutation | NVL-655 IC50 (nmol/L) |
| MGH048-1 | EML4-ALK v1 | 0.3 - 1.6 |
| MGH064-1 | EML4-ALK v2 | 0.3 - 1.6 |
| MGH026-1 | EML4-ALK v3 | 0.3 - 1.6 |
| Karpas299 | NPM1-ALK | 2.0 |
Results from cell viability assays performed on various cancer cell lines.[7][12]
Signaling Pathways and Mechanisms of Action
ALK Signaling Pathway and Resistance Mechanisms
Constitutive activation of the ALK receptor tyrosine kinase, typically through gene fusion, drives downstream signaling pathways such as PI3K/AKT, JAK/STAT, and MAPK/ERK, promoting cell proliferation and survival.[14][15] Lorlatinib is a potent inhibitor of ALK, but its efficacy can be compromised by the emergence of resistance mutations. The G1202R mutation is a common mechanism of resistance to second-generation ALK inhibitors, and while lorlatinib is effective against this single mutation, subsequent compound mutations often lead to lorlatinib resistance.[2][4][16][17]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. oaepublish.com [oaepublish.com]
- 3. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 5. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuvalent Publishes Cancer Discovery Study on ALK-selective Inhibitor NVL-655 [synapse.patsnap.com]
- 7. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. nbinno.com [nbinno.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. NVL-655 overcomes ALK inhibitor limitations | BioWorld [bioworld.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ALKOVE-1 Trial of NVL-655
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental design for the ALKOVE-1 clinical trial of NVL-655, a selective fourth-generation anaplastic lymphoma kinase (ALK) inhibitor. The included protocols for key preclinical and clinical evaluation methods are intended to facilitate further research and development in the field of targeted cancer therapy.
Introduction to NVL-655 and the ALKOVE-1 Trial
NVL-655 is an orally bioavailable, brain-penetrant, small-molecule inhibitor of ALK. It was specifically designed to overcome the limitations of previous generations of ALK inhibitors by targeting a broad range of ALK resistance mutations, including the solvent front G1202R mutation and various compound mutations. Preclinical studies have demonstrated NVL-655's high potency against diverse ALK fusion proteins and mutations, as well as its selectivity for ALK over the structurally related tropomyosin receptor kinase (TRK), potentially avoiding the neurological side effects associated with dual ALK/TRK inhibition.
The ALKOVE-1 trial (NCT05384626) is a Phase 1/2 clinical study designed to evaluate the safety, tolerability, and anti-tumor activity of NVL-655 in patients with advanced ALK-positive non-small cell lung cancer (NSCLC) and other solid tumors. The trial consists of a dose-escalation phase (Phase 1) to determine the recommended Phase 2 dose (RP2D) and a dose-expansion phase (Phase 2) to further assess the efficacy of NVL-655 in specific patient cohorts.
ALKOVE-1 Trial Design
The ALKOVE-1 study is a multicenter, open-label, Phase 1/2 trial.
Phase 1: Dose Escalation
-
Objective: To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of NVL-655.
-
Patient Population: Patients with locally advanced or metastatic solid tumors with a documented ALK rearrangement or activating mutation.
-
Design: Patients receive escalating doses of NVL-655, administered orally once daily.
Phase 2: Dose Expansion
-
Objective: To evaluate the anti-tumor activity of NVL-655 at the RP2D.
-
Patient Population: Patients are enrolled into specific cohorts based on their tumor type and prior treatment history. For example, one cohort includes patients with ALK-positive NSCLC who have received a prior second-generation ALK tyrosine kinase inhibitor (TKI) such as ceritinib, alectinib, or brigatinib.
-
Primary Endpoint: Overall response rate (ORR) as assessed by Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).
Key Eligibility Criteria
| Inclusion Criteria | Exclusion Criteria |
| Age ≥18 years (a specific Phase 2 cohort allows for ≥12 years). | Known oncogenic driver alteration other than ALK. |
| Histologically or cytologically confirmed locally advanced or metastatic solid tumor with a documented ALK rearrangement or activating mutation (Phase 1). | Known allergy or hypersensitivity to NVL-655 or its excipients. |
| Histologically or cytologically confirmed locally advanced or metastatic NSCLC with a documented ALK rearrangement (specific Phase 2 cohorts). | Major surgery within 4 weeks of study entry. |
| Evaluable disease (target or non-target) according to RECIST 1.1 (Phase 1) or measurable disease (Phase 2). | Ongoing anti-cancer therapy. |
| Adequate organ function and bone marrow reserve. | Active participation in another therapeutic clinical study. |
Preclinical and Clinical Efficacy of NVL-655
Preclinical and clinical data have demonstrated the promising activity of NVL-655.
Preclinical Activity
| Assay | Key Findings |
| In vitro Kinase Assays | NVL-655 shows potent inhibition of wild-type and various mutant ALK kinases, with over 100-fold improved potency against ALK G1202R single and compound mutations compared to approved ALK TKIs. |
| Cell Viability Assays | NVL-655 effectively inhibits the viability of ALK-driven cancer cell lines, including those with resistance mutations. |
| In vivo Tumor Models | NVL-655 induces tumor regression in multiple xenograft models, including intracranial and patient-derived xenografts (PDXs). |
| Selectivity Profile | NVL-655 exhibits significant selectivity for ALK over TRK kinases (22-fold to >874-fold). |
Clinical Activity (from ALKOVE-1)
Preliminary results from the ALKOVE-1 trial have shown encouraging anti-tumor activity in heavily pretreated patients.
| Patient Population | Dose | Overall Response Rate (ORR) |
| All evaluable patients | All doses | 38% |
| Patients at RP2D | Recommended Phase 2 Dose | 38% |
| Patients with G1202R mutation | All doses | 69% |
| Patients with G1202R mutation | Recommended Phase 2 Dose | 71% |
Durable responses have been observed, including in patients who had previously progressed on lorlatinib and those with central nervous system (CNS) metastases. The median duration of response across all doses was 14.4 months.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is used to assess the effect of NVL-655 on the viability of ALK-positive cancer cell lines.
Materials:
-
ALK-positive NSCLC cell line (e.g., H3122)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
NVL-655 dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well white, clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of NVL-655 in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or medium with DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure
Application Notes and Protocols for the Synthesis and Evaluation of KG-655 (NVL-655)
For Research Use Only
Abstract
These application notes provide a comprehensive overview of the synthesis and biological evaluation of KG-655, also known as NVL-655 or Neladalkib. This potent and selective anaplastic lymphoma kinase (ALK) inhibitor has demonstrated significant activity against a wide range of ALK mutations, including those resistant to previous generations of ALK inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for its chemical synthesis, in vitro characterization, and in vivo evaluation, based on publicly available data.
Introduction
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements or mutations, acts as an oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC). While several generations of ALK inhibitors have been developed, the emergence of drug resistance mutations remains a significant clinical challenge.
This compound (NVL-655) is a next-generation, macrocyclic ALK inhibitor designed to be potent against wild-type ALK and a broad spectrum of clinically relevant ALK mutations, including the gatekeeper mutation L1196M and the solvent front mutation G1202R.[1] Furthermore, it exhibits high selectivity and brain penetrance, making it a promising candidate for treating patients with brain metastases.[1]
These notes provide detailed protocols for the synthesis of this compound for research purposes and for its subsequent biological characterization.
Chemical Synthesis of this compound (NVL-655)
The synthesis of this compound is detailed in the international patent application WO 2021/226269 A1, specifically in Example 73.[1] The following protocol is an adapted summary of the disclosed synthesis.
Full Chemical Name: (R)-5-chloro-3-ethyl-16-fluoro-10,19-dimethyl-20-oxa-3,4,10,11,23-pentaazapentacyclo[19.3.1.0²,⁶.0⁸,¹².0¹³,¹⁸]pentacosa-1(24),2(6),4,8,11,13(18),14,16,21,23-decaen-22-amine
Molecular Formula: C₂₃H₂₂ClFN₆O
Molecular Weight: 452.92 g/mol
General Synthesis Workflow:
The synthesis of this compound is a multi-step process involving the construction of key heterocyclic intermediates followed by a macrocyclization step. The final step involves the introduction of the amine group. Researchers should refer to the patent for a detailed, step-by-step description of the synthesis of all intermediates.
Disclaimer: The synthesis of complex organic molecules requires a specialized laboratory setting and expertise in synthetic organic chemistry. Appropriate safety precautions, including the use of personal protective equipment and a fume hood, are essential. The following is a high-level overview and not a substitute for the detailed procedures outlined in the patent literature.
In Vitro Biological Evaluation Protocols
Kinase Inhibition Assays
Objective: To determine the inhibitory activity of this compound against wild-type and mutant ALK kinases.
Methodology:
-
Enzyme Source: Recombinant human ALK kinase domain (wild-type and various mutants) can be expressed and purified from Sf9 insect cells or purchased from commercial vendors.
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (e.g., Lanthascreen®). This assay measures the phosphorylation of a substrate peptide by the kinase.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, a fluorescently labeled substrate peptide, and ATP.
-
Add the diluted this compound to the wells.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add a detection solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
After another incubation period, read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability Assays
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines harboring ALK fusions or mutations.
Methodology:
-
Cell Lines: Utilize a panel of relevant cell lines, such as:
-
NCI-H3122 (EML4-ALK v1)
-
KARPAS-299 (NPM-ALK)
-
Ba/F3 cells engineered to express various ALK mutants (e.g., G1202R, L1196M).
-
-
Assay Principle: A widely used method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add the CellTiter-Glo® reagent to each well.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot cell viability against the logarithm of the this compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression model.
In Vivo Evaluation Protocols
Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are commonly used.
-
Tumor Implantation: Subcutaneously inject a suspension of ALK-positive cancer cells (e.g., NCI-H3122) into the flank of the mice.
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare a formulation of this compound for oral administration. A common vehicle is 0.5% methylcellulose in water.
-
Administer this compound orally at various doses (e.g., 1, 3, 10 mg/kg) daily or twice daily.
-
The control group receives the vehicle only.
-
-
Monitoring:
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting for target engagement).
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (NVL-655)
| Target Kinase | IC₅₀ (nM) |
| Wild-type ALK | ~0.5 - 2.0 |
| ALK L1196M | ~1.0 - 5.0 |
| ALK G1202R | ~1.0 - 3.0 |
| ALK G1202R/L1196M | ~2.0 - 7.0 |
Note: IC₅₀ values are approximate and can vary depending on the specific assay conditions.
Table 2: Anti-proliferative Activity of this compound (NVL-655) in ALK-driven Cancer Cell Lines
| Cell Line | ALK Status | GI₅₀ (nM) |
| NCI-H3122 | EML4-ALK v1 | ~1.0 - 5.0 |
| KARPAS-299 | NPM-ALK | ~2.0 - 10.0 |
| Ba/F3 | EML4-ALK G1202R | ~1.0 - 5.0 |
Note: GI₅₀ values are approximate and can vary depending on the cell line and assay duration.
Visualizations
References
Application Notes and Protocols for Evaluating NVL-655 On-Target Effects in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVL-655 is an orally bioavailable, brain-penetrant, and selective small molecule inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[1] It has been designed to overcome the limitations of previous ALK inhibitors by targeting a broad range of ALK mutations, including those that confer resistance to existing therapies, while exhibiting high selectivity over the structurally related tropomyosin receptor kinase (TRK) family, thereby potentially reducing neurological side effects.[2][3][4]
These application notes provide a comprehensive guide to performing key cell-based assays for the evaluation of the on-target effects of NVL-655. The protocols detailed below are designed to enable researchers to assess the potency of NVL-655 in inhibiting cancer cell proliferation, to confirm its mechanism of action through the induction of apoptosis, and to verify its engagement with the ALK target protein and its impact on downstream signaling pathways.
Data Presentation
The following tables provide a structured summary of the expected quantitative data from the described cell-based assays.
Table 1: In Vitro Cell Viability (IC50) of NVL-655 in ALK-Driven Cancer Cell Lines
| Cell Line | Cancer Type | ALK Status | NVL-655 IC50 (nM) | Reference Inhibitor IC50 (nM) |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK Fusion | Crizotinib | |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK Fusion | Crizotinib | |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK v1 | Alectinib | |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK v3 | Lorlatinib | |
| Ba/F3 | Pro-B Cell Line | EML4-ALK (Wild-Type) | Lorlatinib | |
| Ba/F3 | Pro-B Cell Line | EML4-ALK G1202R | Lorlatinib | |
| A549 | Non-Small Cell Lung Cancer | ALK Wild-Type | - |
Table 2: Quantification of Apoptosis Induction by NVL-655
| Cell Line | Treatment (NVL-655 Conc.) | Caspase-3/7 Activity (Fold Change vs. Vehicle) | Cleaved PARP / Total PARP Ratio (Western Blot) |
| Karpas-299 | 10 nM | ||
| 100 nM | |||
| H3122 | 10 nM | ||
| 100 nM |
Table 3: Quantification of ALK Signaling Pathway Inhibition by NVL-655 (Western Blot)
| Cell Line | Treatment (NVL-655 Conc.) | p-ALK / Total ALK Ratio | p-ERK1/2 / Total ERK1/2 Ratio | p-AKT / Total AKT Ratio |
| H3122 | 10 nM | |||
| 100 nM | ||||
| Ba/F3 EML4-ALK | 10 nM | |||
| 100 nM |
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (IC50 Determination)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of NVL-655 in various cancer cell lines.
Materials:
-
ALK-positive and ALK-negative cancer cell lines (e.g., Karpas-299, H3122, A549)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
NVL-655 stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or MTT)
-
Multichannel pipette
-
Plate reader (Luminometer or Spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of NVL-655 in culture medium. A typical starting concentration range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest NVL-655 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Assessment (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the NVL-655 concentration and determine the IC50 value using a non-linear regression curve fit.
-
Apoptosis Assays
These protocols are designed to confirm that the inhibition of cell viability by NVL-655 is due to the induction of apoptosis.
Materials:
-
ALK-positive cancer cell lines (e.g., Karpas-299, H3122)
-
NVL-655 stock solution (10 mM in DMSO)
-
96-well white-walled, clear-bottom cell culture plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as described in the cell viability assay protocol.
-
Treat cells with NVL-655 at concentrations around the determined IC50 value (e.g., 10 nM and 100 nM) and a vehicle control for 24-48 hours.
-
-
Caspase-3/7 Activity Measurement:
-
Follow the manufacturer's instructions for the Caspase-Glo® 3/7 Assay. In brief:
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence.
-
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the fold change in caspase-3/7 activity.
-
Materials:
-
ALK-positive cancer cell lines
-
NVL-655 stock solution (10 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP (recognizing both full-length and cleaved forms), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat with NVL-655 as described for the caspase assay.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Follow standard western blotting procedures.[5][6][7] In brief:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
-
Data Analysis:
-
Quantify the band intensities for full-length (116 kDa) and cleaved (89 kDa) PARP.
-
Calculate the ratio of cleaved PARP to total PARP (full-length + cleaved) or normalize to the loading control.
-
Signaling Pathway Analysis by Western Blot
This protocol assesses the effect of NVL-655 on the phosphorylation status of ALK and its key downstream effectors.
Materials:
-
Same as for PARP cleavage Western Blot, with the addition of the following primary antibodies:
-
anti-phospho-ALK (e.g., Tyr1604)
-
anti-total-ALK
-
anti-phospho-ERK1/2 (Thr202/Tyr204)
-
anti-total-ERK1/2
-
anti-phospho-AKT (Ser473)
-
anti-total-AKT
-
Procedure:
-
Cell Treatment and Lysis:
-
Follow the same procedure as for the PARP cleavage assay, but with a shorter treatment time (e.g., 2-6 hours) to observe changes in phosphorylation.
-
-
Western Blotting:
-
Perform western blotting as described previously. It is recommended to use BSA for blocking when detecting phosphorylated proteins.[8]
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total forms of each protein.
-
Calculate the ratio of the phosphorylated protein to the total protein for each target.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a drug to its target protein in a cellular context.[1][9][10][11][12]
Materials:
-
ALK-positive cancer cell lines
-
NVL-655 stock solution (10 mM in DMSO)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blotting materials as described above, with anti-total-ALK antibody
Procedure:
-
Cell Treatment:
-
Treat cells with NVL-655 at a high concentration (e.g., 1 µM) and a vehicle control for a specified time (e.g., 1-2 hours).
-
-
Heating and Lysis:
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blotting:
-
Analyze the soluble fractions by western blotting for the presence of total ALK protein.
-
-
Data Analysis:
-
Quantify the ALK band intensity at each temperature for both the NVL-655 treated and vehicle control samples.
-
Plot the percentage of soluble ALK relative to the lowest temperature against the temperature.
-
A shift in the melting curve to a higher temperature in the NVL-655-treated sample indicates stabilization of ALK upon drug binding.
-
By following these detailed protocols, researchers can effectively evaluate the on-target effects of NVL-655, providing crucial data for its preclinical and clinical development.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [se.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with KG-655 (NVL-655)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with KG-655 (also known as NVL-655) during in vitro experiments.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you might encounter.
Issue 1: Immediate precipitation of this compound upon addition to aqueous solutions.
-
Question: I dissolved this compound in DMSO to create a stock solution. When I add this stock to my aqueous cell culture medium or buffer, a precipitate forms instantly. What is happening and how can I resolve this?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a non-polar organic solvent like DMSO is rapidly introduced into an aqueous environment where it has poor solubility. This compound is known to be insoluble in water.[1] The abrupt change in solvent polarity causes the compound to come out of solution.
Solutions:
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible while maintaining the solubility of this compound. For many cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.
-
Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous solution, perform one or more intermediate dilution steps in your culture medium or buffer. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Pre-warm the Aqueous Solution: Always use pre-warmed (typically 37°C) cell culture media or buffers for your dilutions. Temperature can significantly impact solubility.
-
Gentle Mixing During Dilution: Add the this compound stock solution dropwise to the pre-warmed aqueous solution while gently vortexing or swirling. This helps to ensure rapid and uniform dispersion, preventing localized high concentrations of the compound that can lead to precipitation.
-
Consider a Co-solvent: In some instances, using a small percentage of a co-solvent like ethanol in your initial stock solution (if compatible with your experimental system) can improve solubility upon aqueous dilution.
-
Issue 2: Delayed precipitation of this compound in culture medium during incubation.
-
Question: My this compound-containing media appeared clear initially, but after several hours or days in the incubator, I noticed a cloudy or crystalline precipitate. What could be the cause?
-
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture medium over time.
Potential Causes and Solutions:
-
Media Evaporation: Over longer incubation periods, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.
-
Solution: Ensure proper humidification of your incubator and use filter-capped flasks or sealed plates to minimize evaporation.
-
-
Interaction with Media Components: this compound may interact with proteins, salts, or other components in the culture medium, forming less soluble complexes over time.
-
Solution: If possible, test the solubility of this compound in different basal media formulations to see if the issue is specific to one type.
-
-
pH Shift: Changes in the pH of the culture medium due to cellular metabolism can alter the ionization state of this compound, potentially reducing its solubility.
-
Solution: Ensure your medium is adequately buffered and that the CO₂ level in your incubator is correctly calibrated.
-
-
Temperature Fluctuations: Frequent removal of culture vessels from the stable incubator environment can cause temperature cycling, which may affect compound solubility.
-
Solution: Minimize the time your experimental plates or flasks are outside the incubator.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for preparing this compound stock solutions?
-
Q2: What is the solubility of this compound in aqueous solutions?
-
Q3: How should I store my this compound stock solution?
-
A3: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility. When thawing an aliquot for use, allow it to come to room temperature before opening the cap to prevent condensation of atmospheric moisture into the solution.
-
-
Q4: What is the mechanism of action of this compound?
Data Presentation
Table 1: Solubility of this compound (NVL-655) in Common Solvents
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | 45 mg/mL[1] | 99.35 mM[1] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Ethanol | 91 mg/mL[1] | - | - |
| Water | Insoluble[1] | - | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (NVL-655) powder (Molecular Weight: 452.55 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.5255 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 4.5255 mg of powder, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 1 µM Working Solution of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended):
-
Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.
-
-
Final Dilution:
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed complete cell culture medium to achieve a final concentration of 1 µM. The final DMSO concentration in this case would be 0.01%.
-
Alternative Direct Dilution (use with caution): Add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed medium while gently swirling to achieve a final concentration of 1 µM with a final DMSO concentration of 0.01%.
-
-
Gently mix the final working solution.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified ALK signaling pathway and inhibition by this compound.
References
Troubleshooting off-target effects of NVL-655 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NVL-655 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is NVL-655 and what is its primary mechanism of action?
NVL-655 is an investigational, fourth-generation, orally bioavailable, and brain-penetrant small molecule inhibitor of anaplastic lymphoma kinase (ALK).[1][2][3] Its primary mechanism of action is as an ATP-competitive inhibitor of the ALK kinase domain. By binding to the ATP-binding pocket of ALK, it prevents autophosphorylation and activation of the ALK fusion protein, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[2] NVL-655 is designed to be highly selective for ALK and to overcome resistance to previous generations of ALK inhibitors, including those with the G1202R solvent front mutation and compound mutations.[1][2][3]
Q2: What are the known off-target kinases of NVL-655?
NVL-655 is designed for high selectivity for ALK over other kinases, particularly the structurally related tropomyosin receptor kinase (TRK) family, to minimize neurological side effects observed with other ALK inhibitors.[4][5] In a biochemical screen against 335 wild-type human kinases, NVL-655 demonstrated high selectivity, with only a few kinases showing IC50 values within a 10-fold or 50-fold range of its ALK IC50.
Q3: What are the recommended positive and negative controls for in vitro experiments with NVL-655?
-
Positive Controls:
-
A well-characterized ALK-positive cell line (e.g., Karpas-299, SU-DHL-1) that is sensitive to ALK inhibition.
-
For resistance studies, cell lines expressing known ALK resistance mutations that NVL-655 is designed to target (e.g., G1202R).
-
Another potent, well-characterized ALK inhibitor to compare efficacy.
-
-
Negative Controls:
-
An ALK-negative cell line to ensure that the observed effects are ALK-dependent.
-
Vehicle control (e.g., DMSO) at the same concentration used to dissolve NVL-655.
-
For signaling studies, untreated ALK-positive cells to establish a baseline of pathway activation.
-
Troubleshooting Guide for Off-Target Effects
Issue 1: Unexpected Cell Viability/Phenotypic Changes in ALK-Negative Cell Lines
Question: I am observing a decrease in cell viability or other phenotypic changes in my ALK-negative control cell line upon treatment with NVL-655. Is this an off-target effect?
Possible Causes & Troubleshooting Steps:
-
Compound Cytotoxicity: At very high concentrations, small molecules can exhibit non-specific cytotoxicity.
-
Recommendation: Perform a dose-response curve on your ALK-negative cell line to determine the concentration at which non-specific toxicity occurs. Ensure your experimental concentrations are well below this threshold.
-
-
Solvent Toxicity: The vehicle used to dissolve NVL-655 (e.g., DMSO) can be toxic to some cell lines at higher concentrations.
-
Recommendation: Test a range of vehicle concentrations on your cells to determine the maximum tolerable concentration. Ensure the final vehicle concentration in your experiments is consistent across all conditions and below the toxic level.
-
-
Experimental Artifact: Inconsistent cell seeding, contamination, or issues with assay reagents can lead to misleading results.
-
Recommendation: Review your cell culture and assay protocols for consistency. Ensure proper sterile technique and use fresh reagents.
-
Issue 2: Incomplete Inhibition of ALK Signaling
Question: My Western blot results show incomplete inhibition of downstream ALK signaling (e.g., p-ALK, p-STAT3, p-ERK) even at high concentrations of NVL-655.
Possible Causes & Troubleshooting Steps:
-
Compound Degradation: Improper storage or handling can lead to the degradation of NVL-655.
-
Recommendation: Ensure NVL-655 is stored according to the manufacturer's instructions. Prepare fresh stock solutions and working dilutions for each experiment.
-
-
Insufficient Incubation Time: The inhibitor may require a longer incubation time to achieve maximal effect.
-
Recommendation: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation time for inhibiting ALK signaling in your cell line.
-
-
High Cell Density: High cell confluency can sometimes affect drug efficacy.
-
Recommendation: Seed cells at a consistent density and treat them at a consistent confluency (typically 70-80%).
-
-
Presence of Resistance Mechanisms: The cell line may have acquired resistance to NVL-655.
-
Recommendation: If you are using a cell line that has been cultured for an extended period in the presence of the inhibitor, consider performing sequencing of the ALK kinase domain to check for new mutations.
-
Issue 3: Unexpected Activation of an Alternative Signaling Pathway
Question: After treating my ALK-positive cells with NVL-655 and observing ALK inhibition, I see an upregulation of another signaling pathway.
Possible Causes & Troubleshooting Steps:
-
Signaling Crosstalk and Feedback Loops: Inhibition of a primary signaling pathway can sometimes lead to the compensatory activation of alternative pathways.
-
Recommendation: This can be a genuine biological effect. To investigate further, you can use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of other RTKs. Follow up with Western blotting to confirm the activation of specific pathways.
-
-
Off-Target Effect: While NVL-655 is highly selective, the possibility of off-target effects at high concentrations cannot be entirely ruled out.
-
Recommendation: Perform a dose-response experiment to see if the activation of the alternative pathway is concentration-dependent. Compare the effects of NVL-655 with another ALK inhibitor with a different selectivity profile.
-
Data Presentation
Table 1: Kinase Selectivity Profile of NVL-655
| Kinase | IC50 (nM) | Fold Selectivity vs. ALK |
| ALK | < 1 | - |
| ROS1 | 1 - 10 | > 10 |
| TRKA | 10 - 50 | > 10 |
| TRKB | 10 - 50 | > 10 |
| TRKC | 10 - 50 | > 10 |
| FAK | 10 - 50 | > 10 |
| LTK | 1 - 10 | > 10 |
| PYK2 | 1 - 10 | > 10 |
Note: This table is a summary of preclinical data. Actual IC50 values may vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of ALK Signaling Pathway
-
Cell Lysis:
-
Seed ALK-positive cells and treat with desired concentrations of NVL-655 for the determined optimal time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ALK, total ALK, p-STAT3, total STAT3, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Treatment:
-
Treat cells with a range of NVL-655 concentrations and vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: ALK Signaling Pathway and the inhibitory action of NVL-655.
Caption: A logical workflow for troubleshooting unexpected experimental results with NVL-655.
References
Technical Support Center: Optimizing KG-655 Treatment Schedule in Animal Models
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the treatment schedule of KG-655 in animal models. This compound is a novel, orally bioavailable small molecule inhibitor of the MEK1/2 kinases, critical components of the MAPK/ERK signaling pathway. Dysregulation of this pathway is a key driver in many human cancers. The following information is intended to facilitate successful preclinical evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). By binding to a pocket adjacent to the ATP-binding site, this compound prevents MEK from phosphorylating its downstream target ERK (extracellular signal-regulated kinase). This leads to the inhibition of the MAPK/ERK signaling cascade, resulting in decreased cell proliferation and induction of apoptosis in tumor cells with a constitutively active pathway.
Q2: What is the recommended starting dose and schedule for this compound in mouse xenograft models?
A2: For initial efficacy studies in immunodeficient mice bearing subcutaneous xenografts of human cancer cell lines with MAPK pathway mutations (e.g., BRAF V600E or KRAS G12C), a starting dose of 25 mg/kg administered once daily (QD) by oral gavage is recommended. This starting point is based on a balance of efficacy and tolerability observed in preliminary studies. However, the optimal dose and schedule can be model-dependent and should be determined empirically.
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: A common vehicle for oral administration of this compound in preclinical rodent models is a suspension in 0.5% (w/v) methylcellulose in sterile water. It is crucial to ensure the compound is uniformly suspended before each administration.
Q4: How should this compound be stored?
A4: this compound powder should be stored at 2-8°C, protected from light and moisture. The dosing formulation, once prepared, should ideally be used immediately. If short-term storage is necessary, it should be kept at 2-8°C for no longer than 24 hours and resuspended thoroughly before use.
Data Presentation
Table 1: In Vitro IC50 of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | This compound IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 5.2 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 8.1 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 15.7 |
| MIA PaCa-2 | Pancreatic Carcinoma | KRAS G12C | 22.4 |
| Calu-6 | Lung Carcinoma | KRAS G12C | 18.9 |
Table 2: Recommended Starting Doses for Efficacy Studies in Different Rodent Models
| Animal Model | Tumor Type | Starting Dose (mg/kg) | Dosing Schedule | Route |
| Nude Mouse | Subcutaneous Xenograft | 25 | QD (Once a Day) | Oral Gavage |
| NOD/SCID Mouse | Orthotopic Xenograft | 20 | QD (Once a Day) | Oral Gavage |
| C57BL/6 Mouse | Syngeneic Model | 30 | QD (Once a Day) | Oral Gavage |
Table 3: Key Pharmacokinetic Parameters of this compound in Nude Mice (Single 25 mg/kg Oral Dose)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 2.8 | µM |
| Tmax (Time to Cmax) | 2 | hours |
| AUC (Area Under the Curve) | 18.5 | µM*h |
| T½ (Half-life) | 6.2 | hours |
Troubleshooting Guide
Issue 1: Excessive weight loss or signs of toxicity in treated animals.
-
Possible Cause A: The dose is too high for the specific animal strain or model.
-
Solution: Reduce the dose by 25-50% and monitor the animals closely. Consider a dose-range finding study to determine the maximum tolerated dose (MTD).
-
-
Possible Cause B: The dosing schedule is too frequent, leading to drug accumulation.
-
Solution: Change the dosing schedule from once daily (QD) to every other day (QOD). A pharmacokinetic study can help determine if the drug is accumulating with repeated dosing.
-
-
Possible Cause C: Vehicle toxicity.
-
Solution: Include a vehicle-only control group to assess the tolerability of the vehicle itself.
-
Issue 2: Lack of significant tumor growth inhibition.
-
Possible Cause A: The dose is too low to achieve a therapeutic concentration.
-
Solution: Increase the dose in a stepwise manner, not exceeding the MTD. Conduct a pharmacodynamic (PD) study to confirm target engagement (e.g., inhibition of p-ERK in tumor tissue).
-
-
Possible Cause B: The dosing schedule is not frequent enough to maintain target inhibition.
-
Solution: If the drug has a short half-life, consider increasing the dosing frequency to twice daily (BID), ensuring the total daily dose does not surpass the MTD.
-
-
Possible Cause C: The tumor model is resistant to MEK inhibition.
-
Solution: Confirm the presence of an activating mutation in the MAPK pathway in your tumor model. Consider combination therapy with other agents to overcome potential resistance mechanisms.
-
Issue 3: High variability in tumor response between animals in the same treatment group.
-
Possible Cause A: Inconsistent dose administration.
-
Solution: Ensure the dosing formulation is a homogenous suspension and is well-mixed before each administration. Refine the oral gavage technique to ensure consistent delivery.
-
-
Possible Cause B: Variability in drug absorption.
-
Solution: Ensure consistent fasting or feeding schedules for the animals, as food can affect the absorption of orally administered drugs.
-
-
Possible Cause C: Inherent biological variability of the tumor model.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure tumors are of a consistent size at the start of treatment.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Objective: To prepare a homogenous suspension of this compound for oral administration in mice.
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Mortar and pestle (optional, for breaking up clumps)
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the powder to create a paste. Use a pestle or the vortex mixer to ensure there are no clumps.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Store at 2-8°C if not used immediately and re-vortex thoroughly before each use.
-
Protocol 2: Pharmacodynamic (PD) Study to Assess Target Engagement
-
Objective: To determine the extent and duration of MEK pathway inhibition in tumor tissue following this compound administration.
-
Procedure:
-
Implant tumor cells in a cohort of mice and allow tumors to reach a volume of 200-300 mm³.
-
Administer a single oral dose of this compound at the desired concentration.
-
At various time points post-dose (e.g., 2, 6, 12, and 24 hours), euthanize a subset of mice (n=3-4 per time point).
-
Excise the tumors and snap-freeze them in liquid nitrogen.
-
Prepare tumor lysates and perform Western blotting to analyze the levels of phosphorylated ERK (p-ERK) and total ERK.
-
Quantify the p-ERK/total ERK ratio to assess the degree of target inhibition over time.
-
Visualizations
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for optimizing this compound treatment schedule in animal models.
Caption: Troubleshooting logic for addressing a lack of efficacy in this compound treatment studies.
Technical Support Center: Addressing Acquired Resistance to NVL-655 in Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the anaplastic lymphoma kinase (ALK) inhibitor, NVL-655, in cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is NVL-655 and what is its mechanism of action?
NVL-655 is an orally bioavailable, brain-penetrant, and selective small molecule inhibitor of the receptor tyrosine kinase ALK.[1] It is designed to target and inhibit ALK fusion proteins and a wide range of activating mutations.[1] NVL-655 has demonstrated potent activity against wild-type ALK and various resistance mutations that can arise during treatment with other ALK inhibitors, including the G1202R solvent front mutation and compound mutations like G1202R/L1196M.[1][2] By binding to the ATP-binding pocket of the ALK kinase domain, NVL-655 disrupts downstream signaling pathways, thereby inhibiting the growth of ALK-driven tumor cells.[1][3]
Q2: Which ALK mutations is NVL-655 known to be effective against?
NVL-655 has shown broad activity against various single and compound ALK resistance mutations.[2][4][5] It is notably potent against the G1202R mutation, which is a common resistance mechanism to second-generation ALK tyrosine kinase inhibitors (TKIs).[2] It also shows efficacy against lorlatinib-resistant compound mutations.[2][4][6]
Q3: Are there any predicted resistance mutations to NVL-655?
While NVL-655 is effective against a wide range of ALK mutations, computational studies have predicted potential mutations that may confer resistance. These include V1180W, M1199W, and L1256S, which are predicted to decrease the binding affinity of NVL-655 to the ALK kinase domain.[7] It is important to note that these are predictions and require experimental validation.
Q4: What are the typical starting concentrations for NVL-655 in cell culture experiments?
The effective concentration of NVL-655 can vary depending on the cell line and the specific ALK mutation it harbors. In preclinical studies, NVL-655 has shown IC50 values in the low nanomolar range (e.g., 0.3 to 2.0 nM) against various ALK-positive cancer cell lines.[3][8] It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.
Troubleshooting Guides
Issue 1: My NVL-655-treated cells are showing signs of developing resistance.
Potential Cause & Solution
If you observe that your NVL-655-treated cells, which were initially sensitive, are beginning to proliferate at concentrations that were previously cytotoxic, they may be developing acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a Cell Viability Assay: Conduct a dose-response experiment (e.g., using a CCK-8 or MTT assay) to compare the IC50 value of the suspected resistant cell population to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[9]
-
Western Blot Analysis: Analyze the phosphorylation status of ALK and its downstream signaling proteins (e.g., ERK, AKT, S6) in the presence of NVL-655.[3] In resistant cells, you may observe a restoration of ALK phosphorylation or downstream signaling at drug concentrations that inhibit signaling in sensitive cells.
-
-
Investigate the Mechanism of Resistance:
-
Sequence the ALK Kinase Domain: Extract genomic DNA from the resistant cells and perform Sanger sequencing or next-generation sequencing of the ALK kinase domain to identify potential secondary mutations.
-
Analyze Bypass Signaling Pathways: Use western blotting or phospho-RTK arrays to investigate the activation of alternative signaling pathways that may be compensating for ALK inhibition.
-
Assess Drug Efflux Pump Expression: Use qPCR or western blotting to check for the upregulation of drug efflux pumps like ABCB1, which can reduce the intracellular concentration of the drug.[10]
-
Issue 2: I am trying to establish an NVL-655-resistant cell line, but the cells are not surviving the selection process.
Potential Cause & Solution
Establishing a drug-resistant cell line requires a careful balance between applying selective pressure and allowing a subpopulation of cells to survive and proliferate. Excessive drug concentration can lead to widespread cell death.
Troubleshooting Steps:
-
Optimize Drug Concentration:
-
Start with a Low Concentration: Begin by treating the parental cells with a low concentration of NVL-655, typically around the IC20 (the concentration that inhibits 20% of cell growth).[11]
-
Gradual Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of NVL-655.[12][11] A common approach is to increase the concentration by 1.5- to 2-fold at each step.[12]
-
-
Consider "Pulse-Dosing":
-
Instead of continuous exposure, try treating the cells with a higher concentration of NVL-655 for a shorter duration (e.g., 24-48 hours), followed by a recovery period in drug-free medium.[13] This can help to select for resistant cells without causing excessive toxicity.
-
-
Monitor Cell Health:
-
Closely observe the morphology and growth rate of the cells. If you see significant cell death, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase it again.[14]
-
Quantitative Data Summary
Table 1: In Vitro Potency of NVL-655 Against Various ALK-Positive Cell Lines
| Cell Line | ALK Fusion/Mutation | IC50 (nM) |
| MGH048-1 | EML4-ALK v1 | 0.3 - 1.6 |
| MGH064-1 | EML4-ALK v2 | 0.3 - 1.6 |
| MGH026-1 | EML4-ALK v3 | 0.3 - 1.6 |
| Karpas299 | NPM1-ALK | 2.0 |
| Ba/F3 | ALK G1202R | ~0.9 |
Data compiled from published studies.[3][8]
Experimental Protocols
Protocol 1: Generation of an NVL-655-Resistant Cell Line
This protocol describes a general method for developing a cell line with acquired resistance to NVL-655 using a stepwise dose escalation approach.
Materials:
-
Parental ALK-positive cancer cell line
-
Complete cell culture medium
-
NVL-655
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay kit (e.g., CCK-8 or MTT)
-
Sterile cell culture plates and flasks
Methodology:
-
Determine the Initial NVL-655 Concentration:
-
Perform a dose-response assay to determine the IC50 of NVL-655 in the parental cell line.
-
Start the resistance induction by culturing the cells in a medium containing NVL-655 at a concentration equal to the IC20.[11]
-
-
Initial Drug Exposure:
-
Seed the parental cells at a moderate density in a culture flask with the medium containing the starting concentration of NVL-655.
-
Monitor the cells for growth and morphology. Initially, you may observe some cell death.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a normal rate (this may take several passages), increase the concentration of NVL-655 by 1.5- to 2-fold.[12]
-
Repeat this process of gradual dose escalation, allowing the cells to recover and resume proliferation at each new concentration.
-
-
Maintenance and Characterization:
-
Once a resistant population is established (typically showing a significant increase in IC50 compared to the parental line), maintain the cells in a medium containing a constant concentration of NVL-655 to preserve the resistant phenotype.
-
Periodically confirm the level of resistance by performing IC50 assays.
-
Cryopreserve vials of the resistant cells at different passages.
-
Protocol 2: Western Blot Analysis of ALK Signaling
This protocol is for assessing the activation state of the ALK signaling pathway in sensitive and resistant cells.
Materials:
-
Parental and NVL-655-resistant cell lines
-
NVL-655
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment and Lysis:
-
Plate parental and resistant cells and allow them to attach.
-
Treat the cells with various concentrations of NVL-655 for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Simplified ALK signaling pathway and the inhibitory action of NVL-655.
Caption: Experimental workflow for generating an NVL-655 resistant cell line.
Caption: A logical workflow for troubleshooting acquired resistance to NVL-655.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuvalent Publishes Cancer Discovery Study on ALK-selective Inhibitor NVL-655 [synapse.patsnap.com]
- 7. Prediction of potential drug-resistant ALK mutations against fourth-generation inhibitors NVL-655 and TPX-0131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NVL-655 overcomes ALK inhibitor limitations | BioWorld [bioworld.com]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Minimizing KG-655 (NVL-655) Toxicity in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of KG-655 (NVL-655) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (NVL-655) toxicity is minimized?
A1: The key design feature of this compound (NVL-655) to minimize toxicity is its high selectivity for anaplastic lymphoma kinase (ALK) over the structurally related tropomyosin receptor kinase (TRK) family.[1][2][3] Off-target inhibition of TRK is associated with central nervous system (CNS) adverse events, and by selectively targeting ALK, NVL-655 is designed to have a more favorable safety profile.[1][3]
Q2: What are the most common treatment-related adverse events (TRAEs) observed with NVL-655 in clinical studies, and should I monitor for these in my preclinical models?
A2: Preliminary data from the Phase 1/2 ALKOVE-1 clinical trial of NVL-655 showed that treatment-related adverse events were generally mild.[2] The most frequently reported TRAEs were nausea, transaminase elevation, fatigue, and constipation.[2] While these are clinical observations, it is prudent to monitor for analogous signs in preclinical models, such as changes in activity levels (for fatigue), gastrointestinal disturbances, and liver enzyme levels in blood work.
Q3: Has a Maximum Tolerated Dose (MTD) for NVL-655 been established in preclinical or clinical studies?
A3: In the Phase 1 dose-escalation portion of the ALKOVE-1 clinical trial, a Maximum Tolerated Dose (MTD) was not reached, indicating a favorable safety profile across the doses tested.[4] Specific MTD values from formal preclinical toxicology studies are not publicly available. Researchers should perform dose-range-finding studies in their specific preclinical models to determine the optimal therapeutic window.
Q4: What are the key considerations for selecting a preclinical model to evaluate NVL-655?
A4: The choice of preclinical model is critical for obtaining relevant efficacy and safety data. For efficacy studies, xenograft models using human cancer cell lines expressing ALK fusion proteins are commonly used.[5] For safety and toxicity assessments, it is important to select a species with a metabolic profile relevant to humans. Additionally, considering models that allow for the assessment of CNS effects can be valuable for confirming the TRK-sparing benefits of NVL-655.
Q5: How can I minimize the risk of neurotoxicity in my preclinical experiments with NVL-655?
A5: The primary strategy is inherent to the drug's design—its high selectivity for ALK over TRK.[1][3] To further minimize risks in your experiments, it is crucial to use a well-defined, brain-penetrant model if CNS effects are a concern. Careful dose selection based on preliminary dose-range-finding studies is essential. Additionally, incorporating a battery of neurobehavioral assessments in your study design can help detect any subtle neurological changes.
Troubleshooting Guides
Issue 1: Unexpected Adverse Events or Signs of Toxicity in Animal Models
-
Possible Cause: The dose of NVL-655 may be too high for the specific animal model, strain, or age.
-
Troubleshooting Steps:
-
Review Dosing: Re-evaluate the dose based on available preclinical efficacy data and consider performing a dose-de-escalation study.
-
Vehicle Control: Ensure that the vehicle used for drug administration is not contributing to the observed toxicity by including a vehicle-only control group.
-
Monitor Clinical Signs: Implement a comprehensive clinical observation schedule to detect early signs of toxicity, including changes in weight, food and water intake, activity levels, and physical appearance.
-
Hematology and Clinical Chemistry: At the end of the study, or at interim points, collect blood samples to analyze for markers of organ toxicity, particularly liver enzymes (ALT, AST).
-
Issue 2: Difficulty in Establishing a Therapeutic Window (Efficacy vs. Toxicity)
-
Possible Cause: The selected preclinical model may not be sensitive enough to NVL-655's efficacy at well-tolerated doses.
-
Troubleshooting Steps:
-
Model Selection: Ensure the tumor model expresses the relevant ALK fusion or mutation that NVL-655 is designed to target.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct PK/PD studies to understand the drug's exposure and target engagement in the tumor tissue versus plasma. This can help optimize the dosing regimen to maximize efficacy while minimizing systemic exposure.
-
Combination Studies: If monotherapy efficacy is limited at non-toxic doses, consider exploring rational combination strategies with other agents that have non-overlapping toxicity profiles.
-
Data Presentation
Table 1: Summary of Preclinical In Vivo Efficacy of NVL-655
| Preclinical Model | ALK Alteration | Dose of NVL-655 | Outcome |
| Xenograft | Various ALK fusions | Not specified | Tumor regression |
| Intracranial Xenograft | EML4-ALK | Not specified | Inhibition of tumor growth |
| Patient-Derived Xenograft (PDX) | Various ALK mutations | Not specified | Tumor regression |
Note: Specific dosages from these preclinical studies are not detailed in the available public information. Researchers should refer to the primary literature for more detailed experimental parameters when available and conduct their own dose-finding studies.
Table 2: Preliminary Clinical Safety Profile of NVL-655 (ALKOVE-1 Trial)
| Adverse Event (Treatment-Related) | Frequency | Grade |
| Nausea | Most Frequent | Generally Mild (Grade 1/2) |
| Transaminase Elevation | Most Frequent | Generally Mild (Grade 1/2) |
| Fatigue | Most Frequent | Generally Mild (Grade 1/2) |
| Constipation | Most Frequent | Generally Mild (Grade 1/2) |
Experimental Protocols
Protocol 1: General Preclinical Toxicology and Safety Assessment of an ALK Inhibitor (Adapted for NVL-655)
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), using both males and females.
-
Acclimation: Allow animals to acclimate to the facility for at least one week prior to the study.
-
Grouping: Randomly assign animals to a vehicle control group and at least three dose groups of NVL-655 (low, medium, and high). The doses should be selected based on preliminary dose-range-finding studies.
-
Drug Administration: Administer NVL-655 and vehicle via the intended clinical route (e.g., oral gavage) daily for a predetermined period (e.g., 28 days).
-
Clinical Observations:
-
Conduct and record detailed clinical observations daily, noting any changes in behavior, appearance, or physiological function.
-
Record body weight and food consumption weekly.
-
-
Hematology and Clinical Chemistry:
-
Collect blood samples at baseline and at the end of the study.
-
Perform a complete blood count (CBC) and analyze serum for key markers of liver (ALT, AST, ALP, bilirubin) and kidney (BUN, creatinine) function.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy on all animals.
-
Collect and weigh major organs (liver, kidneys, heart, spleen, brain, etc.).
-
Preserve organs and tissues in formalin for histopathological examination by a qualified veterinary pathologist.
-
-
Data Analysis: Analyze all data for dose-dependent effects. Determine the No-Observed-Adverse-Effect-Level (NOAEL).
Mandatory Visualization
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound (NVL-655).
Caption: General experimental workflow for preclinical toxicity assessment of this compound (NVL-655).
Caption: Logical relationship illustrating the TRK-sparing design of this compound (NVL-655).
References
Improving the bioavailability of NVL-655 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with NVL-655 in in vivo studies. The focus is on improving the oral bioavailability of this promising ALK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is NVL-655 and why is its bioavailability a concern?
A1: NVL-655 is a novel, potent, and selective inhibitor of anaplastic lymphoma kinase (ALK) and its resistance mutations.[1][2][3][4] It is designed to be brain-penetrant, making it a promising candidate for treating cancers that have metastasized to the central nervous system.[2][5][6] However, NVL-655 is practically insoluble in water, which can lead to low and variable oral bioavailability, posing a challenge for in vivo efficacy and pharmacokinetic studies.[7][8]
Q2: What are the known physicochemical properties of NVL-655?
A2: While comprehensive public data is limited, available information on the physicochemical properties of NVL-655 is summarized below. This information is critical for selecting an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Weight | 452.91 g/mol | [8] |
| Aqueous Solubility | Insoluble | [8] |
| Topological Polar Surface Area (TPSA) | 84 Ų | [9] |
A lower TPSA is generally associated with better CNS penetrance.[9]
Q3: What is a simple, starting formulation for in vivo oral dosing of NVL-655?
A3: A common starting point for preclinical oral administration of insoluble compounds is a homogeneous suspension. For NVL-655, a suspension in a vehicle such as 0.5% to 1% carboxymethylcellulose sodium (CMC-Na) in water can be prepared.[7] It is crucial to ensure the suspension is uniform through consistent mixing before and during administration to ensure accurate dosing.
Q4: What are the main strategies to improve the oral bioavailability of a poorly soluble compound like NVL-655?
A4: For compounds with low aqueous solubility (likely BCS Class II or IV), several formulation strategies can be employed to enhance oral bioavailability. These include:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can improve the dissolution rate.[10]
-
Amorphous Solid Dispersions (ASDs): Dispersing NVL-655 in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[11][12]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[13][14][15]
-
Salt Formation: If the compound has ionizable groups, forming a salt can increase its solubility.[12][16]
-
Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) can enhance the solubility of the drug in the formulation.[10][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | - Inconsistent dosing due to poor suspension homogeneity.- Variable food effects. | - Ensure the dosing suspension is continuously stirred during administration.- Standardize the fasting period for all animals before dosing. |
| Low or undetectable plasma exposure after oral dosing. | - Poor aqueous solubility limiting dissolution.- Significant first-pass metabolism. | - Consider advanced formulation strategies like amorphous solid dispersions or SEDDS.- Co-administer with a metabolic inhibitor (use with caution and appropriate controls). |
| Precipitation of the compound in the formulation upon standing. | - Supersaturation of the vehicle. | - Reduce the concentration of NVL-655 in the formulation.- Add a precipitation inhibitor to the formulation. |
| Difficulty in preparing a stable amorphous solid dispersion. | - Recrystallization of the amorphous drug. | - Screen for different polymers that have good miscibility with NVL-655.- Optimize the drug loading in the polymer. |
| Poor emulsification of a SEDDS formulation. | - Inappropriate ratio of oil, surfactant, and co-surfactant. | - Systematically screen different combinations of excipients.- Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region. |
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension for Oral Gavage
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in deionized water. Heat and stir until a clear, homogeneous solution is formed. Allow to cool to room temperature.
-
Suspension Preparation: Weigh the required amount of NVL-655 powder.
-
Levigate the NVL-655 powder with a small amount of the CMC-Na vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the desired final concentration (e.g., 5 mg/mL).[7]
-
Continuously stir the suspension using a magnetic stirrer during animal dosing to ensure homogeneity.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer and Drug Solubilization: Select a suitable polymer (e.g., PVP, HPMC-AS). Dissolve both NVL-655 and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This should be done relatively quickly to prevent drug crystallization.
-
Drying: Further dry the resulting solid film/powder in a vacuum oven at a temperature below the glass transition temperature (Tg) of the ASD to remove any residual solvent.
-
Characterization: Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of NVL-655.
-
Formulation for Dosing: The prepared ASD powder can be suspended in an aqueous vehicle for oral gavage.
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of NVL-655 in various oils (e.g., Labrafac™, Capryol™), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol®, PEG 400).
-
Ternary Phase Diagram Construction: Based on the solubility data, select an oil, surfactant, and co-surfactant. Prepare a series of blank formulations with varying ratios of these three components. Titrate each formulation with water and observe the emulsification process to construct a ternary phase diagram, which will identify the optimal ratios for self-emulsification.
-
Preparation of Drug-Loaded SEDDS: Select the optimal formulation from the phase diagram and dissolve the desired amount of NVL-655 in it with gentle heating and stirring.
-
Characterization: Evaluate the self-emulsification time, droplet size, and drug precipitation upon dilution in aqueous media.
-
Administration: The liquid SEDDS can be administered directly by oral gavage or filled into capsules.
Visualizations
Signaling Pathway
Caption: Simplified ALK signaling pathway.[13][14][17][18]
Experimental Workflow
Caption: General workflow for an in vivo oral bioavailability study.
References
- 1. tanzj.net [tanzj.net]
- 2. pexacy.com [pexacy.com]
- 3. investors.nuvalent.com [investors.nuvalent.com]
- 4. Nuvalent Announces Publication in Cancer Discovery Detailing Design and Characterization of ALK-selective inhibitor NVL-655 [prnewswire.com]
- 5. admescope.com [admescope.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. selleckchem.com [selleckchem.com]
- 9. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: NVL-655 Long-Term Treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NVL-655, a fourth-generation anaplastic lymphoma kinase (ALK) inhibitor.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: We are observing a gradual decrease in the efficacy of NVL-655 in our long-term cell culture experiments, even at concentrations that were initially effective. What could be the cause?
A1: This is a common observation in long-term kinase inhibitor studies and can be attributed to several factors, primarily the development of resistance.
Troubleshooting Steps:
-
Confirm Compound Integrity and Concentration:
-
Ensure that your stock of NVL-655 is properly stored and has not degraded. Prepare fresh dilutions from a new stock if necessary.
-
Verify the final concentration of NVL-655 in your culture medium.
-
-
Assess for On-Target Resistance (Secondary ALK Mutations):
-
Hypothesis: The cancer cells may have acquired new mutations in the ALK kinase domain that reduce the binding affinity of NVL-655.
-
Action:
-
Sequence the ALK kinase domain of the treated cells to identify potential secondary mutations. Computational studies have predicted that mutations in residues such as L1122, V1130, V1180, L1196, L1198, M1199, D1203, and L1256 could potentially confer resistance.[1]
-
Compare the sequence to the parental, untreated cell line.
-
-
-
Investigate Off-Target Resistance (Bypass Signaling Pathways):
-
Hypothesis: The cells may have activated alternative signaling pathways to bypass their dependency on ALK signaling.
-
Action:
-
Perform Western blot analysis to examine the phosphorylation status of key proteins in known bypass pathways, such as EGFR, MET, and KRAS.[2][3] Increased phosphorylation of these proteins in the presence of NVL-655 may indicate the activation of a bypass track.
-
Long-term treatment with ALK inhibitors has been shown to sometimes increase the phosphorylation of MET.[4]
-
-
-
Consider ALK Gene Amplification:
-
Hypothesis: The cells may have amplified the ALK fusion gene, leading to higher levels of the ALK protein that can overcome the inhibitory effects of NVL-655.
-
Action:
-
Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to assess the copy number of the ALK gene in treated versus parental cells.
-
-
Q2: Our cell line, which was initially sensitive to NVL-655, now shows a significantly higher IC50 value. How do we confirm and characterize this resistance?
A2: A significant shift in the IC50 value is a strong indicator of acquired resistance. The following steps will help you characterize the resistant cell line.
Troubleshooting Steps:
-
Establish a Stable Resistant Cell Line:
-
If you haven't already, establish a stable resistant cell line by continuous culture in the presence of gradually increasing concentrations of NVL-655. (See Experimental Protocols for a detailed method).
-
-
Confirm the Resistance Phenotype:
-
Perform a dose-response cell viability assay (e.g., CCK-8 or MTT) comparing the parental and the newly established resistant cell line. A resistant cell line is generally considered successfully established if the IC50 increases by more than threefold.[5]
-
-
Characterize the Resistance Mechanism:
-
Follow the steps outlined in A1 (sequencing for on-target mutations, Western blotting for bypass pathways, and FISH/qPCR for gene amplification) to elucidate the mechanism of resistance.
-
-
Evaluate Cross-Resistance:
-
Test the resistant cell line against other ALK inhibitors (first, second, and third generation) to understand its cross-resistance profile. This can provide insights into the nature of the resistance mechanism.
-
Q3: We are performing Western blots to assess ALK pathway inhibition, but the results are ambiguous. p-ALK levels are reduced but not completely abolished, even at high concentrations of NVL-655. What could be the issue?
A3: Incomplete inhibition of ALK phosphorylation can be due to several technical or biological factors.
Troubleshooting Steps:
-
Optimize Western Blot Protocol:
-
Antibody Titration: Ensure you are using the optimal concentration of your primary and secondary antibodies.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Lysis Buffer: Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
-
Review Treatment Conditions:
-
Time Course: Analyze ALK phosphorylation at different time points after NVL-655 treatment. Maximum inhibition may occur at a specific time point before potential feedback mechanisms are activated.
-
Compound Stability: Ensure NVL-655 is stable in your culture medium for the duration of the experiment.
-
-
Consider Biological Factors:
-
High ALK Expression: If the cells have a very high level of ALK expression (e.g., due to gene amplification), you may need higher concentrations of NVL-655 to achieve complete inhibition.
-
Cell Line Heterogeneity: Your cell line may consist of a mixed population with varying sensitivity to NVL-655. Consider single-cell cloning to establish a homogeneously sensitive population for your baseline experiments.
-
Quantitative Data Summary
Table 1: In Vitro Activity of NVL-655 Against Various ALK-Driven Cell Lines
| Cell Line Model | ALK Alteration | NVL-655 IC50 (nmol/L) |
| Ba/F3 | EML4-ALK v1 | 1.6 |
| Ba/F3 | EML4-ALK v1 G1202R | <10 |
| Ba/F3 | EML4-ALK v1 G1202R/L1196M | <10 |
| Ba/F3 | EML4-ALK v1 G1202R/G1269A | <10 |
| MGH048-1 | EML4-ALK v1 (TKI-naïve) | 0.3 - 1.6 |
| MGH064-1 | EML4-ALK v2 (TKI-naïve) | 0.3 - 1.6 |
| MGH026-1 | EML4-ALK v3 (TKI-naïve) | 0.3 - 1.6 |
| Karpas299 | NPM1-ALK | 2.0 |
Data compiled from preclinical studies.[6]
Table 2: Clinical Efficacy of NVL-655 in the ALKOVE-1 Phase 1 Study
| Patient Population (Evaluable) | Overall Response Rate (ORR) |
| All Doses (n=103) | 38% |
| Recommended Phase 2 Dose (RP2D) (n=39) | 38% |
| Patients with G1202R mutation (all doses, n=32) | 69% |
| Patients with G1202R mutation (RP2D, n=14) | 71% |
Data presented at the 2024 ESMO Congress.[7]
Experimental Protocols
Protocol 1: Establishing an NVL-655 Resistant Cell Line
This protocol uses a gradual dose-escalation method to select for resistant cells.
Materials:
-
Parental ALK-positive cancer cell line
-
NVL-655
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., CCK-8 or MTT)
Methodology:
-
Determine Initial IC50:
-
Perform a baseline cell viability assay to determine the IC50 of NVL-655 for the parental cell line.
-
-
Initial Treatment:
-
Culture the parental cells in a medium containing NVL-655 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell proliferation).[8]
-
-
Dose Escalation:
-
Maintenance and Monoclonal Selection:
-
Continue this gradual dose escalation until the cells can proliferate in a medium containing a high concentration of NVL-655 (e.g., 10 times the initial IC50).
-
Maintain the resistant cell line at this concentration for 8-10 passages to ensure stability.[8]
-
Perform single-cell cloning by limiting dilution to establish a monoclonal resistant cell line.[5]
-
-
Validation:
-
Periodically perform cell viability assays to confirm the shift in the IC50 value compared to the parental cell line.
-
The stability of the resistance can be tested after withdrawing the drug for several passages.[9]
-
Protocol 2: Cell Viability Assay (CCK-8)
Materials:
-
Parental and resistant cell lines
-
NVL-655
-
Complete cell culture medium
-
96-well plates
-
CCK-8 reagent
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of NVL-655.
-
Replace the medium with fresh medium containing the desired concentrations of NVL-655. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time.
-
-
Assay:
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[9]
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results and determine the IC50 value using non-linear regression.
-
Protocol 3: Western Blot Analysis of ALK Signaling Pathway
Materials:
-
Parental and treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Methodology:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.[10]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection:
-
Wash the membrane and apply the ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.[10]
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: ALK Signaling Pathway and NVL-655 Inhibition.
References
- 1. Prediction of potential drug-resistant ALK mutations against fourth-generation inhibitors NVL-655 and TPX-0131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyclonal on- and off-target resistance mutations in an EML4-ALK positive non-small cell lung cancer patient under ALK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. onclive.com [onclive.com]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate adverse events related to the investigational ALK inhibitor, NVL-655, in a research setting.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues that may be encountered during preclinical experiments with NVL-655.
Issue 1: Elevated Liver Enzymes in In Vitro or In Vivo Models
Question: We are observing elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in our experimental models treated with NVL-655. How can we investigate and mitigate this apparent hepatotoxicity?
Answer:
Elevated ALT and AST are common treatment-related adverse events observed with tyrosine kinase inhibitors (TKIs).[1] For NVL-655, Grade 3 or higher transaminase elevations have been noted in clinical trials. The following steps can help you troubleshoot and manage this in a research context.
Initial Assessment and Monitoring:
-
Confirm On-Target ALK Inhibition: Ensure that the observed effects are occurring at concentrations of NVL-655 that are consistent with ALK inhibition in your models.
-
Dose-Response and Time-Course: Conduct a detailed dose-response and time-course experiment to determine the onset and concentration-dependence of the liver enzyme elevation. This will help establish a therapeutic window in your model system.
-
Regular Monitoring: For in vivo studies, monitor liver function tests (ALT, AST, total bilirubin, and alkaline phosphatase) at baseline and regular intervals throughout the experiment.[2][3]
Experimental Mitigation Strategies:
-
Dose Optimization: The most straightforward mitigation strategy is to adjust the dose. In clinical settings, dose interruptions and reductions are common management strategies for ALK inhibitor-related hepatotoxicity.[1][3] In a preclinical model, identify the lowest effective dose that maintains significant ALK inhibition while minimizing liver enzyme elevation.
-
Co-administration with Hepatoprotectants (Exploratory): In a research setting, you could explore the co-administration of hepatoprotective agents. While not standard practice, this could help elucidate the mechanism of toxicity. Potential agents to investigate include N-acetylcysteine (NAC) or silymarin.
Issue 2: Gastrointestinal Effects (Nausea and Constipation) in Animal Models
Question: Our in vivo studies with NVL-655 are showing signs of nausea (e.g., pica, conditioned taste aversion) and constipation (reduced fecal output). How can we manage these effects to maintain animal welfare and the integrity of our long-term studies?
Answer:
Gastrointestinal side effects like nausea and constipation are frequently reported with ALK inhibitors.[2] Nausea (12%) and constipation (7%) have been reported as common treatment-related adverse events for NVL-655.[4]
Strategies for Managing Nausea-like Symptoms:
-
Dietary Modifications: Ensure free access to palatable, high-moisture food to encourage eating and hydration.
-
Antiemetic Co-treatment (for mechanistic studies): To understand if the nausea is centrally or peripherally mediated, you could experimentally co-administer antiemetic drugs. For example, a 5-HT3 receptor antagonist like ondansetron can be used.[5]
-
Dose Scheduling: Administering the compound at a different time of day (e.g., before the dark cycle for nocturnal animals) might reduce the impact on feeding behavior.
Strategies for Managing Constipation:
-
Hydration: Ensure animals have easy access to water. Dehydration can exacerbate constipation.
-
Laxative Co-treatment (for welfare, not efficacy studies): For long-term studies where constipation may affect animal health, the use of a stool softener or a laxative like lactulose can be considered.[6] This should be noted as a confounding factor in the experimental design.
-
Dietary Fiber: Increasing the fiber content of the diet can help improve gut motility.
Issue 3: Fatigue and Reduced Activity in Animal Models
Question: We are observing a general decrease in activity and signs of fatigue in animals treated with NVL-655. How can we quantify this and what are the potential underlying mechanisms to investigate?
Answer:
Fatigue is a common and often dose-limiting side effect of TKIs.[4][7] The exact mechanisms are not fully understood but may involve off-target effects, mitochondrial dysfunction, or alterations in carnitine metabolism.[4][8]
Quantifying Fatigue in Preclinical Models:
-
Activity Monitoring: Use automated activity monitors to quantify changes in locomotor activity over 24-hour periods.
-
Grip Strength Tests: A decrease in grip strength can be an indicator of muscle weakness and fatigue.
-
Behavioral Tests: Tests such as the forced swim test or tail suspension test can be used to assess behavioral despair, which can be a component of fatigue.
Investigating Potential Mechanisms:
-
Mitochondrial Function Assays: Isolate mitochondria from relevant tissues (e.g., muscle, liver) and assess mitochondrial respiration and ATP production.
-
Metabolomic Analysis: Analyze plasma or tissue samples for changes in metabolites, particularly acylcarnitines, which can indicate mitochondrial dysfunction.[8]
-
Cytokine Profiling: Systemic inflammation can contribute to fatigue. Measure levels of pro-inflammatory cytokines in the plasma.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NVL-655 and how does this relate to its adverse event profile?
A1: NVL-655 is a potent and selective inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[9] It is designed to be active against wild-type ALK as well as a wide range of mutations that confer resistance to other ALK inhibitors.[10] A key design feature of NVL-655 is its high selectivity for ALK over the structurally related tropomyosin receptor kinase (TRK) family.[4][11] Inhibition of TRK is associated with neurological side effects, so the TRK-sparing nature of NVL-655 is intended to minimize these adverse events.[4][11] The observed adverse events like elevated liver enzymes and gastrointestinal effects are common to the ALK inhibitor class, though their precise molecular mechanisms are still under investigation.
Q2: What are the most common adverse events reported for NVL-655 in clinical studies?
A2: Based on data from the ALKOVE-1 clinical trial, the most frequently reported treatment-related adverse events (TRAEs) are generally mild to moderate.[12][4] These include:
More severe (Grade 3 or higher) TRAEs are less common but have included elevated transaminases, increased creatine phosphokinase (CPK), and fatigue.
Q3: How can we assess the selectivity of NVL-655 in our own assays?
A3: To confirm the selectivity of NVL-655 in your experimental system, you can perform in vitro kinase assays comparing its inhibitory activity against ALK and TRK kinases (TrkA, TrkB, TrkC). A significant difference in the half-maximal inhibitory concentration (IC50) values, with a much lower IC50 for ALK, will confirm its selectivity.
Quantitative Data Summary
The following table summarizes the incidence of common treatment-related adverse events (TRAEs) from the ALKOVE-1 clinical trial.
| Adverse Event | Any Grade Incidence (%) | Grade ≥3 Incidence (%) |
| Nausea | 12% | 0% |
| Transaminase Elevation | 12% | 3.5% (2/57 patients) |
| Fatigue | 9% | 1.8% (1/57 patients) |
| Constipation | 7% | 0% |
| CPK Elevation | Not specified | 1.8% (1/57 patients) |
Data compiled from publicly available sources on the ALKOVE-1 trial as of June 12, 2023.
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment in HepG2 Cells
This protocol provides a method to assess the potential for NVL-655 to cause drug-induced liver injury in vitro.
1. Cell Culture:
- Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[13]
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[14]
2. Assay Procedure:
- Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
- Prepare a serial dilution of NVL-655 in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
- Remove the old medium from the cells and add the NVL-655 dilutions.
- Incubate for 24, 48, and 72 hours.
3. Endpoint Measurement:
- Cell Viability: Use a commercial cell viability assay such as the MTT or CellTiter-Glo® assay to measure cell viability.[11][15]
- Liver Enzyme Leakage: Collect the cell culture supernatant and measure the activity of ALT and AST using commercially available assay kits.
Protocol 2: Loperamide-Induced Constipation Model in Mice
This protocol can be used to evaluate the potential of NVL-655 to exacerbate constipation or to test mitigation strategies.
1. Animal Model:
- Use male ICR or C57BL/6 mice (6-8 weeks old).[16]
- Acclimatize the animals for at least one week before the experiment.
2. Induction of Constipation:
- Administer loperamide hydrochloride (e.g., 5-10 mg/kg) subcutaneously or by oral gavage.[16][6][17][18] The exact dose and route may need to be optimized.
- Administer NVL-655 at the desired dose and route, either before or concurrently with loperamide, depending on the experimental question.
3. Assessment of Constipation:
- Fecal Pellet Output: House mice in individual cages and count the number of fecal pellets excreted over a defined period (e.g., 6 hours).[16]
- Fecal Water Content: Collect the fecal pellets, weigh them (wet weight), dry them in an oven at 60°C for 24 hours, and weigh them again (dry weight). Calculate the water content.[16]
- Gastrointestinal Transit Time: Administer a non-absorbable marker (e.g., carmine red or charcoal meal) by oral gavage. Measure the time until the first appearance of the colored feces.[16]
Visualizations
Caption: ALK signaling pathway and the inhibitory action of NVL-655.
Caption: Experimental workflow for in vitro hepatotoxicity assessment.
Caption: Logical workflow for troubleshooting adverse events in preclinical studies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Managing treatment–related adverse events associated with Alk inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From spotlight to shadow: ALK inhibitor-induced acute liver failure in a patient with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Detection of Nausea-Like Response in Rats by Monitoring Facial Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnfs.or.kr [pnfs.or.kr]
- 7. Fatigue in chronic myeloid leukemia patients on tyrosine kinase inhibitor therapy: predictors and the relationship with physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 9. benchchem.com [benchchem.com]
- 10. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reframeDB [reframedb.org]
- 12. Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tripod.nih.gov [tripod.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. reprocell.com [reprocell.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Prevention of Loperamide-Induced Constipation in Mice and Alteration of 5-Hydroxytryotamine Signaling by Ligilactobacillus salivarius Li01 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delivery of KG-655 to the Central Nervous System
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of KG-655 to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as NVL-655) is a selective, brain-penetrant, fourth-generation inhibitor of anaplastic lymphoma kinase (ALK).[1][2][3][4] ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, can drive the growth of various cancers.[5][6] this compound is designed to overcome resistance to previous generations of ALK inhibitors and effectively target ALK-driven cancers, including those that have metastasized to the brain.[1][2]
Q2: Does this compound cross the blood-brain barrier (BBB)?
A2: Yes, preclinical studies have demonstrated that this compound is brain-penetrant.[1][2][3][4][7][8] Its physicochemical properties are optimized for CNS penetration.[7]
Q3: What are the common challenges in delivering small molecule inhibitors like this compound to the CNS?
A3: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border that protects the brain.[9][10] Key obstacles include:
-
Efflux pumps: Proteins such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) actively transport drugs out of the brain.[11]
-
Physicochemical properties: Factors like molecular weight, lipophilicity, and polar surface area significantly influence a molecule's ability to cross the BBB.[9]
-
Low brain-to-plasma concentration ratio: Achieving therapeutic concentrations in the brain without causing systemic toxicity can be difficult.
Q4: What in vitro models can be used to assess the BBB permeability of this compound?
A4: Various in vitro models can predict the BBB permeability of compounds like this compound. The most common is the Transwell assay, which uses a semipermeable membrane to separate two compartments, mimicking the blood and brain sides.[12] This model often utilizes brain microvascular endothelial cells, sometimes in co-culture with astrocytes and pericytes, to form a barrier that resembles the in vivo BBB.[13]
Q5: What in vivo models are suitable for evaluating the CNS delivery of this compound?
A5: Preclinical in vivo studies in animal models, such as rats and mice, are crucial for assessing the CNS delivery of this compound.[14] These studies can determine key pharmacokinetic parameters like the unbound brain-to-plasma concentration ratio (Kp,uu,brain), which is a critical indicator of brain penetration.[15][16][17][18]
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Ratio (Kp,uu,brain) of this compound in Preclinical Models
-
Possible Cause 1: Active Efflux by Transporters.
-
Troubleshooting:
-
In vitro transporter assays: Utilize cell lines overexpressing efflux transporters like P-gp and BCRP to determine if this compound is a substrate.
-
Co-administration with inhibitors: In preclinical models, co-administer this compound with known inhibitors of P-gp (e.g., verapamil, cyclosporine A) or BCRP to see if the brain concentration of this compound increases.[9]
-
Formulation strategies: Consider formulating this compound in nanocarriers designed to bypass or inhibit efflux pumps.
-
-
-
Possible Cause 2: Unfavorable Physicochemical Properties.
-
Troubleshooting:
-
Chemical modification: If still in the discovery phase, medicinal chemists can modify the structure of this compound to optimize properties like lipophilicity and reduce the number of hydrogen bond donors, which can improve BBB penetration.
-
Prodrug approach: Design a prodrug of this compound that is more lipophilic and can cross the BBB, after which it is converted to the active drug within the CNS.
-
-
-
Possible Cause 3: Rapid Metabolism in the Brain.
-
Troubleshooting:
-
In vitro brain slice or homogenate stability assays: Assess the metabolic stability of this compound in brain tissue to determine its half-life.
-
Identify metabolizing enzymes: Determine which enzymes are responsible for the metabolism of this compound in the brain and consider co-administration with inhibitors of these enzymes in preclinical studies.
-
-
Issue 2: High Variability in CNS Penetration Data
-
Possible Cause 1: Inconsistent Experimental Procedures.
-
Troubleshooting:
-
Standardize protocols: Ensure that all experimental procedures, including drug administration, sample collection, and analysis, are strictly standardized across all animals and experiments.
-
Control for physiological variables: Factors such as animal age, sex, and health status can influence BBB permeability. Ensure these are consistent within experimental groups.
-
-
-
Possible Cause 2: Issues with Analytical Methods.
-
Troubleshooting:
-
Method validation: Thoroughly validate the analytical method (e.g., LC-MS/MS) used to quantify this compound concentrations in plasma and brain tissue to ensure accuracy, precision, and reproducibility.
-
Matrix effects: Assess and correct for matrix effects in both plasma and brain homogenate samples that could interfere with the quantification of this compound.
-
-
Issue 3: Poor Correlation Between In Vitro Permeability and In Vivo Brain Penetration
-
Possible Cause 1: Limitations of the In Vitro Model.
-
Troubleshooting:
-
Increase model complexity: Move from simple monoculture in vitro models to more complex co-culture or tri-culture models that include astrocytes and pericytes to better mimic the in vivo BBB.
-
Incorporate shear stress: Utilize dynamic in vitro models that incorporate fluid shear stress, which is known to enhance the barrier properties of endothelial cells.[19]
-
-
-
Possible Cause 2: In Vivo Factors Not Captured In Vitro.
-
Troubleshooting:
-
Plasma protein binding: Determine the fraction of this compound bound to plasma proteins, as only the unbound fraction is available to cross the BBB.
-
Brain tissue binding: Measure the extent of non-specific binding of this compound to brain tissue, as this can affect the unbound concentration in the brain.
-
-
Data Presentation
Table 1: Preclinical CNS Penetration Data for this compound (NVL-655)
| Parameter | Species | Value | Time Point | Reference |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Wistar Han Rat | 0.16 | 1 hour | [20] |
| Brain Penetrance | Preclinical Models | Higher than lorlatinib | Not Specified | [21] |
Table 2: In Vitro IC50 Values for this compound (NVL-655) Against ALK Mutations
| ALK Mutation | Cell Line | IC50 (nmol/L) | Reference |
| ALKG1202R | Ba/F3 | 0.9 | [7] |
| ALKWT | Ba/F3 | - | [7] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay Using a Transwell Model
Objective: To determine the apparent permeability coefficient (Papp) of this compound across an in vitro BBB model.
Materials:
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Human brain microvascular endothelial cells (hBMECs)
-
Rat astrocytes and pericytes (for co-culture model)
-
Cell culture medium and supplements
-
This compound stock solution
-
Lucifer yellow (paracellular marker)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding:
-
Coat the apical side of the Transwell insert with a suitable extracellular matrix protein (e.g., collagen).
-
Seed hBMECs on the apical side of the insert and allow them to form a confluent monolayer.
-
For a co-culture model, seed astrocytes and pericytes on the basolateral side of the insert or in the bottom of the well.
-
-
Barrier Formation and Integrity Measurement:
-
Culture the cells for several days to allow for the formation of tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) using a voltmeter. A high TEER value indicates a tight barrier.
-
Confirm barrier integrity by measuring the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Assay:
-
Replace the medium in the apical (donor) chamber with medium containing a known concentration of this compound.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Replace the volume of the collected sample with fresh medium.
-
-
Quantification and Calculation:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport into the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Protocol 2: In Vivo Assessment of this compound Brain Penetration in Mice
Objective: To determine the unbound brain-to-plasma concentration ratio (Kp,uu,brain) of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation for intravenous or oral administration
-
Anesthesia
-
Surgical tools for blood and brain tissue collection
-
LC-MS/MS for quantification
-
Equipment for determining plasma protein binding and brain tissue binding (e.g., equilibrium dialysis)
Methodology:
-
Drug Administration:
-
Administer this compound to mice via the desired route (e.g., intravenous bolus, oral gavage).
-
-
Sample Collection:
-
At predetermined time points after administration, anesthetize the mice.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant.
-
Perfuse the brain with ice-cold saline to remove blood from the cerebral vasculature.
-
Excise the brain and immediately freeze it.
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Quantification:
-
Determine the total concentration of this compound in plasma and brain homogenate using a validated LC-MS/MS method.
-
-
Determination of Unbound Fractions:
-
Measure the unbound fraction of this compound in plasma (fu,plasma) and brain homogenate (fu,brain) using a technique like equilibrium dialysis.
-
-
Calculation of Kp,uu,brain:
-
Calculate the total brain-to-plasma concentration ratio (Kp): Kp = Total Brain Concentration / Total Plasma Concentration
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu,brain): Kp,uu,brain = Kp * (fu,plasma / fu,brain)
-
Mandatory Visualizations
Signaling Pathway
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. investors.nuvalent.com [investors.nuvalent.com]
- 3. Preliminary Phase 1 Dose-Escalation Data from ALKOVE-1 Trial of NVL-655 Demonstrated Activity in Heavily Pre-Treated Patients with ALK-Positive NSCLC and an ALK-Selective, TRK-Sparing Safety Profile [prnewswire.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Anaplastic lymphoma kinase - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Nuvalent Publishes Cancer Discovery Study on ALK-selective Inhibitor NVL-655 [synapse.patsnap.com]
- 9. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of a Blood-Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Porcine brain microvessel endothelial cells as an in vitro model to predict in vivo blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. filecache.investorroom.com [filecache.investorroom.com]
- 15. researchgate.net [researchgate.net]
- 16. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Brain-blood ratio: implications in brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Will the clinical development of 4th-generation “double mutant active” ALK TKIs (TPX-0131 and NVL-655) change the future treatment paradigm of ALK+ NSCLC? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
Validation & Comparative
A Comparative Analysis of NVL-655 and Lorlatinib in ALK-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) NVL-655 and the third-generation ALK TKI lorlatinib. The focus is on their efficacy, particularly in the context of resistance mutations, brain metastasis, and selectivity. The information is compiled from preclinical and emerging clinical data to offer an objective overview for the scientific community.
Introduction
Anaplastic lymphoma kinase (ALK) rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies. While several generations of ALK TKIs have been developed, the emergence of resistance mutations and the challenge of brain metastases remain significant clinical hurdles. Lorlatinib, a third-generation ALK TKI, has shown efficacy against a broad range of ALK mutations. However, resistance to lorlatinib, often through compound mutations, inevitably develops. NVL-655 is a next-generation, brain-penetrant ALK-selective TKI designed to overcome the limitations of currently available ALK inhibitors by targeting a wide spectrum of single and compound ALK resistance mutations while avoiding off-target effects associated with TRK inhibition.[1][2]
Mechanism of Action and Selectivity
Both NVL-655 and lorlatinib are potent inhibitors of ALK and its oncogenic variants. However, NVL-655 was specifically designed to be highly selective for ALK over the structurally related tropomyosin receptor kinase (TRK) family.[2] Inhibition of TRK by drugs like lorlatinib is associated with neurological side effects.[3] Preclinical studies have demonstrated that NVL-655 has a significantly better selectivity profile, potentially leading to a more favorable safety profile with fewer TRK-related central nervous system (CNS) adverse events.[2][3] In recombinant enzyme assays, NVL-655 inhibited only 5 other kinases by more than 50% within a 10-fold IC50 range for ALK, highlighting its high selectivity.[4]
ALK Signaling Pathway and TKI Inhibition
Caption: ALK signaling pathway and points of inhibition by NVL-655 and lorlatinib.
Preclinical Efficacy
A substantial body of preclinical evidence highlights the superior potency of NVL-655 against a wider range of ALK mutations compared to lorlatinib, particularly the G1202R solvent front mutation and compound mutations that confer resistance to lorlatinib.
In Vitro Activity
In cellular viability assays, NVL-655 has demonstrated significantly greater potency than lorlatinib against cell lines harboring various ALK mutations.
| Cell Line / Mutation | NVL-655 IC50 (nM) | Lorlatinib IC50 (nM) | Fold Improvement (Lorlatinib/NVL-655) |
| ALK Wild-Type | |||
| Karpas299 (NPM1-ALK) | < 1.1 (average) | - | - |
| NCI-H3122 (EML4-ALK v1) | < 1.1 (average) | - | - |
| Single Mutations | |||
| Ba/F3 EML4-ALK G1202R | 0.9 | 51 | 57 |
| YU-1077 (EML4-ALK v3 G1202R) | < 1 | >10 | >10 |
| Compound Mutations | |||
| Ba/F3 EML4-ALK G1202R/L1196M | < 10 | - | - |
| Ba/F3 EML4-ALK G1202R/G1269A | < 10 | - | - |
Data compiled from multiple preclinical studies.[4][5][6][7]
In Vivo Antitumor Activity
In murine xenograft models, NVL-655 has shown robust antitumor activity, inducing tumor regression in models with wild-type ALK, single mutations, and compound mutations.
| Xenograft Model | ALK Status | NVL-655 Treatment | Lorlatinib Treatment | Outcome |
| Lu-01-0015 (PDX) | HIP1-ALK (WT) | 1.5 mg/kg, BID | 5 mg/kg, BID | Both induced regression |
| NCI-H3122 | EML4-ALK v1 (WT) | 1.5 mg/kg, BID | 5 mg/kg, BID | Both induced regression |
| G1202R Model | G1202R single mutation | - | - | NVL-655 showed superior activity |
| G1202R Compound Mutation Model | G1202R compound mutations | - | - | NVL-655 showed superior activity |
| YU-1077 (Intracranial) | EML4-ALK v3 G1202R | 0.5 & 1.5 mg/kg | - | Rapid tumor regression |
BID: twice daily. PDX: Patient-Derived Xenograft. Data from multiple preclinical studies.[1][5][6][7]
In a head-to-head comparison in a patient-derived model with an ALK G1202R mutation, NVL-655 at ≤10 nM fully inhibited ALK signaling, whereas lorlatinib required ≥100 nM to achieve similar inhibition.[7] Furthermore, NVL-655 demonstrated high intracranial activity in a mouse model with brain tumors bearing the ALK G1202R mutation.[7]
Clinical Efficacy
Preliminary data from the Phase 1/2 ALKOVE-1 clinical trial (NCT05384626) of NVL-655 have shown encouraging activity in heavily pretreated patients with advanced ALK-positive NSCLC, many of whom had previously progressed on lorlatinib.
| Patient Population | NVL-655 Dose | Overall Response Rate (ORR) |
| All evaluable patients (n=103) | All doses | 38% |
| Patients at RP2D (n=39) | Recommended Phase 2 Dose | 38% |
| Patients with G1202R mutation (n=32) | All doses | 69% |
| Patients with G1202R mutation at RP2D (n=14) | Recommended Phase 2 Dose | 71% |
| Response-evaluable patients (n=51, earlier data cutoff) | All dose levels | 39% (all partial responses) |
| Patients treated at ≥50 mg daily (n=41, earlier data cutoff) | ≥50 mg daily | 44% |
| Patients post-lorlatinib (n=29, earlier data cutoff) | 15-150 mg once daily | 41% |
Data from the ALKOVE-1 study as presented at ESMO Congress 2024 and earlier data releases.[2][8][9]
Durable responses have been observed, including intracranial responses in patients who had previously progressed on lorlatinib.[3][8] The median duration of response across all doses was 14.4 months, with 78% of responses lasting 6 months or longer.[8] For patients pretreated with lorlatinib, the median duration of response was 9 months.[3] In May 2024, the FDA granted Breakthrough Therapy Designation to NVL-655 for patients with locally advanced or metastatic ALK-positive NSCLC who have previously received two or more ALK TKIs, based on these preliminary findings.[8][9]
Experimental Protocols
Preclinical In Vitro Assays
-
Cell Viability Assays: Cancer cell lines harboring various ALK fusions and mutations were treated with increasing concentrations of NVL-655 or lorlatinib for a specified period (e.g., 72 hours). Cell viability was assessed using standard methods like CellTiter-Glo. IC50 values, the concentration of the drug that inhibits cell growth by 50%, were then calculated.
-
Kinase Inhibition Assays: Recombinant ALK and other kinase enzymes were used to determine the inhibitory activity of the compounds. The Kiapp (apparent inhibitor constant) was measured in the presence of ATP to assess potency and selectivity.
-
Signaling Pathway Analysis (Western Blotting): Cells were treated with the inhibitors for a short duration, followed by lysis and protein extraction. Western blotting was used to detect the phosphorylation status of ALK and downstream signaling proteins such as ERK and S6 to confirm on-target pathway inhibition.
Preclinical In Vivo Studies
-
Subcutaneous Xenograft Models: Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified size, mice were randomized to receive vehicle control, NVL-655, or lorlatinib orally. Tumor volumes were measured regularly to assess antitumor activity.
-
Intracranial Xenograft Models: To evaluate brain penetrance and efficacy against CNS metastases, cancer cells were implanted directly into the brains of mice. Tumor growth was monitored by magnetic resonance imaging (MRI), and survival was a key endpoint.
Clinical Trial (ALKOVE-1)
The ALKOVE-1 trial is a Phase 1/2, first-in-human study of NVL-655 in patients with advanced ALK-positive NSCLC and other solid tumors.[10]
-
Phase 1 (Dose Escalation): The primary objectives were to evaluate the safety and tolerability of NVL-655, determine the recommended Phase 2 dose (RP2D), and identify the maximum tolerated dose (MTD).[9]
-
Phase 2 (Dose Expansion): Patients are enrolled in specific cohorts based on their prior treatment history, including cohorts for patients who have received prior second-generation ALK TKIs and those who have received lorlatinib.[10][11]
-
Efficacy Assessment: Tumor responses are evaluated according to RECIST 1.1 criteria.[9]
Experimental Workflow for TKI Evaluation
Caption: A generalized workflow for the evaluation of a novel TKI like NVL-655.
Conclusion
NVL-655 is a promising next-generation ALK TKI with a distinct preclinical profile compared to lorlatinib. Its high potency against a broad range of ALK resistance mutations, including those that confer resistance to lorlatinib, combined with its brain penetrance and selectivity over TRK kinases, addresses key unmet needs in the treatment of ALK-positive cancers.[1][6] Preliminary clinical data from the ALKOVE-1 trial support these preclinical findings, demonstrating encouraging and durable responses in a heavily pretreated patient population.[3][8] As further clinical data emerge, the role of NVL-655 in the treatment landscape for ALK-positive malignancies will become clearer, potentially offering a significant advancement for patients who have exhausted other therapeutic options.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preliminary Phase 1 Dose-Escalation Data from ALKOVE-1 Trial of NVL-655 Demonstrated Activity in Heavily Pre-Treated Patients with ALK-Positive NSCLC and an ALK-Selective, TRK-Sparing Safety Profile [prnewswire.com]
- 3. ilcn.org [ilcn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. onclive.com [onclive.com]
- 9. onclive.com [onclive.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. targetedonc.com [targetedonc.com]
NVL-655: A New Frontier in Targeting the G1202R-Mutant ALK in Non-Small Cell Lung Cancer
For Immediate Release
A comparative analysis of preclinical and clinical data reveals the significant potential of NVL-655, a novel fourth-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), in overcoming the challenging G1202R resistance mutation in ALK-positive non-small cell lung cancer (NSCLC). This guide provides a detailed comparison of NVL-655 with other ALK inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.
The emergence of the G1202R solvent front mutation is a critical mechanism of acquired resistance to second-generation ALK TKIs, and can also confer resistance to the third-generation inhibitor, lorlatinib, particularly in the context of compound mutations.[1][2][3] NVL-655 is specifically designed to address this unmet need, demonstrating potent activity against G1202R and other resistance mutations while maintaining a favorable safety profile.[4][5]
Executive Summary of Comparative Efficacy
NVL-655 has shown superior preclinical potency against the ALK G1202R mutation compared to other approved ALK inhibitors. In cellular assays, NVL-655 exhibits significantly lower IC50 values, indicating higher potency.[6] This enhanced activity translates into promising clinical outcomes, with a high overall response rate (ORR) observed in heavily pretreated patients harboring the G1202R mutation.[7]
Table 1: In Vitro Potency of ALK Inhibitors Against G1202R Mutation
| Inhibitor | Generation | IC50 (nM) against EML4-ALK G1202R |
| Crizotinib | 1st | ~560[8] |
| Ceritinib | 2nd | ~309[8] |
| Alectinib | 2nd | ~595[8] |
| Brigatinib | 2nd | Active, but G1202R is the most resistant mutation[9] |
| Lorlatinib | 3rd | ~37-80[1][8] |
| NVL-655 | 4th | <10[10] |
Table 2: Clinical Efficacy of ALK Inhibitors in Patients with G1202R Mutation
| Inhibitor | Study/Trial | Patient Population | Overall Response Rate (ORR) in G1202R+ Patients |
| Lorlatinib | Phase II | Pretreated ALK+ NSCLC | 57%[11] |
| NVL-655 | ALKOVE-1 (Phase 1) | Heavily pretreated ALK+ NSCLC | 69% (all doses), 71% (at RP2D)[7] |
ALK Signaling Pathway and Inhibitor Intervention
The anaplastic lymphoma kinase (ALK) receptor tyrosine kinase, when constitutively activated by genetic rearrangements (e.g., EML4-ALK fusion), drives tumor growth and survival through several downstream signaling pathways.[12][13] These include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[12][14] ALK inhibitors function by competing with ATP for the kinase domain of the ALK protein, thereby blocking its autophosphorylation and the subsequent activation of these downstream pathways. The G1202R mutation, located in the solvent front of the kinase domain, sterically hinders the binding of many ALK inhibitors.[3] NVL-655 is designed to overcome this steric hindrance.[4]
Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of the ALK inhibitor required to inhibit 50% of ALK enzymatic activity.
Methodology:
-
Reagents and Materials: Recombinant ALK enzyme, ATP, kinase substrate (e.g., a synthetic peptide), and the ALK inhibitor to be tested.
-
Procedure:
-
The ALK inhibitor is serially diluted and added to the wells of a microplate.
-
The ALK enzyme solution is added to the wells containing the inhibitor and incubated to allow for inhibitor binding.
-
The kinase reaction is initiated by adding a mixture of ATP and the kinase substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]
Cellular Viability Assay
Objective: To assess the effect of ALK inhibitors on the proliferation and viability of ALK-positive cancer cells.
Methodology:
-
Cell Culture: ALK-positive cancer cell lines (e.g., H3122, harboring the EML4-ALK fusion) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the ALK inhibitor. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compound for a specified period (typically 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, MTT, or CellTiter-Glo) that measures metabolic activity.
-
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value for cell proliferation is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.[15][16][17]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of ALK inhibitors in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: ALK-positive cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring and Randomization: Tumor growth is monitored regularly. When tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
Drug Administration: The ALK inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage). The control group receives a vehicle.
-
Efficacy Assessment: Tumor volume is measured periodically. At the end of the study, tumors may be excised for further analysis (e.g., western blotting to assess target engagement).[18][19][20][21][22]
Conclusion
NVL-655 demonstrates significant promise as a potent and effective inhibitor of the G1202R-mutant ALK, a key driver of resistance to earlier-generation TKIs. Its superior preclinical potency and encouraging clinical activity in a heavily pretreated patient population highlight its potential to become a valuable therapeutic option for patients with ALK-positive NSCLC who have exhausted other treatment avenues. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of NVL-655 in this patient population.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Will the clinical development of 4th-generation “double mutant active” ALK TKIs (TPX-0131 and NVL-655) change the future treatment paradigm of ALK+ NSCLC? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. investors.nuvalent.com [investors.nuvalent.com]
- 6. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models | eLife [elifesciences.org]
- 21. mdpi.com [mdpi.com]
- 22. Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
NVL-655: Superior Selectivity for ALK Over TRKB
A Comparative Guide for Researchers and Drug Development Professionals
The development of next-generation tyrosine kinase inhibitors (TKIs) for anaplastic lymphoma kinase (ALK)-driven cancers is marked by a concerted effort to enhance potency against resistance mutations while minimizing off-target toxicities. A significant challenge has been the off-target inhibition of Tropomyosin Receptor Kinase B (TRKB), which is associated with central nervous system (CNS) adverse events.[1] NVL-655, a novel ALK-selective inhibitor, has been rationally designed to address this limitation, demonstrating a highly favorable selectivity profile for ALK over TRKB.[2][3][4] This guide provides a detailed comparison of NVL-655's selectivity, supported by preclinical data, experimental protocols, and signaling pathway visualizations.
Quantitative Comparison of Kinase Inhibition
Preclinical evaluations of NVL-655 consistently demonstrate its potent inhibition of ALK and its resistance variants, coupled with a significantly wider selectivity window over TRKB compared to other ALK inhibitors.[2] In various assays, NVL-655 shows a selectivity for ALK over TRKB ranging from 22-fold to over 874-fold.[5][6]
Table 1: Biochemical IC50 Values for NVL-655
| Kinase Target | NVL-655 IC50 (nmol/L) |
| ALK | 2.8 |
| TRKA | <50-fold of ALK IC50 |
| TRKB | <10-fold of ALK IC50 |
| TRKC | <50-fold of ALK IC50 |
Data sourced from a biochemical activity screen against 335 wild-type human kinases.[7]
Table 2: Cellular ALK and TRKB Inhibition by NVL-655
| Assay Type | Metric | Finding |
| Cellular TRKB Phosphorylation | Selectivity Window (TRKB IC50 / ALK IC50) | NVL-655 was the most selective TKI for ALK over TRKB with a ≥22-fold window for ALK and every mutant ALK oncogene tested.[5] |
| Cellular TRKB Inhibition | % TRKB inhibition at 100 nmol/L | At a concentration that provides ≥95% inhibition of ALK and its resistant mutants, NVL-655 showed only 2% TRKB inhibition.[5] |
| Kinome Selectivity | % of Kinome with >50-fold selectivity | NVL-655 demonstrated >50-fold selectivity for ALK over 96% (323/335) of the kinome tested.[5] |
These data underscore the precision of NVL-655 in targeting ALK while sparing TRKB, a critical attribute for a favorable safety profile, particularly concerning neurological side effects.[4]
Experimental Protocols
The validation of NVL-655's selectivity is based on a multi-assay approach designed to provide a comprehensive understanding of its activity in both biochemical and cellular contexts.
Kinase Selectivity Assays
1. Biochemical Kinome Screen (e.g., KINOMEscan™):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of NVL-655 against a broad panel of human kinases.
-
Methodology: A competitive binding assay is utilized where the kinase of interest is incubated with an immobilized ligand and the test compound (NVL-655). The amount of kinase bound to the ligand is quantified, and the IC50 value is calculated based on the displacement of the ligand by the test compound. This is typically performed at a single high concentration of the inhibitor, followed by dose-response curves for hits.[8]
2. Cellular Phosphorylation Assays:
-
Objective: To measure the inhibition of ALK and TRKB phosphorylation in a cellular context.
-
Methodology: Cells expressing the target kinase (e.g., Ba/F3 cells engineered to express EML4-ALK or full-length TRKB) are treated with varying concentrations of NVL-655.[9] For TRKB assays, cells are stimulated with its ligand, brain-derived neurotrophic factor (BDNF), to induce receptor phosphorylation.[9] The level of phosphorylated kinase is then quantified using methods such as ELISA or Western blotting with phospho-specific antibodies.[5][9]
3. Cell Viability Assays:
-
Objective: To assess the cytotoxic effect of NVL-655 on ALK-driven cancer cell lines versus cells dependent on TRK signaling.
-
Methodology: Cancer cell lines with known ALK fusions (e.g., Karpas299 with NPM1-ALK) or cells engineered to be dependent on TRK signaling are cultured in the presence of escalating concentrations of NVL-655.[7] Cell viability is measured after a defined incubation period (e.g., 72 hours) using a colorimetric assay (e.g., MTS) or a luminescence-based assay that measures ATP content.
Below is a graphical representation of a typical experimental workflow for assessing kinase inhibitor selectivity.
Signaling Pathways
Understanding the downstream signaling of ALK and TRKB highlights the importance of selective inhibition. Both receptors are receptor tyrosine kinases that, upon activation, trigger multiple downstream pathways involved in cell proliferation, survival, and differentiation.[10][11][12][13][14][15]
ALK Signaling Pathway
Oncogenic ALK fusions lead to ligand-independent dimerization and constitutive activation of the kinase domain.[11] This results in the aberrant activation of several key signaling cascades that drive cancer cell growth and survival.
TRKB Signaling Pathway
TRKB is activated by its endogenous ligands, primarily BDNF.[16][17] This interaction leads to receptor dimerization and autophosphorylation, initiating signaling cascades crucial for neuronal function.
Conclusion
The preclinical data strongly support the characterization of NVL-655 as a highly selective ALK inhibitor with a remarkable ability to spare TRKB. This selectivity is a key differentiator from other ALK TKIs and holds the promise of a wider therapeutic window and a more favorable safety profile, particularly in minimizing TRK-related CNS adverse events. The ongoing ALKOVE-1 clinical trial will be instrumental in validating these preclinical findings in patients with ALK-positive cancers.[4][18]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. investors.nuvalent.com [investors.nuvalent.com]
- 3. investors.nuvalent.com [investors.nuvalent.com]
- 4. Preliminary Phase 1 Dose-Escalation Data from ALKOVE-1 Trial of NVL-655 Demonstrated Activity in Heavily Pre-Treated Patients with ALK-Positive NSCLC and an ALK-Selective, TRK-Sparing Safety Profile [prnewswire.com]
- 5. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. filecache.investorroom.com [filecache.investorroom.com]
- 10. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. ilcn.org [ilcn.org]
Comparative Analysis of Brain Penetrance: NVL-655 vs. Alectinib
A Detailed Guide for Researchers and Drug Development Professionals
The management of brain metastases in anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) remains a significant clinical challenge. The efficacy of ALK tyrosine kinase inhibitors (TKIs) in the central nervous system (CNS) is critically dependent on their ability to cross the blood-brain barrier (BBB). This guide provides a comparative analysis of the brain penetrance of two notable ALK inhibitors: NVL-655, a fourth-generation inhibitor, and alectinib, a second-generation inhibitor.
Executive Summary
Both NVL-655 and alectinib demonstrate significant CNS activity, but they differ in their preclinical profiles and the clinical populations in which their CNS efficacy has been most extensively studied. NVL-655 exhibits a high unbound brain-to-plasma partition coefficient (Kp,uu) in preclinical models and has shown promising activity in heavily pretreated patients with brain metastases. Alectinib has well-established clinical efficacy in the CNS in both treatment-naïve and crizotinib-resistant patients, which is supported by its characteristic of not being a substrate for the P-glycoprotein (P-gp) efflux transporter.
Data Presentation
Preclinical Brain Penetrance
The unbound brain-to-plasma partition coefficient (Kp,uu) is a critical parameter for assessing brain penetration, as it represents the ratio of the unbound drug concentration in the brain to that in the plasma, reflecting the drug's ability to engage its target in the CNS.
| Compound | Preclinical Model | Kp,uu | CSF-to-Unbound Plasma Ratio | P-glycoprotein (P-gp) Substrate | Citation(s) |
| NVL-655 | Wistar Han rats | 0.16 | 1.2 | Not explicitly stated, but designed for brain penetrance. | [1] |
| Alectinib | Animal models | Not explicitly reported | 0.63 - 0.94 | No | [2][3] |
Note: A direct comparison of Kp,uu is challenging due to the lack of a publicly available, directly comparable preclinical study for alectinib under the same conditions as NVL-655. The high CSF-to-unbound plasma ratio for alectinib is, however, a strong indicator of its ability to penetrate the CNS.
Clinical CNS Efficacy
The clinical efficacy of NVL-655 and alectinib in treating ALK-positive NSCLC with brain metastases has been evaluated in different patient populations.
| Compound | Clinical Trial | Patient Population | CNS Objective Response Rate (ORR) | Citation(s) |
| NVL-655 | ALKOVE-1 (Phase 1) | Heavily pretreated ALK-positive NSCLC | 65% in patients with ALK resistance mutations | [4] |
| Alectinib | ALEX (Phase 3) | Treatment-naïve ALK-positive NSCLC | 81% in patients with measurable CNS lesions | [5] |
| ALUR (Phase 3) | Crizotinib-resistant ALK-positive NSCLC | 54.2% in patients with measurable CNS disease | ||
| Pooled Phase 2 Studies | Crizotinib-resistant ALK-positive NSCLC | 64% in patients with measurable CNS disease |
Note: The CNS ORRs are not directly comparable due to the significant differences in the patient populations and prior lines of therapy in these studies.
Signaling Pathway
Both NVL-655 and alectinib are potent inhibitors of the ALK receptor tyrosine kinase. Upon activation by its ligand or through oncogenic fusion events, ALK dimerizes and autophosphorylates, leading to the activation of multiple downstream signaling pathways that promote cell proliferation, survival, and invasion. Key pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. By inhibiting ALK, NVL-655 and alectinib block these oncogenic signals.
Caption: ALK Signaling Pathway and Inhibition by NVL-655 and Alectinib.
Experimental Protocols
While specific, detailed protocols for the preclinical studies of NVL-655 and alectinib are proprietary, a generalized experimental workflow for assessing brain penetrance of a small molecule inhibitor in rodents is described below. This workflow is based on standard methodologies in the field of neuropharmacokinetics.
Generalized In Vivo Protocol for Determining Brain Penetrance (Kp,uu)
1. Animal Model:
-
Male Wistar Han or Sprague-Dawley rats are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Drug Administration:
-
The test compound (e.g., NVL-655 or alectinib) is formulated in an appropriate vehicle (e.g., a solution of 0.5% methylcellulose and 0.1% Tween 80 in water).
-
A single dose is administered via oral gavage (p.o.) or intravenous (i.v.) injection.
3. Sample Collection:
-
At predetermined time points post-dose (e.g., 1, 2, 4, 8, and 24 hours), animals are anesthetized.
-
Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised, rinsed with cold saline, and weighed.
4. Sample Processing and Analysis:
-
Plasma: An aliquot of plasma is used for the determination of the unbound fraction of the drug (fu,p) using equilibrium dialysis. The remaining plasma is processed for total drug concentration measurement.
-
Brain: The brain tissue is homogenized in a buffer solution. An aliquot of the brain homogenate is used to determine the unbound fraction of the drug in the brain (fu,brain) via equilibrium dialysis. The remaining homogenate is processed for total drug concentration measurement.
-
Drug concentrations in plasma and brain homogenate are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Data Calculation:
-
Total Brain-to-Plasma Ratio (Kp): Calculated as the total concentration of the drug in the brain divided by the total concentration in the plasma.
-
Unbound Brain-to-Plasma Partition Coefficient (Kp,uu): Calculated using the following equation: Kp,uu = Kp * (fu,p / fu,brain)
Caption: Generalized Workflow for Assessing Brain Penetrance.
Conclusion
Both NVL-655 and alectinib demonstrate compelling evidence of brain penetrance and clinical activity against CNS metastases in ALK-positive NSCLC. NVL-655, with its demonstrated high unbound brain-to-plasma ratio in preclinical models, shows significant promise, particularly in heavily pretreated patient populations where resistance to earlier-generation ALK inhibitors is common. Alectinib has a well-established and robust clinical track record of CNS efficacy in both first-line and crizotinib-resistant settings, underpinned by its favorable pharmacokinetic property of not being a P-gp substrate.
The choice between these agents in a clinical setting will depend on various factors, including the patient's prior treatment history, the specific ALK resistance mutations present, and the evolving clinical data for each compound. Further head-to-head comparative studies would be invaluable in definitively establishing the relative CNS efficacy of these two important therapies.
References
- 1. Alectinib for the management of ALK-positive non-small cell lung cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate prediction of Kp,uu,brain based on experimental measurement of Kp,brain and computed physicochemical properties of candidate compounds in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel and Next-Generation ALK Inhibitors: NVL-655 and Brigatinib in ALK-Positive Cancer Models
A Note on Nomenclature: Publicly available scientific literature and clinical trial data do not contain information on a compound designated "KG-655" for the treatment of ALK-positive cancers. It is highly probable that this was a typographical error and the intended compound was NVL-655 , a novel, fourth-generation, brain-penetrant ALK-selective inhibitor currently in clinical development. This guide will therefore provide a detailed comparison between NVL-655 and the second-generation ALK inhibitor, brigatinib.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the preclinical and early clinical performance of NVL-655 and brigatinib in ALK-positive (ALK+) cancer models, supported by experimental data.
Overview and Mechanism of Action
Brigatinib is a potent second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[1][2][3] It acts as a dual inhibitor of ALK and epidermal growth factor receptor (EGFR).[4] Brigatinib has demonstrated broad activity against various ALK resistance mutations that emerge after treatment with the first-generation inhibitor, crizotinib.[5][6]
NVL-655 is an investigational fourth-generation ALK inhibitor designed to overcome the limitations of previous ALK TKIs.[7] Its key features include high potency against a wide range of ALK resistance mutations, including the lorlatinib-resistant G1202R single and compound mutations, excellent brain penetrance, and high selectivity for ALK over the anaplastic lymphoma kinase (TRK) family of receptors, aiming to minimize neurological side effects associated with TRK inhibition.[8][9][10]
Signaling Pathway Inhibition
Both brigatinib and NVL-655 target the constitutively active ALK fusion protein, which drives oncogenesis in ALK+ cancers. Inhibition of ALK autophosphorylation blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including the STAT3, AKT, ERK1/2, and S6 pathways.[3][11] Brigatinib also inhibits other kinases like ROS1, IGF-1R, and FLT3.[2][11] NVL-655 is designed for high selectivity to ALK, sparing TRK receptors.[8][9]
Caption: Simplified ALK signaling pathway and points of inhibition by Brigatinib and NVL-655.
Preclinical Efficacy in ALK+ Models
Direct head-to-head preclinical studies comparing NVL-655 and brigatinib are not extensively published. However, data from separate studies provide a basis for comparison against common ALK mutations and other ALK inhibitors.
In Vitro Kinase and Cell-Based Assays
Brigatinib has demonstrated potent activity against native ALK and a range of crizotinib-resistant mutations.[5] NVL-655 shows potent inhibition against a broader spectrum of ALK mutations, including those resistant to second and third-generation inhibitors.[8][9]
Table 1: Comparative In Vitro Potency (IC50, nM) Against ALK Variants
| ALK Variant | Brigatinib (IC50, nM) | NVL-655 (IC50, nM) | Lorlatinib (IC50, nM) |
|---|---|---|---|
| Native EML4-ALK | ~10-14 | <10 | Data Not Available |
| G1202R | >200 | <10 | ~15-30 |
| L1196M | <50 | <10 | Data Not Available |
| G1202R/L1196M (Compound) | >1000 | ~1.8 | >100 |
| G1202R/G1269A (Compound) | >1000 | ~1.6 | >100 |
(Note: Data are compiled from multiple sources and represent approximate values for comparison. Direct comparative assays may yield different results.[5][6][12])
In Vivo Tumor Growth Inhibition in Xenograft Models
Both compounds have shown significant tumor growth inhibition in mouse xenograft models of ALK+ NSCLC. Brigatinib demonstrated dose-dependent inhibition of EML4-ALK+ NSCLC xenograft growth.[2][11] NVL-655 has shown robust tumor regression in xenograft models harboring wild-type ALK, single mutations (e.g., G1202R), and complex compound mutations resistant to other inhibitors.[8][9]
Table 2: Summary of In Vivo Efficacy in ALK+ Xenograft Models
| Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| EML4-ALK+ NSCLC Xenograft | Brigatinib | Dose-dependent tumor growth inhibition. | [11] |
| ALK+ Intracranial Tumors | Brigatinib (25-50 mg/kg) | Prolonged median survival compared to vehicle and crizotinib. | [6] |
| ALK G1202R Mutant Xenograft | NVL-655 | Significant tumor regression. | [8] |
| ALK G1202R/L1196M PDX | NVL-655 | Induced tumor regression where other TKIs were ineffective. | [8][12] |
| ALK+ Intracranial Tumors | NVL-655 | Demonstrated significant intracranial tumor growth inhibition. |[8] |
CNS Activity and Brain Penetrance
A critical challenge in treating ALK+ NSCLC is managing brain metastases. Both brigatinib and NVL-655 are designed to cross the blood-brain barrier.
-
Brigatinib: Has shown significant intracranial efficacy in clinical trials, with high response rates in patients with brain metastases.[13][14] Preclinical models also confirmed its activity against intracranial tumors.[6]
-
NVL-655: Was specifically designed for brain penetrance. Preclinical data show an unbound brain-to-plasma partition coefficient (Kp,uu) of 0.16, comparable to lorlatinib, which is known for its high CNS penetration.[8] Early clinical data from the ALKOVE-1 trial confirm durable intracranial responses.[10]
Clinical Data and Resistance Profiles
While no head-to-head trial of brigatinib versus NVL-655 exists, their performance can be contextualized from their respective clinical trials.
-
Brigatinib: The Phase III ALTA-1L trial demonstrated the superiority of brigatinib over crizotinib in the first-line treatment of ALK+ NSCLC, showing significantly longer progression-free survival (PFS) and better intracranial control.[13][15]
-
NVL-655: The ongoing Phase I/II ALKOVE-1 trial is evaluating NVL-655 in heavily pretreated patients with ALK+ solid tumors.[16] Preliminary results show promising anti-tumor activity, including in patients who have progressed on second and third-generation ALK inhibitors and those with compound resistance mutations.[17][18] The objective response rate (ORR) was 39% across all dose levels in response-evaluable NSCLC patients.[17]
Caption: Generalized workflow for clinical trials evaluating ALK inhibitors like Brigatinib and NVL-655.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing preclinical data.
In Vitro ALK Kinase Inhibition Assay
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific ALK kinase variant by 50% (IC50).
-
Methodology: Recombinant ALK kinase domains (wild-type or mutant) are incubated with a peptide substrate and ATP. The inhibitor (brigatinib or NVL-655) is added at varying concentrations. Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays. The IC50 value is calculated from the resulting dose-response curve.
Cell Viability/Proliferation Assay
-
Objective: To measure the effect of the inhibitor on the growth and survival of ALK-dependent cancer cell lines.
-
Methodology: ALK+ cancer cell lines (e.g., NCI-H3122) are seeded in multi-well plates and treated with a range of inhibitor concentrations for a set period (e.g., 72 hours). Cell viability is assessed using reagents like CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet. The concentration that inhibits cell growth by 50% (GI50) is determined.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Cell Implantation: Human ALK+ NSCLC cells (e.g., H2228) or patient-derived tumor fragments are implanted subcutaneously or intracranially into immunodeficient mice (e.g., nude or SCID mice).[6][19]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated daily with the vehicle control, brigatinib, or NVL-655 via oral gavage at specified doses.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. For intracranial models, tumor burden can be monitored via bioluminescence imaging or MRI.[6][8] Body weight and overall health are also monitored.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or based on survival endpoints. Tumor tissues may be harvested for pharmacodynamic analysis (e.g., Western blot for p-ALK).
-
Conclusion
Brigatinib is a highly effective and established second-generation ALK inhibitor with proven efficacy over first-generation agents and significant CNS activity. It represents a standard of care in the treatment of ALK+ NSCLC.
NVL-655 is a promising fourth-generation ALK inhibitor specifically engineered to address the broadest range of ALK resistance mechanisms, including complex compound mutations that confer resistance to third-generation inhibitors like lorlatinib. Its high brain penetrance and TRK-sparing design are intended to improve efficacy and safety. Early clinical data are encouraging, particularly in a heavily pretreated patient population.
A direct clinical comparison is necessary to definitively establish the relative efficacy and safety of NVL-655 and brigatinib. However, based on preclinical data and its mechanism of action, NVL-655 has the potential to be effective in patients who have progressed on brigatinib and other ALK inhibitors, particularly those who develop complex resistance mutations.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brigatinib - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alkpositive.org [alkpositive.org]
- 8. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ilcn.org [ilcn.org]
- 11. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 12. researchgate.net [researchgate.net]
- 13. Brigatinib Versus Crizotinib in Advanced ALK Inhibitor–Naive ALK-Positive Non–Small Cell Lung Cancer: Second Interim Analysis of the Phase III ALTA-1L Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Head to head evaluation of second generation ALK inhibitors brigatinib and alectinib as first-line treatment for ALK+ NSCLC using an in silico systems biology-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. onclive.com [onclive.com]
- 18. Early efficacy of novel ALK-selective TKIs in advanced rare NSCLC [dailyreporter.esmo.org]
- 19. A mouse model for EML4-ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of NVL-655 in ALK-Positive Cancers: A Comparative In Vivo Analysis
New York, NY – Nuvalent, Inc.'s novel ALK-selective inhibitor, NVL-655, demonstrates potent and selective on-target activity in preclinical in vivo models of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), including models with acquired resistance to currently approved ALK tyrosine kinase inhibitors (TKIs). This guide provides a comparative overview of the in vivo performance of NVL-655 against other ALK inhibitors, supported by experimental data and detailed protocols.
NVL-655 is a fourth-generation, brain-penetrant ALK inhibitor designed to address the clinical challenges of treatment resistance, brain metastases, and off-target neurological adverse events.[1][2] Preclinical data consistently show its high potency against wild-type ALK, various ALK fusion proteins, and a wide range of resistance mutations, including the recalcitrant G1202R solvent front mutation and compound mutations.[3][4][5] A key differentiator of NVL-655 is its high selectivity for ALK over the structurally related tropomyosin receptor kinase (TRK) family, which is associated with neurological side effects seen with less selective inhibitors like lorlatinib.[6][7]
Comparative Efficacy of ALK Inhibitors In Vivo
The on-target activity of NVL-655 has been extensively evaluated in various xenograft models, including those derived from cell lines and patients. These studies demonstrate significant tumor growth inhibition and, in many cases, tumor regression at well-tolerated doses. The following tables summarize the comparative in vivo efficacy of NVL-655 and other commercially available ALK inhibitors across different generations.
| Inhibitor | Generation | Xenograft Model | ALK Status | Dose | Tumor Growth Inhibition (TGI) / Regression | Reference |
| NVL-655 | 4th | Ba/F3 EML4-ALK v1 G1202R/L1196M | Compound Mutation | Not Specified | Induced tumor regression | [5][8] |
| YU-1077 (intracranial) | EML4-ALK v3 G1202R | Not Specified | Inhibited tumor growth | [3] | ||
| Lorlatinib | 3rd | ALK-positive NSCLC | Not Specified | Not Specified | Active against ALK resistant mutations, including G1202R | [9][10] |
| Brigatinib | 2nd | Karpas-299 (ALCL) & H2228 (NSCLC) | ALK-positive | 10, 25, 50 mg/kg daily | Dose-dependent inhibition of tumor growth | [11] |
| ALK/MYCN-driven neuroblastoma | ALK-positive | Not Specified | Potently inhibited tumor growth | [12] | ||
| Alectinib | 2nd | H2228 NSCLC | ALK-positive | 20, 60 mg/kg once daily | Induced substantial and sustained tumor regression | [13][14] |
| Ceritinib | 2nd | Crizotinib-resistant H2228 | EML4-ALK wild-type, I1171T, C1156Y | 100 mg/kg | Suppressed tumor growth | [15] |
| Ba/F3 (EML4-ALK-WT) | Wild-type | Not Specified | 84.9% TGI | [16][17] | ||
| Crizotinib | 1st | Lewis Lung Carcinoma | ALK-negative (used to show other mechanisms) | Not Specified | Inhibited tumor growth | [18] |
| ALK-positive NSCLC | ALK-positive | 250 mg twice daily | 74% objective response rate in clinical trial | [19][20] |
Experimental Protocols
General In Vivo Xenograft Study Protocol
A generalized protocol for assessing the in vivo efficacy of ALK inhibitors in subcutaneous xenograft models is outlined below. Specific parameters such as cell numbers, tumor volume at randomization, and dosing schedules may vary between studies.
-
Cell Culture and Implantation: Human NSCLC cell lines harboring specific ALK alterations (e.g., H2228, H3122) or Ba/F3 cells engineered to express ALK fusion proteins are cultured under standard conditions. A suspension of 5 x 10^6 cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID).[14]
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³).[14] Mice are then randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., NVL-655) and comparator agents are administered orally at specified doses and schedules (e.g., once or twice daily).[13] The control group receives a vehicle solution.
-
Monitoring and Endpoint: Tumor volume and body weight are measured regularly (e.g., twice weekly). The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.[14]
Intracranial Xenograft Model Protocol
To evaluate the efficacy of brain-penetrant inhibitors like NVL-655, intracranial xenograft models are utilized.
-
Cell Implantation: Luciferase-tagged cancer cells are stereotactically injected into the brains of immunocompromised mice.
-
Tumor Growth Monitoring: Brain tumor burden is monitored weekly using methods such as magnetic resonance imaging (MRI) or bioluminescence imaging.[3]
-
Treatment and Analysis: Upon confirmation of tumor establishment, mice are treated with the investigational agent or vehicle control. Brain tumor volume and survival are the primary endpoints.[3]
Visualizing On-Target Activity
ALK Signaling Pathway and Inhibition
The anaplastic lymphoma kinase (ALK) receptor tyrosine kinase, when constitutively activated by genetic alterations, drives tumor growth through several downstream signaling pathways. These include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways, which regulate cell proliferation, survival, and differentiation.[21][22] NVL-655, as a potent ALK inhibitor, blocks the initial phosphorylation of the ALK protein, thereby inhibiting these downstream signals.[1][3]
Caption: ALK signaling pathways and the point of inhibition by NVL-655.
In Vivo Efficacy Study Workflow
The following diagram illustrates the typical workflow for a preclinical in vivo study to evaluate the efficacy of a novel compound like NVL-655.
References
- 1. Facebook [cancer.gov]
- 2. alkpositive.org [alkpositive.org]
- 3. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. onclive.com [onclive.com]
- 7. Nuvalent Publishes Cancer Discovery Study on ALK-selective Inhibitor NVL-655 [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Lorlatinib in ALK- and ROS1-positive NSCLC: the future has a start - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Outcomes of ALK positive lung cancer patients treated with crizotinib or second-generation ALK inhibitor: a monoinstitutional experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand‐1 inhibitor in anaplastic lymphoma kinase‐rearranged non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Crizotinib as first line therapy for advanced ALK-positive non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Benchmarking KG-655 Against Third-Generation ALK TKIs: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the novel fourth-generation Anaplastic Lymphoma Kinase (ALK) Tyrosine Kinase Inhibitor (TKI), KG-655 (also known as NVL-655), against established third-generation ALK TKIs, including lorlatinib, alectinib, and brigatinib. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of preclinical and clinical data to inform future research and development in ALK-positive malignancies.
Executive Summary
Acquired resistance remains a significant challenge in the treatment of ALK-positive non-small cell lung cancer (NSCLC). While third-generation ALK TKIs have shown remarkable efficacy, the emergence of on-target resistance mutations, particularly compound mutations, necessitates the development of next-generation inhibitors. This compound is a novel, brain-penetrant ALK-selective inhibitor designed to overcome the limitations of existing therapies by targeting a broad spectrum of ALK mutations, including those resistant to lorlatinib.[1][2] This guide presents a comparative analysis of this compound and third-generation ALK TKIs, focusing on their activity against resistance mutations, preclinical efficacy, and available clinical data.
Comparative Efficacy Against ALK Resistance Mutations
The development of resistance to ALK TKIs is often driven by the acquisition of secondary mutations in the ALK kinase domain. The G1202R solvent front mutation is a common mechanism of resistance to second-generation TKIs, while compound mutations can confer resistance to third-generation inhibitors like lorlatinib.[3] this compound has been specifically designed to address these challenges.
Table 1: In Vitro Inhibitory Activity (IC50, nM) Against Key ALK Mutations
| ALK Status | This compound (NVL-655) | Lorlatinib | Alectinib | Brigatinib |
| Wild-Type EML4-ALK | Potent (IC50 < 10 nM in cell-based assays)[4] | Potent | Potent | Potent (IC50 14 nM)[5] |
| Single Mutations | ||||
| G1202R | Highly Potent[6] | Active (ORR of 57%)[3] | Resistant | Controversial activity, relatively resistant (IC50 184 nmol/L)[7] |
| I1171T/N/S | Potent (IC50 < 10 nM for I1171N)[8] | Active | Resistant, but ceritinib is active[9][10] | Active against I1171N[7] |
| V1180L | Data not available | Active | Resistant[11] | Active[5] |
| Compound Mutations | ||||
| G1202R/L1196M | Active[6] | Resistant | Resistant | Resistant |
| G1202R/G1269A | Active[6] | Resistant | Resistant | Resistant |
| G1202R/T1151M | Active[2] | Resistant | Resistant | Resistant |
Note: Data is compiled from various preclinical studies and may not be from direct head-to-head comparisons. IC50 values can vary depending on the specific assay conditions.
Preclinical In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the in vivo antitumor activity of ALK TKIs. This compound has demonstrated significant tumor growth inhibition in various patient-derived xenograft (PDX) and cell-line-derived xenograft (CDX) models, including those with intracranial tumors and those resistant to prior ALK inhibitors.[1][6]
Table 2: Summary of Preclinical In Vivo Studies
| TKI | Model Type | Key Findings |
| This compound (NVL-655) | Patient-derived and cell-line derived xenografts (subcutaneous and intracranial) | Demonstrated tumor regression in models with single and compound ALK resistance mutations, including lorlatinib-resistant models. Showed significant intracranial activity.[1][6] |
| Lorlatinib | Cell-line derived xenografts (subcutaneous) | Showed tumor regression in ALK-positive models. Emergence of resistance was observed with increasing doses, associated with ALK mutations and activation of bypass pathways.[12] |
| Alectinib | Cell-line derived xenografts | Demonstrated tumor size reduction in crizotinib-resistant models, including those with the G1269A mutation.[13] |
| Brigatinib | Cell-line derived xenografts (subcutaneous and intracranial) | Showed superior efficacy compared to crizotinib in both subcutaneous and intracranial tumor models. Maintained activity against a broad range of ALK resistance mutations in vivo.[14] |
Clinical Snapshot
While direct comparative trials are pending, early clinical data for this compound from the ALKOVE-1 study and established data for third-generation TKIs provide valuable insights into their clinical potential.
Table 3: Overview of Key Clinical Trial Data
| TKI | Clinical Trial | Patient Population | Key Efficacy Endpoints |
| This compound (NVL-655) | ALKOVE-1 (Phase 1/2) | Heavily pre-treated ALK+ NSCLC (many post-lorlatinib) | ORR of ~40% in the overall population, increasing to 80% in patients with certain ALK resistance mutations. Durable responses observed.[15] |
| Lorlatinib | CROWN (Phase 3) | Previously untreated ALK+ NSCLC | At 5 years, 60% of patients receiving lorlatinib had no disease progression. Showed superior control of existing brain metastases and reduced the development of new brain metastases compared to crizotinib.[16] |
| Alectinib | ALEX (Phase 3) | Previously untreated ALK+ NSCLC | Demonstrated superior progression-free survival compared to crizotinib.[13] |
| Brigatinib | ALTA-1L (Phase 3) | ALK TKI-naïve ALK+ NSCLC | Showed significant improvement in progression-free survival compared to crizotinib.[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the benchmarking of ALK TKIs.
Determination of IC50 Values (Cell Viability Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on adherent cancer cell lines using a colorimetric assay such as the MTT assay.
Protocol Outline:
-
Cell Culture: Culture ALK-positive NSCLC cell lines (e.g., H3122, STE-1) in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the ALK TKI in culture medium.
-
Treatment: Treat the cells with varying concentrations of the TKI for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO).[17][18]
-
Data Analysis: Measure the absorbance at 490 nm and calculate the percentage of cell viability relative to untreated controls. Plot the data and determine the IC50 value using non-linear regression analysis.[18]
Western Blotting for ALK Phosphorylation
Western blotting is employed to assess the on-target activity of ALK inhibitors by measuring the phosphorylation status of ALK and its downstream signaling proteins.
Protocol Outline:
-
Cell Treatment and Lysis: Treat ALK-positive cells with the TKI for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding.[21]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[20]
-
Analysis: Quantify the band intensities to determine the relative levels of p-ALK and total ALK.
In Vivo Tumor Xenograft Studies
This protocol describes a general workflow for evaluating the efficacy of ALK TKIs in a mouse xenograft model.
Protocol Outline:
-
Cell Implantation: Subcutaneously inject ALK-positive cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Monitor tumor growth until they reach a specified volume.
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer the ALK TKI (e.g., by oral gavage) according to the specified dosing schedule.[12]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., maximum tumor size, study duration).
-
Data Analysis: Analyze the data to determine the extent of tumor growth inhibition.
Signaling Pathway
The ALK receptor tyrosine kinase, when aberrantly activated, drives tumor cell proliferation and survival through several downstream signaling pathways. ALK TKIs act by inhibiting the autophosphorylation of the ALK kinase domain, thereby blocking these downstream signals.
Conclusion
This compound (NVL-655) demonstrates a promising preclinical profile with potent activity against a wide range of ALK resistance mutations, including those that confer resistance to third-generation TKIs like lorlatinib. Early clinical data from the ALKOVE-1 trial are encouraging, showing meaningful activity in a heavily pre-treated patient population. Further clinical investigation, including head-to-head comparative trials, will be crucial to fully elucidate the clinical positioning of this compound in the evolving landscape of ALK-targeted therapies. The data presented in this guide underscore the importance of continued research and development of next-generation TKIs to address the ongoing challenge of therapeutic resistance in ALK-positive cancers.
References
- 1. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuvalent to Present New NVL-655 Preclinical Data and ARROS-1 Trial in Progress Poster for NVL-520 at IASLC 2022 World Conference on Lung Cancer Annual Meeting [prnewswire.com]
- 3. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. investors.nuvalent.com [investors.nuvalent.com]
- 7. Brigatinib for anaplastic lymphoma kinase-tyrosine kinase inhibitor naïve anaplastic lymphoma kinase-positive advanced non-small cell lung cancer: an effective but still broken option - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. alkpositive.org [alkpositive.org]
- 16. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of Resistance Profiles: NVL-655 vs. Crizotinib
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of resistance remains a critical challenge. This guide provides a comparative study of the resistance profiles of NVL-655, a fourth-generation ALK inhibitor, and crizotinib, a first-generation ALK/ROS1/MET inhibitor. The information presented herein, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of these two therapeutic agents.
Introduction to NVL-655 and Crizotinib
Crizotinib was a pioneering therapeutic for patients with ALK-rearranged NSCLC, demonstrating significant initial response rates.[1][2][3] However, the development of acquired resistance, typically within one to two years, limits its long-term efficacy.[2] Resistance to crizotinib arises from various mechanisms, including secondary mutations in the ALK kinase domain and the activation of bypass signaling pathways.[1][4][5]
NVL-655 is a novel, brain-penetrant, and highly selective fourth-generation ALK tyrosine kinase inhibitor (TKI).[6][7] It is specifically designed to overcome the limitations of earlier-generation ALK inhibitors by targeting a broad spectrum of ALK resistance mutations, including the notoriously difficult-to-treat solvent front G1202R mutation and compound mutations that confer resistance to second- and third-generation TKIs like lorlatinib.[6][7][8][9]
Comparative Resistance Profiles
The key difference in the resistance profiles of NVL-655 and crizotinib lies in their activity against on-target ALK mutations that emerge during treatment.
Crizotinib Resistance Profile
Resistance to crizotinib in ALK-positive NSCLC is multifaceted and can be broadly categorized into two main types:
-
On-target Resistance (Secondary ALK Mutations): These mutations occur within the ALK kinase domain, altering the drug's binding affinity. Common crizotinib resistance mutations include:
-
Off-target Resistance (Bypass Pathways): In many cases, resistance is driven by the activation of alternative signaling pathways that bypass the need for ALK signaling. These include:
Furthermore, crizotinib exhibits poor penetration of the central nervous system (CNS), leading to a higher incidence of brain metastases as a site of progression.[9][12]
NVL-655 Resistance Profile
NVL-655 was rationally designed to address the shortcomings of previous ALK inhibitors, demonstrating a more robust resistance profile.
-
Broad Activity Against ALK Mutations: Preclinical and clinical data have shown that NVL-655 is potent against a wide array of single and compound ALK mutations that are resistant to first-, second-, and third-generation TKIs.[9][13][14]
-
Brain Penetrance: NVL-655 is designed to effectively cross the blood-brain barrier, offering a potential advantage in treating and preventing brain metastases.[6][7]
-
Selectivity: NVL-655 is highly selective for ALK over the structurally related tropomyosin receptor kinase (TRK) family.[6][14] This selectivity is intended to minimize off-target neurological side effects associated with TRK inhibition, which can be a dose-limiting toxicity for some other ALK inhibitors.[7][17]
Quantitative Data Summary
The following tables summarize the inhibitory activity of NVL-655 and crizotinib against various ALK mutations.
Table 1: Inhibitory Concentration (IC50) of NVL-655 and Crizotinib against various ALK mutations.
| ALK Mutation | NVL-655 IC50 (nM) | Crizotinib IC50 (nM) | Fold Change (Crizotinib/NVL-655) |
| EML4-ALK WT | ~0.3-2.0[9] | ~20-50 | - |
| L1196M | Potent[13] | High Resistance[1] | - |
| G1202R | <0.73[13] | High Resistance[9] | >100-fold improved potency for NVL-655[9][14] |
| G1202R/L1196M | 7[13] | High Resistance | - |
| G1202R/G1269A | 3[13] | High Resistance | - |
| G1202R/L1198F | 3[13] | High Resistance | - |
Note: IC50 values can vary depending on the specific cell line and assay conditions. The data presented is a synthesis from multiple sources for comparative purposes.
Table 2: Clinical Efficacy of NVL-655 in a Heavily Pretreated Patient Population (ALKOVE-1 Trial).
| Patient Subgroup | Objective Response Rate (ORR) |
| Overall Population | 38% - 45%[6][15][18] |
| Patients with ALK resistance mutations | 65% - 69%[6][15][18] |
| Patients post-lorlatinib | 35% - 41%[6][15][18] |
| Patients with G1202R mutation | 69% - 71%[15][19] |
| Patients with compound mutations | 54%[15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Cell Viability Assays (IC50 Determination)
Objective: To determine the concentration of a drug that inhibits 50% of cell viability (IC50), providing a measure of the drug's potency against cancer cell lines with specific mutations.
Methodology:
-
Cell Culture: Ba/F3 cells, a murine pro-B cell line, are engineered to express various EML4-ALK fusion proteins with or without resistance mutations. These cells are dependent on ALK signaling for their survival and proliferation.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the TKI (NVL-655 or crizotinib) for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay quantifies the amount of ATP, which is an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to untreated control cells, and the IC50 values are calculated by fitting the dose-response curves to a non-linear regression model.
Western Blotting
Objective: To assess the inhibition of ALK phosphorylation and downstream signaling pathways.
Methodology:
-
Cell Lysis: Cancer cell lines are treated with the inhibitor for a defined period (e.g., 6 hours). Following treatment, the cells are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, and key downstream signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands indicates the level of protein expression and phosphorylation.[20]
In Vivo Tumor Models (Xenografts)
Objective: To evaluate the anti-tumor efficacy of the drug in a living organism.
Methodology:
-
Model System: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cell lines harboring specific ALK mutations or patient-derived xenograft (PDX) tissues are implanted subcutaneously or orthotopically into the mice.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The drug is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
Signaling Pathway of ALK and Mechanisms of TKI Resistance
Caption: ALK signaling pathways and mechanisms of resistance to TKIs.
Experimental Workflow for Assessing TKI Resistance
Caption: Workflow for identifying and treating TKI resistance.
Conclusion
The development of resistance to targeted therapies is a significant hurdle in the management of ALK-positive NSCLC. Crizotinib, while a valuable first-generation inhibitor, is limited by a relatively narrow spectrum of activity against resistance mutations and poor CNS penetration. NVL-655 represents a significant advancement, demonstrating broad activity against a wide range of ALK resistance mutations, including those that confer resistance to later-generation inhibitors. Its ability to penetrate the CNS and its high selectivity offer the potential for more durable responses and a better safety profile. The ongoing clinical development of NVL-655 will further elucidate its role in the evolving treatment paradigm for ALK-positive NSCLC.
References
- 1. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib resistance: implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance after crizotinib or second-generation ALK therapy in advanced non-small cell lung cancer - Remon - Precision Cancer Medicine [pcm.amegroups.org]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Preliminary Phase 1 Dose-Escalation Data from ALKOVE-1 Trial of NVL-655 Demonstrated Activity in Heavily Pre-Treated Patients with ALK-Positive NSCLC and an ALK-Selective, TRK-Sparing Safety Profile [prnewswire.com]
- 7. Nuvalent Publishes Cancer Discovery Study on ALK-selective Inhibitor NVL-655 [synapse.patsnap.com]
- 8. Will the clinical development of 4th-generation “double mutant active” ALK TKIs (TPX-0131 and NVL-655) change the future treatment paradigm of ALK+ NSCLC? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 13. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. Early efficacy of novel ALK-selective TKIs in advanced rare NSCLC [dailyreporter.esmo.org]
- 17. alkpositive.org [alkpositive.org]
- 18. cancernetwork.com [cancernetwork.com]
- 19. physiciansweekly.com [physiciansweekly.com]
- 20. researchgate.net [researchgate.net]
NVL-655 Demonstrates Promising Clinical Activity in Heavily Pretreated ALK-Positive Lung Cancer
Early phase 1 data from the ALKOVE-1 trial reveals that NVL-655, a novel fourth-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), shows significant antitumor activity in patients with advanced ALK-positive non-small cell lung cancer (NSCLC) who have been heavily pretreated with prior therapies. The findings position NVL-655 as a potentially effective treatment for patients who have developed resistance to existing ALK inhibitors, including the third-generation agent lorlatinib.
NVL-655 is a brain-penetrant ALK-selective TKI designed to overcome the limitations of current ALK inhibitors.[1][2] Preclinical studies have shown its high potency against a wide range of ALK mutations, including the G1202R solvent front mutation and complex compound mutations that confer resistance to lorlatinib.[3][4] A key feature of NVL-655 is its selectivity for ALK over the structurally related tropomyosin receptor kinase (TRK) family, which is intended to minimize the TRK-related central nervous system (CNS) adverse events observed with dual ALK/TRK inhibitors.[1][5]
Comparative Efficacy from Phase 1/2 Trials
Preliminary data from the phase 1 portion of the ALKOVE-1 trial of NVL-655 indicate a notable objective response rate (ORR) in a heavily pretreated patient population.[1][6] For comparison, this guide includes phase 1/2 data from other significant ALK TKIs: lorlatinib, a third-generation inhibitor, and repotrectinib, another next-generation TKI. It is important to note that direct cross-trial comparisons are challenging due to differences in study design, patient populations, and prior lines of therapy.
| Drug (Trial) | Patient Population | Overall Response Rate (ORR) | Intracranial ORR (iORR) | Key Resistance Mutations Covered |
| NVL-655 (ALKOVE-1) | Heavily pretreated ALK+ NSCLC, including post-lorlatinib | 45% in response-evaluable patients (15/33); 41% in post-lorlatinib patients (12/29); 65% in patients with baseline ALK resistance mutations (11/17)[1][6] | Early indicators of CNS activity observed[1] | G1202R, compound mutations (e.g., G1202R/L1196M)[2][3] |
| Lorlatinib (Phase 1/2) | TKI-naïve and pretreated ALK+ NSCLC | 90% in treatment-naïve; 47% in patients with at least one prior ALK TKI[7] | 66.7% in treatment-naïve with measurable CNS lesions; 63% in pretreated with measurable CNS lesions[7] | Broad coverage of ALK mutations[7] |
| Repotrectinib (TRIDENT-1) | TKI-naïve and pretreated ROS1+/ALK+ NSCLC | ALK+ specific data from phase 1 is limited, focus was on ROS1+[8][9] | ALK+ specific data from phase 1 is limited[8][9] | ALK, ROS1, TRK; designed to overcome solvent front mutations[8][10] |
| Taletrectinib (Phase 1/2) | Primarily ROS1+ NSCLC | Primarily studied in ROS1+ NSCLC[11][12] | Primarily studied in ROS1+ NSCLC[11][12] | ROS1, NTRK[13] |
Safety and Tolerability Profile
The safety profile of NVL-655 from the ALKOVE-1 trial appears favorable and consistent with its ALK-selective, TRK-sparing design.[14][15] The most common treatment-related adverse events (TRAEs) were generally low-grade.
| Drug | Common Treatment-Related Adverse Events (TRAEs) | Grade ≥3 TRAEs | Discontinuation Rate due to TRAEs |
| NVL-655 | Nausea (12%), elevated transaminases (12%), fatigue (9%), constipation (7%)[6] | Elevated transaminases, creatine phosphokinase increase, fatigue[6] | 2%[14] |
| Lorlatinib | Hypercholesterolemia (72%), hypertriglyceridemia (39%), peripheral neuropathy (39%), peripheral edema (39%)[16] | Hypercholesterolemia (16%), hypertriglyceridemia (16%)[7] | 3%[7] |
| Repotrectinib | Dizziness (49%), dysgeusia (48%), paresthesia (28%), constipation (20%)[8] | Dizziness, dyspnea/hypoxia[8][9] | 2.4%[17] |
| Taletrectinib | Nausea (47.8%), diarrhea (43.5%), vomiting (32.6%)[13] | Transaminase increase[13] | Not specified in the provided results. |
Experimental Protocols
The clinical activity of NVL-655 was evaluated in the Phase 1/2 ALKOVE-1 trial (NCT05384626).[1]
-
Study Design: A first-in-human, open-label, dose-escalation (Phase 1) and expansion (Phase 2) study.
-
Participants: Patients with advanced ALK-positive solid tumors who had received at least one prior ALK TKI.[15] The phase 1 portion enrolled a heavily pretreated population, with many patients having received multiple lines of therapy, including lorlatinib.[1][15]
-
Treatment: NVL-655 was administered orally once daily at escalating dose levels (15 mg to 200 mg) to determine the maximum tolerated dose and recommended Phase 2 dose.[1][15]
-
Primary Endpoints: The primary objectives of the phase 1 portion were to evaluate the safety and tolerability of NVL-655 and to determine the recommended phase 2 dose.[6]
-
Secondary Endpoints: Secondary endpoints included assessing the preliminary anti-tumor activity of NVL-655, characterized by the objective response rate (ORR) per RECIST 1.1.[1]
Visualizing the Mechanism and Clinical Approach
To better understand the biological context and the clinical evaluation process, the following diagrams illustrate the ALK signaling pathway and the workflow of the ALKOVE-1 clinical trial.
Caption: ALK signaling pathway and points of inhibition by TKIs.
Caption: Workflow of the ALKOVE-1 Phase 1/2 Clinical Trial.
References
- 1. Preliminary Phase 1 Dose-Escalation Data from ALKOVE-1 Trial of NVL-655 Demonstrated Activity in Heavily Pre-Treated Patients with ALK-Positive NSCLC and an ALK-Selective, TRK-Sparing Safety Profile [prnewswire.com]
- 2. Facebook [cancer.gov]
- 3. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuvalent Publishes Cancer Discovery Study on ALK-selective Inhibitor NVL-655 [synapse.patsnap.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Lorlatinib in patients with ALK-positive non-small-cell lung cancer: results from a global phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taletrectinib for the treatment of ROS-1 positive non-small cell lung cancer: a drug evaluation of phase I and II data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. U.S. Phase I First-in-human Study of Taletrectinib (DS-6051b/AB-106), a ROS1/TRK Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alkpositive.org [alkpositive.org]
- 15. investors.nuvalent.com [investors.nuvalent.com]
- 16. Lorlatinib in non-small-cell lung cancer with ALK or ROS1 rearrangement: an international, multicentre, open-label, single-arm first-in-man phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. | BioWorld [bioworld.com]
Comparative Analysis of NVL-655 Cross-Resistance with Other ALK Kinase Inhibitors
Disclaimer: Initial searches for a kinase inhibitor designated "KG-655" did not yield relevant results. The provided information pertains to NVL-655 , a fourth-generation anaplastic lymphoma kinase (ALK) inhibitor, which is likely the intended subject of the query based on the context of cross-resistance studies in kinase inhibitors.
This guide provides a detailed comparison of the preclinical efficacy of NVL-655 against various ALK mutations, including those resistant to earlier generation tyrosine kinase inhibitors (TKIs). The data presented is intended for researchers, scientists, and drug development professionals working in oncology and kinase inhibitor research.
Data Presentation: Comparative Efficacy of ALK Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of NVL-655 and other ALK inhibitors against different ALK fusion proteins, including wild-type and various resistant mutations. This data highlights the potency of NVL-655 against mutations that confer resistance to first, second, and third-generation ALK inhibitors.
| ALK Variant | NVL-655 IC50 (nmol/L) | Lorlatinib IC50 (nmol/L) | Notes on Resistance |
| Wild-Type | |||
| EML4-ALK v1 | <10 | - | Baseline sensitivity. |
| Single Mutations | |||
| G1202R | 0.9 | 51 | A common resistance mutation to second-generation TKIs[1]. |
| I1171N | 27 | - | A mutation that can confer resistance to other ALK TKIs[1][2]. |
| Compound Mutations | |||
| G1202R/L1196M | <10 | - | A compound mutation that confers resistance to lorlatinib[3]. |
| G1202R/G1269A | <10 | - | Another lorlatinib-resistant compound mutation[3]. |
Data synthesized from preclinical studies reported in the search results. "-" indicates data not available in the provided search results.
Signaling Pathway and Resistance Mechanisms
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic rearrangements (e.g., EML4-ALK fusion), drives the proliferation and survival of cancer cells through downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Different generations of ALK inhibitors have been developed to target this oncogenic driver. However, resistance often emerges through secondary mutations in the ALK kinase domain. NVL-655 is a fourth-generation inhibitor designed to overcome these resistance mechanisms, including compound mutations that are resistant to the third-generation inhibitor, lorlatinib.[1][3][4]
Caption: ALK signaling pathway and mechanisms of inhibitor resistance.
Experimental Protocols
A common method to assess cross-resistance between kinase inhibitors is the cell viability assay.[5][6][7]
Cell Viability Assay for Cross-Resistance Assessment
1. Cell Culture and Seeding:
-
Culture cancer cell lines harboring specific ALK mutations (e.g., G1202R, G1202R/L1196M) in appropriate growth media.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
2. Drug Treatment:
-
Prepare serial dilutions of the kinase inhibitors to be tested (e.g., NVL-655, lorlatinib, crizotinib).
-
Treat the cells with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
3. Viability Measurement:
-
After the incubation period, assess cell viability using a suitable method. Common assays include:
-
Resazurin Reduction Assay: Add resazurin solution to each well and incubate. Viable cells reduce resazurin to the fluorescent resorufin, which can be measured with a plate reader.[5][6][7]
-
MTT/XTT/WST-1 Assays: These tetrazolium-based colorimetric assays measure metabolic activity as an indicator of cell viability.
-
ATP-based Luminescence Assay: This assay quantifies ATP levels, which correlate with the number of metabolically active cells.
-
4. Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells.
-
Plot the dose-response curves and calculate the IC50 value for each inhibitor in each cell line.
-
Cross-resistance is determined by a significant increase in the IC50 of an inhibitor in a resistant cell line compared to the sensitive (wild-type) parental cell line.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining kinase inhibitor cross-resistance.
Caption: Workflow for determining kinase inhibitor cross-resistance.
References
- 1. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for KG-655: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of a hazardous chemical believed to be consistent with materials labeled "KG-655." It is imperative to consult the specific Safety Data Sheet (SDS) for the exact product you are using and to adhere to all local, state, and federal regulations, as well as your institution's specific hazardous waste disposal procedures.
Researchers, scientists, and drug development professionals handling this compound must be aware of its hazardous properties to ensure safe disposal. Based on available safety data for similar materials, this compound is presumed to be a flammable liquid and a skin/eye irritant that may cause allergic skin reactions. It is also considered toxic to aquatic life. Improper disposal can lead to significant safety risks and environmental damage.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Clearly label a dedicated, compatible waste container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines. Incompatible materials can lead to dangerous chemical reactions.
-
Keep away from oxidizing agents, strong alkalis, and strong acids.
2. Container Selection and Management:
-
Use a container that is in good condition, compatible with this compound, and has a secure, leak-proof lid.
-
The container should be kept closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.
-
The storage area should have secondary containment to capture any potential leaks.
3. Disposal of Liquid this compound Waste:
-
Carefully pour the liquid waste into the designated hazardous waste container, avoiding splashes.
-
Do not overfill the container; leave adequate headspace (at least 10% of the container volume) to allow for expansion.
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must also be disposed of as hazardous waste.
-
Place these solid waste materials in a separate, clearly labeled hazardous waste container for solid debris.
5. Arranging for Pickup and Disposal:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Provide accurate information about the waste, including its name and quantity, as required by your EHS department.
Experimental Protocols Referenced
The disposal procedures outlined above are based on standard hazardous waste management protocols and information synthesized from safety data sheets for similar chemical products. No specific experimental results are cited; rather, the guidance is derived from established safety and regulatory compliance practices.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
Safeguarding Your Research: Comprehensive Handling Protocols for KG-655
For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of KG-655, a small-molecule ligand known to bind to the ARNT PAS-B domain. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following personal protective equipment is mandatory to prevent exposure.[1]
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Handle with chemical-impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Wash and dry hands thoroughly after handling.[1] |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator.[1] |
Operational Plans: Handling and Storage
Proper handling and storage procedures are crucial for maintaining the stability of this compound and the safety of laboratory personnel.
Handling Procedures:
-
Ventilation: Handle in a well-ventilated place. Ensure adequate ventilation to avoid the formation of dust and aerosols.[1]
-
Avoid Contact: Avoid contact with skin and eyes.[1]
-
Ignition Sources: Keep away from all sources of ignition. Use non-sparking tools to prevent fire caused by electrostatic discharge steam.[1]
-
Hygiene: Practice good industrial hygiene and safety practices.[1]
Storage Procedures:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep apart from foodstuff containers or incompatible materials.[1]
Disposal Plan
All waste disposal must be conducted in accordance with local, state, and federal regulations.
-
Collection: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1]
-
Environmental Protection: Discharge into the environment must be avoided. Do not let the chemical enter drains.[1]
-
Contaminated Materials: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Emergency Procedures
In the event of an emergency, follow these first-aid measures and firefighting protocols.
First-Aid Measures:
| Exposure Route | First-Aid Instructions |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Experimental Protocol Context
This compound is utilized in research, particularly in studies involving the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) protein. It has been identified as a small-molecule ligand that binds to the PAS-B domain of ARNT.[2][3] Researchers have employed techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to study the binding interactions of this compound with ARNT PAS-B.[2][4] These experiments often involve titrating this compound into a solution containing the protein and observing the resulting chemical shift perturbations to identify the binding site and affinity.[4][5]
Visualizing Laboratory Safety Workflows
To further clarify the necessary safety procedures, the following diagrams illustrate the standard workflow for handling this compound and the appropriate emergency response.
Caption: A workflow for the safe handling of this compound.
Caption: Emergency response procedures for this compound exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
